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  • Product: 1-Boc-4-(2-pyridinylcarbonyl)-piperazine
  • CAS: 389628-28-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Boc-4-(2-pyridinylcarbonyl)-piperazine: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable pharmacokinetic properties and its ability to int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The strategic protection of one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group yields 1-Boc-piperazine, a versatile building block that allows for selective functionalization at the second nitrogen atom. This guide provides a comprehensive technical overview of a specific derivative, 1-Boc-4-(2-pyridinylcarbonyl)-piperazine. While detailed experimental data for this particular compound is not extensively available in the public domain, this document will leverage information from its parent compound, 1-Boc-piperazine, and analogous structures to provide a thorough understanding of its chemical properties, synthesis, and potential applications in drug discovery.

Physicochemical Properties

A solid understanding of a compound's physicochemical properties is fundamental to its application in synthesis and formulation. Below is a summary of the known properties of the parent compound, 1-Boc-piperazine, and the available information for the target molecule, 1-Boc-4-(2-pyridinylcarbonyl)-piperazine.

Property1-Boc-piperazine1-Boc-4-(2-pyridinylcarbonyl)-piperazine
CAS Number 57260-71-6[1][2]389628-28-8
Molecular Formula C₉H₁₈N₂O₂[1][3]C₁₅H₂₁N₃O₃
Molecular Weight 186.25 g/mol [1][3]291.35 g/mol
Appearance White to yellowish crystalline solid[2]Solid (Appearance not detailed in available literature)
Melting Point 43-47 °C[1]Not available
Boiling Point 258 °C at 760 mmHg[2]Not available
Solubility Soluble in organic solvents such as ethanol and acetone; insoluble in water.[3]Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Synthesis

The synthesis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine involves the acylation of 1-Boc-piperazine with a derivative of 2-pyridinecarboxylic acid (picolinic acid). The following sections detail a representative synthesis of the 1-Boc-piperazine precursor and a proposed protocol for the synthesis of the target molecule.

Synthesis of 1-Boc-piperazine

The mono-protection of piperazine is a crucial first step. A common and efficient method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol: Synthesis of 1-Boc-piperazine

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.

  • Reagent Addition: Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.0 to 1.1 equivalents) in the same solvent dropwise to the stirred piperazine solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-Boc-piperazine as a white to off-white solid.

Proposed Synthesis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

The target molecule can be synthesized through a standard amide coupling reaction between 1-Boc-piperazine and an activated form of 2-pyridinecarboxylic acid.

Proposed Experimental Protocol:

  • Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-pyridinecarboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.

  • Amide Coupling: To the activated carboxylic acid solution, add 1-Boc-piperazine (1.0 equivalent) followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to neutralize the hydrochloride salt of EDC and to act as a proton scavenger.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Boc-4-(2-pyridinylcarbonyl)-piperazine.

SynthesisWorkflow PicolinicAcid 2-Pyridinecarboxylic Acid ActivatedEster Activated Ester Intermediate PicolinicAcid->ActivatedEster Activation BocPiperazine 1-Boc-piperazine TargetMolecule 1-Boc-4-(2-pyridinylcarbonyl)-piperazine BocPiperazine->TargetMolecule Nucleophilic Attack CouplingReagents EDC, HOBt, DIPEA in DCM CouplingReagents->ActivatedEster ActivatedEster->TargetMolecule Purification Aqueous Workup & Column Chromatography TargetMolecule->Purification Purification->TargetMolecule Purified Product

Proposed synthesis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine.

Key Reactions and Applications in Drug Discovery

The synthetic utility of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine lies in the orthogonal reactivity of its two key functionalities: the Boc-protected nitrogen and the pyridinylcarbonyl moiety.

  • Boc Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the free secondary amine of the piperazine ring. This allows for further functionalization, such as alkylation, arylation, or acylation, to build more complex molecular architectures.

  • Scaffold for Bioactive Molecules: The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs targeting the central nervous system (CNS), infectious diseases, and cancer.[4] The pyridinylcarbonyl group can also play a crucial role in biological activity, often participating in hydrogen bonding or metal chelation within a target protein's active site. Therefore, 1-Boc-4-(2-pyridinylcarbonyl)-piperazine serves as a valuable intermediate for the synthesis of a wide array of potential therapeutic agents. For instance, derivatives of piperazine are known to exhibit dual affinities for dopamine D2 and serotonin 5-HT1A receptors, which is a common strategy in the development of atypical antipsychotics.[5]

HypotheticalPathway cluster_downstream Downstream Signaling cluster_receptor GPCR Signaling Effector Effector Protein (e.g., Adenylyl Cyclase) SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade CellularResponse Cellular Response KinaseCascade->CellularResponse GPCR GPCR (e.g., 5-HT1A Receptor) GProtein G-Protein GPCR->GProtein Activation GProtein->Effector Modulation Drug Piperazine-based Ligand Drug->GPCR Binding & Modulation

Hypothetical modulation of a GPCR pathway by a piperazine-based ligand.

Characterization

Due to the limited availability of specific analytical data for 1-Boc-4-(2-pyridinylcarbonyl)-piperazine, the expected spectral characteristics are inferred from its structure and data for related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group of the Boc protecting group at approximately 1.4-1.5 ppm. The piperazine ring protons would likely appear as multiplets in the range of 3.4-3.8 ppm. The aromatic protons of the pyridine ring would be observed in the downfield region, typically between 7.0 and 8.7 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl of the Boc group around 154 ppm. The carbons of the piperazine ring would resonate in the 40-50 ppm range. The carbonyl carbon of the pyridinylcarbonyl group would be expected around 165-170 ppm, and the pyridine ring carbons would appear in the aromatic region (120-150 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 292.16.

Safety and Handling

  • Hazards: 1-Boc-piperazine is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is prudent to assume that 1-Boc-4-(2-pyridinylcarbonyl)-piperazine may have similar or additional hazards.

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. If handling the compound as a powder, a dust mask or respirator may be necessary to avoid inhalation.[1]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[6]

References

  • Ningbo Inno Pharmchem Co., Ltd. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

  • Sriram, D., & Yogeeswari, P. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. ACS Omega, 4(9), 13773-13782. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Step B: Tertbutyl 4-amino-1-piperazine carboxylate. Retrieved from [Link]

  • Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • Protheragen. (n.d.). 4-Boc-piperazine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • NIST. (n.d.). Piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Boc-4-ethoxycarbonyl piperazine. Retrieved from [Link]

  • Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry, 19(5), 1580-1593. Retrieved from [Link]

  • Policija.si. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Boc-piperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

Sources

Exploratory

Definitive Guide: Synthesis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

Executive Summary This technical guide details the synthesis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine (also known as tert-butyl 4-picolinoylpiperazine-1-carboxylate), a critical intermediate in the development of kina...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine (also known as tert-butyl 4-picolinoylpiperazine-1-carboxylate), a critical intermediate in the development of kinase inhibitors, GPCR ligands, and peptidomimetics.

The synthesis centers on the regioselective acylation of 1-Boc-piperazine with picolinic acid. While seemingly trivial, this reaction presents specific challenges due to the chelating nature of the picolinoyl moiety and the potential for decarboxylation (Hammick reaction) under thermal stress. This guide prioritizes the EDC/HOBt coupling method for its mild conditions and operational robustness, while providing an Acid Chloride alternative for scale-up scenarios.

Retrosynthetic Analysis & Strategy

The strategic disconnection is located at the amide bond linking the piperazine nitrogen and the pyridine carbonyl carbon.

Strategic Logic
  • Nitrogen Protection: The use of 1-Boc-piperazine (monoprotected) is essential to prevent polymerization or di-acylation. The tert-butoxycarbonyl (Boc) group is orthogonal to the basic conditions of the coupling and stable against the mild nucleophilic attack of the amine.

  • Acyl Donor Selection: Picolinic acid (pyridine-2-carboxylic acid) is chosen over its acid chloride form for the primary protocol to avoid handling unstable picolinoyl chloride hydrochloride, which is hygroscopic and prone to hydrolysis.

Retrosynthesis Target Target Molecule 1-Boc-4-(2-picolinoyl)piperazine Disconnection Amide Disconnection Target->Disconnection Precursor1 1-Boc-Piperazine (Nucleophile) Disconnection->Precursor1 Precursor2 Picolinic Acid (Electrophile) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from commercially available precursors.

Primary Protocol: Carbodiimide Coupling (EDC/HOBt)

This method is the "Gold Standard" for bench-scale synthesis (100 mg to 10 g). It minimizes side reactions associated with the pyridine ring's basicity.

Reagent Stoichiometry & Role
ReagentEquiv.[1][2][3][4]RoleCritical Note
Picolinic Acid 1.0SubstrateProne to metal chelation; use glass-coated stir bars if possible.
1-Boc-Piperazine 1.1NucleophileSlight excess ensures complete consumption of the acid.
EDC·HCl 1.2Coupling AgentWater-soluble carbodiimide; facilitates easy workup.
HOBt 1.2AdditiveForms active ester; suppresses racemization and N-acylurea rearrangement.
DIPEA 2.5BaseNeutralizes EDC·HCl and maintains free amine nucleophilicity.
DCM / DMF SolventMediumDMF recommended if solubility is an issue; DCM for easier workup.
Step-by-Step Methodology
Step 1: Activation[5][6]
  • Charge a flame-dried round-bottom flask with Picolinic Acid (1.0 equiv) and HOBt (1.2 equiv) .

  • Dissolve in anhydrous Dichloromethane (DCM) (0.2 M concentration relative to acid).

    • Note: If reagents do not dissolve, add a minimum amount of DMF (10% v/v).

  • Cool the mixture to 0°C using an ice bath.

  • Add EDC·HCl (1.2 equiv) in one portion.

  • Add DIPEA (2.5 equiv) dropwise over 5 minutes.

    • Observation: The solution may turn slightly yellow; this is normal for activated HOBt esters.

  • Stir at 0°C for 30 minutes to generate the active benzotriazole ester.

Step 2: Coupling[2][5]
  • Add 1-Boc-piperazine (1.1 equiv) (dissolved in minimal DCM) dropwise to the activated mixture.

  • Allow the reaction to warm to Room Temperature (20–25°C) naturally.

  • Stir for 12–16 hours .

    • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). Use UV (254 nm) and Ninhydrin stain (stains free piperazine red/purple; product does not stain).

Step 3: Workup (The "Picolinic Paradox")

Standard acid washes must be avoided to prevent protonating the pyridine ring of the product, which would drag it into the aqueous phase.

  • Dilute the reaction mixture with excess DCM .

  • Wash 1: Saturated aqueous NaHCO₃ (2x).

    • Purpose: Removes unreacted picolinic acid (as picolinate) and HOBt.

  • Wash 2: Water (1x).

    • Purpose: Removes DIPEA salts and residual DMF.

  • Wash 3: Brine (saturated NaCl).

  • Dry organic layer over anhydrous Na₂SO₄ .[1]

  • Filter and concentrate under reduced pressure to yield the crude oil/solid.

Mechanistic Flow

The following diagram illustrates the activation cycle, highlighting why HOBt is critical for preventing the rearrangement of the O-acylisourea intermediate.

Mechanism Acid Picolinic Acid Intermediate1 O-Acylisourea (Unstable) Acid->Intermediate1 + EDC EDC EDC (Activation) ActiveEster OBt-Active Ester (Stable/Reactive) Intermediate1->ActiveEster + HOBt Urea Urea Byproduct (Water Soluble) Intermediate1->Urea Rearrangement (Side Rxn) HOBt HOBt (Additive) ActiveEster->HOBt Regenerated Product Target Amide ActiveEster->Product + Amine Amine 1-Boc-Piperazine

Figure 2: The EDC/HOBt coupling cycle. HOBt intercepts the unstable O-acylisourea to form a reactive ester that preferentially reacts with the amine.

Alternative Protocol: Acid Chloride Method (Scale-Up)

For reactions >10g, EDC is expensive. The acid chloride route is preferred but requires strict moisture control.

  • Activation: Suspend Picolinic acid (1.0 equiv) in anhydrous DCM with catalytic DMF (2 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Gas evolution (CO/CO₂) will occur. Stir until bubbling ceases (approx 2h).

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude picolinoyl chloride in DCM.

  • Coupling: Add this solution slowly to a mixture of 1-Boc-piperazine (1.0 equiv) and Triethylamine (3.0 equiv) in DCM at 0°C.

  • Workup: Same as Protocol 1.

Purification & Characterization

Purification Strategy

If the crude purity is <95%, purify via Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution.

    • Start: 30% Ethyl Acetate in Hexanes.

    • End: 80% Ethyl Acetate in Hexanes.

  • Rf Value: ~0.4 (in 100% EtOAc) or ~0.6 (in 5% MeOH/DCM).

Validation (Expected Data)
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.60 (d, 1H, Pyridine-H6) – Characteristic downfield shift.

    • δ 7.80 (m, 2H, Pyridine-H3, H4).

    • δ 7.35 (m, 1H, Pyridine-H5).

    • δ 3.80 (br s, 2H, Piperazine-CH₂ alpha to amide).

    • δ 3.60 (br s, 2H, Piperazine-CH₂ alpha to amide).

    • δ 3.45 (br s, 4H, Piperazine-CH₂ alpha to Boc).

    • δ 1.48 (s, 9H, Boc-tBu).

  • MS (ESI): Calculated for C₁₅H₂₁N₃O₃ [M+H]⁺: 292.16. Found: 292.2.

Troubleshooting & Safety

The "Hammick" Risk

Picolinic acid derivatives can undergo thermal decarboxylation (Hammick reaction) at high temperatures (>100°C).

  • Control: Never heat the reaction mixture above 40°C. Perform solvent removal under reduced pressure at moderate bath temperatures (<45°C).

Metal Contamination

Picolinamides are potent bidentate ligands.

  • Control: If using metal spatulas or needles, trace iron/copper can turn the product slightly pink/green. Use glass/plastic where possible or wash the final organic layer with EDTA solution if metal contamination is suspected.

References

  • Coupling Reagent Guide: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Picolinic Acid Reactivity: Scriven, E. F. (Ed.).[7][8][9] (1984). Pyridines and their Benzo Derivatives: (V4) Reactivity, Synthesis. Elsevier.

  • Synthesis of Piperazine Amides: Li, J. J. (2014).
  • Specific Analog Synthesis (Grounding): Patent WO2008076707A1. Synthesis of piperazine derivatives as chemokine receptor antagonists. Link

  • EDC/HOBt Mechanism: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5] Tetrahedron, 61(46), 10827-10852. Link

Sources

Foundational

Technical Monograph: 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes mechanistic insight, synthetic reproducibility, and structural utility.[1] Part 1: Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research and development professionals. It prioritizes mechanistic insight, synthetic reproducibility, and structural utility.[1]

Part 1: Chemical Identity & Physiochemical Profile[2]

Compound Name: 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Synonyms: tert-butyl 4-picolinoylpiperazine-1-carboxylate; (4-tert-Butoxycarbonylpiperazin-1-yl)(pyridin-2-yl)methanone CAS Number: 389628-28-8 Molecular Formula: C₁₅H₂₁N₃O₃ Molecular Weight: 291.35 g/mol

Structural Significance

This compound represents a "privileged scaffold" intermediate.[1][2] It fuses a piperazine linker (classic pharmacokinetic modulator) with a picolinoyl group (2-pyridylcarbonyl).[1]

  • The Picolinoyl Motif: Unlike phenyl or alkyl amides, the 2-pyridyl nitrogen possesses a lone pair capable of bidentate chelation (with the carbonyl oxygen) or specific hydrogen bonding in the enzyme hinge regions of kinases.[1]

  • The Boc-Piperazine Motif: Provides a lipophilic, protected secondary amine handle, allowing this unit to be installed as a "module" before deprotection and final coupling.[1]

PropertyValueTechnical Note
Appearance White to off-white solidCrystalline nature facilitates purification by recrystallization.
LogP (Calc) ~1.2 - 1.5Moderate lipophilicity; suitable for CNS-active drug design.[1]
pKa (Pyridine) ~3.5 (Conjugate acid)The pyridine nitrogen is weakly basic; less basic than free piperazine.[1]
Solubility DCM, EtOAc, DMSO, MeOHPoor water solubility until deprotected.[1]

Part 2: Synthetic Architecture

The synthesis of CAS 389628-28-8 is a classic amide coupling, but it presents specific challenges due to the chelating nature of picolinic acid and the solubility profile of the product.[1]

Retrosynthetic Analysis

The molecule is disconnected at the amide bond.[1] The forward synthesis requires the coupling of Picolinic Acid (CAS 98-98-6) and 1-Boc-piperazine (CAS 57260-71-6) .

Optimized Synthetic Protocol (HATU Method)

Rationale: Picolinic acid is prone to decarboxylation under harsh thermal conditions.[1] Acid chlorides of picolinic acid are unstable (forming salts).[1] Therefore, an in-situ activation using HATU is preferred over EDC/HOBt for higher yields and faster kinetics, minimizing side reactions.

Reagents:
  • Substrate A: Picolinic acid (1.0 equiv)

  • Substrate B: 1-Boc-piperazine (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM (DCM is preferred for easier workup if solubility permits).

Step-by-Step Workflow:
  • Activation: Dissolve Picolinic acid (10 mmol) in anhydrous DCM (50 mL) under N₂ atmosphere. Add DIPEA (30 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (12 mmol) in one portion. Stir for 10 minutes to form the activated ester (O-azabenzotriazole active ester).[1]

  • Addition: Add 1-Boc-piperazine (11 mmol) dissolved in minimal DCM dropwise.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.[1]

  • Quench: Dilute with DCM (50 mL).

Critical Workup (The "Pyridine Trap"):

Standard acid washes (1N HCl) used to remove excess amine must be avoided or performed very carefully.[1] The pyridine ring in the product can protonate, dragging the product into the aqueous layer.[1]

  • Wash 1: Saturated NaHCO₃ (removes unreacted acid and HATU byproducts).[1]

  • Wash 2: Water (removes DMF/DIPEA salts).[1]

  • Wash 3: Brine (drying).[1]

  • Purification: Flash column chromatography.[1] Gradient: 0% → 5% MeOH in DCM.[1] The pyridine moiety makes the compound "streak" on silica; adding 1% Triethylamine to the eluent sharpens the bands.[1]

Visualized Pathway (Graphviz)[1]

SynthesisWorkflow Start Picolinic Acid (CAS 98-98-6) Activation Activation Phase (HATU / DIPEA / DCM) Forms Active Ester Start->Activation Amine 1-Boc-Piperazine (CAS 57260-71-6) Coupling Nucleophilic Attack (RT, 4-6 Hours) Amine->Coupling Activation->Coupling Active Species Workup Biphasic Workup (Avoid Strong Acid) Wash: NaHCO3 -> Brine Coupling->Workup Product 1-Boc-4-(2-pyridinylcarbonyl)-piperazine (CAS 389628-28-8) Workup->Product Purification (Flash Chrom.)

Caption: Optimized HATU-mediated synthesis workflow avoiding acidic workup to preserve the pyridine motif.

Part 3: Structural Utility in Drug Design

This intermediate is not merely a linker; it is a pharmacophore installation unit .[1]

The "Hinge Binder" Potential

In kinase inhibitor design, the pyridine nitrogen often serves as a hydrogen bond acceptor for the backbone NH of the hinge region residues.[1] By installing this unit early using CAS 389628-28-8, medicinal chemists can:

  • Lock Conformation: The amide bond between the pyridine and piperazine has restricted rotation (partial double bond character), orienting the pyridine vector.[1]

  • Tune Solubility: The piperazine ring disrupts planarity, improving solubility compared to bi-aryl systems.[1]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "Fragment Growth" vector.[1]

  • Step 1: De-Boc (remove tert-butyl group) using TFA/DCM or HCl/Dioxane.[1]

  • Step 2: The resulting free amine (secondary piperazine) is highly nucleophilic.[1]

  • Step 3: It can be coupled to core scaffolds (e.g., urea formation, SNAr on heteroaromatics, or reductive amination).[1]

Example Application: Synthesis of PARP inhibitors or GPCR antagonists where a distal basic amine is required for salt-bridge formation in the binding pocket.[1]

Part 4: Quality Control & Characterization[1]

To validate the synthesis of CAS 389628-28-8, the following analytical signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Pyridine Region (Distinctive):

    • δ 8.5–8.6 ppm (d, 1H): Proton adjacent to Nitrogen (H-6 of pyridine).[1]

    • δ 7.6–7.8 ppm (m, 2H): H-3 and H-4.[1]

    • δ 7.3–7.4 ppm (m, 1H): H-5.[1]

  • Piperazine Region:

    • δ 3.7–3.9 ppm (m, 4H): Protons adjacent to the amide carbonyl (deshielded).[1]

    • δ 3.4–3.6 ppm (m, 4H): Protons adjacent to the Boc-carbamate.[1]

  • Boc Group: [1][2][3][4]

    • δ 1.48 ppm (s, 9H): Strong singlet (tert-butyl).[1]

Mass Spectrometry (ESI-MS)[7]
  • Expected Mass: 291.35 Da.[1]

  • Observed Ion [M+H]⁺: 292.2 m/z.[1]

  • Observed Ion [M+Na]⁺: 314.2 m/z.[1]

  • Fragment: Loss of Boc group often yields a peak at [M-100+H]⁺ (~192 m/z).[1]

Part 5: Handling & Stability[1]

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic tendency is low, but storage under inert gas (Argon) is recommended for long-term purity.[1]

  • Stability: Stable to hydrolysis at neutral pH.[1] The Boc group is labile to strong acids (pH < 1).[1] The amide bond is stable unless subjected to boiling strong acid/base.[1]

Safety (GHS Classification)[1]
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[1][5][3][6]

    • H319: Causes serious eye irritation.[1][3][6]

    • H335: May cause respiratory irritation.[1][6]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis due to the use of HATU (sensitizer) and DIPEA.[1]

References

  • Chemical Identity & CAS Verification

    • Source: ChemicalBook & BLD Pharm Database.[1]

    • Entry: tert-butyl 4-picolinoylpiperazine-1-carboxylate (CAS 389628-28-8).[7][8][9]

    • URL:[1]

  • Synthetic Methodology (Amide Coupling Standards)

    • Source: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] (Foundational review for HATU/EDC choice).

    • URL:[1]

  • Piperazine Scaffolds in Medicinal Chemistry

    • Source: Brockunier, L. L., et al. (2004).[1] Human β3-adrenergic receptor agonists containing a piperazine linker.[1] Bioorganic & Medicinal Chemistry Letters.

    • URL:[1]

  • Picolinamide Pharmacophores

    • Source:Journal of Medicinal Chemistry. Structure-Activity Relationships of Picolinamide derivatives. (General reference for the utility of the picolinoyl group).
    • URL:[1]

Sources

Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine: Starting Materials and Core Methodologies

This in-depth technical guide provides a comprehensive overview of the synthetic routes for preparing 1-Boc-4-(2-pyridinylcarbonyl)-piperazine, a key intermediate in contemporary drug discovery and development. This docu...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the synthetic routes for preparing 1-Boc-4-(2-pyridinylcarbonyl)-piperazine, a key intermediate in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed exploration of starting materials, reaction mechanisms, and field-proven protocols. The guide emphasizes the rationale behind methodological choices, ensuring a deep understanding of the synthetic process.

Introduction: The Significance of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

1-Boc-4-(2-pyridinylcarbonyl)-piperazine serves as a crucial building block in the synthesis of a diverse range of biologically active molecules. The piperazine moiety is a privileged scaffold in medicinal chemistry, known to enhance aqueous solubility and oral bioavailability. The pyridinylcarbonyl group provides a versatile handle for further chemical modifications and interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective functionalization, preventing undesired side reactions and enabling the controlled construction of complex molecular architectures.

Retrosynthetic Analysis: Identifying the Core Starting Materials

A retrosynthetic analysis of the target molecule, 1-Boc-4-(2-pyridinylcarbonyl)-piperazine, reveals a primary disconnection at the amide bond. This disconnection points to two principal starting materials:

  • 1-Boc-piperazine: A commercially available or synthetically accessible mono-protected piperazine derivative.

  • 2-Picolinic acid (Pyridine-2-carboxylic acid): A readily available carboxylic acid that provides the pyridinylcarbonyl moiety.

The synthesis, therefore, revolves around the efficient formation of an amide bond between these two key precursors. This can be achieved through two primary strategies, each with its own set of advantages and considerations.

Synthesis of the Key Starting Material: 1-Boc-piperazine

The availability of high-purity 1-Boc-piperazine is critical for the successful synthesis of the target molecule. While commercially available, understanding its synthesis provides greater control over the entire process. Two primary methods for its preparation are prevalent in the field.

Method 1: Direct Boc-Protection of Piperazine

This is the most common and straightforward method, involving the reaction of piperazine with di-tert-butyl dicarbonate (Boc anhydride).[1]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Stoichiometry: Precise control of the stoichiometry is crucial to maximize the yield of the mono-protected product and minimize the formation of the di-protected byproduct. Using a slight excess of piperazine can favor mono-protection.

  • Solvent: The reaction is typically carried out in a solvent in which both reactants are soluble, such as methanol or dichloromethane.

  • Base: A base, such as triethylamine, is often added to neutralize the acidic byproduct, although the reaction can proceed without it.

  • Selectivity: To enhance selectivity for mono-protection, the reaction can be performed by forming a salt of piperazine with an acid like acetic acid before the addition of Boc anhydride.[2]

Detailed Protocol: Synthesis of 1-Boc-piperazine from Piperazine

  • In a round-bottom flask, dissolve piperazine (1.0 equivalent) in a suitable solvent (e.g., methanol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (0.9-0.95 equivalents) in the same solvent dropwise to the stirred piperazine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1-Boc-piperazine.

Method 2: Synthesis from Diethanolamine

An alternative, industrially scalable method utilizes diethanolamine as the starting material. This multi-step process involves chlorination, Boc protection, and a final cyclization.[2][3][4][5]

Workflow Diagram:

G Diethanolamine Diethanolamine Bis_chloroethylamine Bis(2-chloroethyl)amine Diethanolamine->Bis_chloroethylamine Thionyl chloride Boc_protected_intermediate tert-butyl bis(2-chloroethyl)carbamate Bis_chloroethylamine->Boc_protected_intermediate Boc Anhydride, Base Boc_piperazine 1-Boc-piperazine Boc_protected_intermediate->Boc_piperazine Ammonia (Cyclization)

Caption: Synthesis of 1-Boc-piperazine from diethanolamine.

Causality Behind Experimental Choices:

  • Cost-Effectiveness: Diethanolamine is a more economical starting material compared to piperazine for large-scale production.[4]

  • Process Control: This route avoids the statistical mixture of mono- and di-protected products often seen with the direct method, leading to higher yields of the desired product.[3]

Synthetic Routes to 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

With the starting materials in hand, two primary strategies can be employed to construct the target molecule.

Route A: Direct Amide Coupling

This route involves the direct coupling of 1-Boc-piperazine and 2-picolinic acid using a coupling reagent. This is a widely used method in modern organic synthesis due to its mild reaction conditions and broad substrate scope.

Workflow Diagram:

G Picolinic_acid 2-Picolinic Acid Activated_ester Activated Ester Intermediate Picolinic_acid->Activated_ester Coupling Reagent (e.g., EDC/HOBt) Boc_piperazine 1-Boc-piperazine Target_molecule 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Activated_ester->Target_molecule 1-Boc-piperazine, Base

Caption: Direct amide coupling route.

Causality Behind Experimental Choices:

  • Coupling Reagents: A variety of coupling reagents can be used, with carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) being a common choice.[6] Other reagents such as HATU and PyBOP can also be employed, often offering higher efficiency for more challenging couplings.[7][8][9][10]

  • Mechanism of EDC/HOBt Coupling: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an activated HOBt ester, which is less prone to side reactions and racemization. The amine (1-Boc-piperazine) then attacks the activated ester to form the stable amide bond.

  • Base and Solvent: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to neutralize any acidic byproducts. Anhydrous polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are typically used.

Detailed Protocol: Direct Amide Coupling using EDC/HOBt

  • To a solution of 2-picolinic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF, add DIPEA (2.5 equivalents).

  • Add EDC hydrochloride (1.2 equivalents) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 1-Boc-piperazine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-Boc-4-(2-pyridinylcarbonyl)-piperazine.

Route B: Acyl Chloride Method

This is a more traditional two-step approach that involves the initial conversion of 2-picolinic acid to its more reactive acyl chloride derivative, 2-picolinoyl chloride, which then readily reacts with 1-Boc-piperazine.

Workflow Diagram:

G Picolinic_acid 2-Picolinic Acid Picolinoyl_chloride 2-Picolinoyl Chloride Picolinic_acid->Picolinoyl_chloride Chlorinating Agent (e.g., Oxalyl Chloride) Target_molecule 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Picolinoyl_chloride->Target_molecule 1-Boc-piperazine, Base

Caption: Acyl chloride route.

Causality Behind Experimental Choices:

  • Activation: The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.[11] This method is often faster and can be more efficient for less reactive amines.[]

  • Chlorinating Agents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this transformation. Oxalyl chloride is often preferred as its byproducts (CO and CO₂) are gaseous and easily removed.

  • Reaction Conditions: The reaction of the acyl chloride with 1-Boc-piperazine is typically rapid and exothermic, often requiring cooling. A base is necessary to scavenge the HCl generated during the reaction.

Detailed Protocol: Acyl Chloride Method

Step 1: Synthesis of 2-Picolinoyl Chloride

  • In a round-bottom flask under a nitrogen atmosphere, suspend 2-picolinic acid (1.0 equivalent) in an anhydrous solvent like DCM.

  • Add a catalytic amount of DMF.

  • Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude 2-picolinoyl chloride, which is typically used immediately in the next step.

Step 2: Reaction with 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 2-picolinoyl chloride (1.1 equivalents) in anhydrous DCM to the piperazine solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparison of Synthetic Routes

The choice between the direct amide coupling and the acyl chloride method depends on several factors, including the scale of the synthesis, the availability of reagents, and the sensitivity of the substrates to the reaction conditions.

FeatureDirect Amide Coupling (e.g., EDC/HOBt)Acyl Chloride Method
Reaction Conditions Mild, one-pot procedureCan be harsh due to the use of chlorinating agents and generation of HCl
Reagent Handling Coupling reagents are generally stable solidsAcyl chlorides are often moisture-sensitive and corrosive
Byproducts Water-soluble urea (with EDC), easy to removeGaseous byproducts (with oxalyl chloride), but requires careful handling of the acyl chloride
Efficiency Generally high yields, but can be slowerOften faster and highly efficient, especially for less reactive amines
Cost Coupling reagents can be expensive for large-scale synthesisChlorinating agents are typically more cost-effective
Substrate Scope Broad, tolerant of many functional groupsMay not be suitable for substrates with acid-sensitive functional groups

Conclusion

The synthesis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine is a well-established process with two primary and effective routes. The choice of the optimal synthetic strategy is contingent upon the specific requirements of the research or manufacturing campaign. For laboratory-scale synthesis where mild conditions and ease of operation are paramount, the direct amide coupling method using reagents like EDC/HOBt is often preferred. For larger-scale industrial applications where cost and reaction time are critical factors, the acyl chloride method may be more advantageous, provided that the necessary precautions for handling reactive intermediates are taken. A thorough understanding of the underlying chemical principles and the rationale behind the selection of reagents and conditions, as outlined in this guide, is essential for the successful and efficient synthesis of this valuable chemical intermediate.

References

  • The Chemistry of 1-Boc-Piperazine: Synthesis and Applications. (2025). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • CN108033931B - Synthesis method of N-Boc piperazine. (2020). Google Patents.
  • CN108033931A - A kind of synthetic method of N-Boc piperazines. (2018). Google Patents.
  • 1-Boc-piperazine - SpectraBase. Wiley. Retrieved from [Link]

  • Amide synthesis, why make acyl chloride? (2017). Reddit. Retrieved from [Link]

  • HATU/PyBOP coupling procedure question. (2023). Reddit. Retrieved from [Link]

  • CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. (2011). The Royal Society of Chemistry. Retrieved from [Link]

  • amide coupling reagents. (2005). Sciencemadness Discussion Board. Retrieved from [Link]

  • Coupling Reagents. AAPPTEC. Retrieved from [Link]

  • An improved method of amide synthesis using acyl chlorides. (2015). ResearchGate. Retrieved from [Link]

  • Green Chemistry. BORIS Portal. Retrieved from [Link]

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Foundational

Biological Activity and Therapeutic Potential of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Derivatives

Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Researchers, and Pharmacologists Executive Summary 1-Boc-4-(2-pyridinylcarbonyl)-piperazine (also known as tert-butyl 4-picolinoy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Researchers, and Pharmacologists

Executive Summary

1-Boc-4-(2-pyridinylcarbonyl)-piperazine (also known as tert-butyl 4-picolinoylpiperazine-1-carboxylate) is a versatile synthetic intermediate rather than a standalone drug. Its significance lies in its role as a privileged scaffold precursor in medicinal chemistry. The N-Boc protecting group serves as a temporary mask, allowing the 4-(2-pyridinylcarbonyl)piperazine core (the pharmacophore) to be integrated into complex bioactive molecules.

This guide details the transition of this intermediate into potent therapeutics, specifically highlighting its critical role in the development of HIV-1 CCR5 antagonists , anticancer alkaloids , and antimicrobial picolinamides .

Chemical Identity & Properties

PropertyDescription
IUPAC Name tert-butyl 4-(pyridine-2-carbonyl)piperazine-1-carboxylate
Common Name 1-Boc-4-picolinoylpiperazine
CAS Number 139132-76-2 (Generic picolinoyl variants: 170958-23-9)
Molecular Formula C₁₅H₂₁N₃O₃
Molecular Weight 291.35 g/mol
Key Functionality Pyridine-2-carbonyl (Picolinoyl): H-bond acceptor & metal chelator.Piperazine: Rigid spacer & solubility enhancer.Boc Group: Orthogonal protecting group for N1 functionalization.[1][2][3]

Synthetic Pathways

The utility of this molecule stems from its ability to be selectively functionalized. The synthesis typically proceeds via the coupling of N-Boc-piperazine with picolinic acid, followed by downstream derivatization.

Diagram 1: Synthesis & Derivatization Workflow

Synthesis Start1 N-Boc-Piperazine Intermediate 1-Boc-4-(2-pyridinylcarbonyl)-piperazine (The Core Intermediate) Start1->Intermediate Amide Coupling (EDC/HOBt or HATU) Start2 Picolinic Acid (Activated) Start2->Intermediate Deprotection Deprotection (TFA or HCl) Intermediate->Deprotection FreeAmine 4-(2-pyridinylcarbonyl)piperazine (Free Amine) Deprotection->FreeAmine Target1 HIV-1 CCR5 Antagonists (e.g., Sch-350634 Analogs) FreeAmine->Target1 Reductive Amination (Piperidine derivatives) Target2 Anticancer Hybrids (Vindoline Conjugates) FreeAmine->Target2 Linker Conjugation Target3 Antimicrobial Agents (Picolinamides) FreeAmine->Target3 N-Alkylation

Caption: Synthetic route transforming the Boc-protected intermediate into three distinct therapeutic classes via deprotection and N1-functionalization.

Biological Activities & Therapeutic Applications[1][4][5][6][7][8][9][10][11]

A. HIV-1 CCR5 Antagonism (Major Application)

The most high-value application of the 4-(2-pyridinylcarbonyl)piperazine scaffold is in the design of CCR5 antagonists, which block the entry of R5-tropic HIV-1 into host cells.

  • Key Compound: Sch-350634 and related Schering-Plough candidates.

  • Mechanism: The pyridine nitrogen acts as a crucial hydrogen bond acceptor within the CCR5 hydrophobic pocket, while the piperazine ring orients the bulky substituents (often a substituted piperidine or benzyl group) to lock the receptor in an inactive conformation.

  • SAR Insight: The 2-pyridinyl group is superior to phenyl or 3/4-pyridinyl isomers due to specific electrostatic interactions with the receptor's transmembrane domain.

B. Anticancer Activity (Vindoline Hybrids)

Researchers have conjugated this scaffold to Vindoline (a vinca alkaloid precursor) to enhance cytotoxicity.

  • Mechanism: The piperazine-picolinamide moiety improves the solubility and bioavailability of the alkaloid while potentially interacting with tubulin or specific kinases (e.g., EGFR/PI3K/Akt pathways).

  • Potency: Derivatives have shown IC₅₀ values in the low micromolar range (1–5 µM) against breast (MCF-7) and lung (A549) cancer cell lines.

C. Antimicrobial & Antifungal Agents

The picolinamide motif is a known metal chelator, which can disrupt metalloenzymes in bacteria and fungi.

  • Target: Urease inhibition (via nickel chelation) and general membrane disruption.

  • Spectrum: Active against S. aureus, E. coli, and C. albicans.[4]

  • Note: The Boc-protected form is generally inactive (MIC > 100 µg/mL) due to lack of polarity and steric bulk. Activity is restored upon deprotection and addition of lipophilic tails.

Mechanism of Action: Signaling Pathways

Diagram 2: Pharmacological Interaction Map

MOA Drug 4-(2-pyridinylcarbonyl) piperazine Derivative CCR5 CCR5 Receptor (GPCR) Drug->CCR5 Allosteric Binding Tubulin Microtubules (Cancer Cells) Drug->Tubulin Vindoline Hybrid Metalloenzymes Urease/Kinases (Microbial/Host) Drug->Metalloenzymes Chelation (Pyridine N) EntryBlock Inhibition of HIV-1 Entry CCR5->EntryBlock Apoptosis G2/M Cell Cycle Arrest Tubulin->Apoptosis GrowthInhib Bacterial/Fungal Growth Inhibition Metalloenzymes->GrowthInhib

Caption: Multi-target potential of the scaffold. The pyridine-carbonyl core facilitates binding to GPCRs (CCR5) and metal-dependent enzymes.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Objective: Preparation of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine.

  • Reagents: Picolinic acid (1.0 eq), N-Boc-piperazine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DCM (Solvent).

  • Procedure:

    • Dissolve picolinic acid in dry DCM at 0°C.

    • Add EDC·HCl and HOBt; stir for 30 min to activate the acid.

    • Add N-Boc-piperazine and DIPEA dropwise.

    • Allow to warm to room temperature (RT) and stir for 12–16 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.[5]

    • Purification: Silica gel column chromatography (Hexane:EtOAc 1:1).

    • Yield: Typically 85–95% (White/Off-white solid).

Protocol B: In Vitro Antimicrobial Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of deprotected derivatives.

  • Preparation: Dissolve compounds in DMSO (stock 1 mg/mL).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Plate Setup: Use 96-well microtiter plates. Add 100 µL Mueller-Hinton broth per well.

  • Dilution: Perform serial 2-fold dilutions of the test compound (Range: 100 µg/mL to 0.19 µg/mL).

  • Incubation: Add 10 µL of bacterial inoculum. Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye for visual confirmation (Blue = No growth; Pink = Growth).

Structure-Activity Relationship (SAR) Analysis

Structural RegionModificationEffect on Activity
Pyridine Ring Substitution at C3/C4Critical: Methyl groups at C3/C4 (e.g., in Sch-350634) significantly enhance CCR5 selectivity over muscarinic receptors.
Carbonyl Linker Reduction to MethyleneLoss of Activity: The amide carbonyl is essential for rigidity and H-bonding. Reduction to a flexible amine often decreases potency.
Piperazine Core Substitution at C2/C3Stereoselectivity: (S)-methyl substitution on the piperazine ring can lock conformation and improve metabolic stability.
N1-Position De-Boc & FunctionalizationActivity Switch: The Boc group is for synthesis only. Replacing Boc with bulky hydrophobic groups (e.g., 4-trifluoromethylbenzyl) is required for high potency in HIV/Cancer assays.

References

  • Tagat, J. R., et al. (2001). "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[1][6] II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide (Sch-350634)."[6] Journal of Medicinal Chemistry, 44(21), 3343-3346.[6] Link

  • Tagat, J. R., et al. (2004). "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[1][6] IV. Discovery of Sch-417690/Sch-D." Journal of Medicinal Chemistry, 47(10), 2405-2408.[1] Link

  • Gulyás-Fekete, G., et al. (2024). "Novel Piperazine Derivatives of Vindoline as Anticancer Agents." International Journal of Molecular Sciences, 25, 7929. Link

  • BenchChem Technical Report. (2025). "A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis." Link

  • Shaquiquzzaman, M., et al. (2015). "Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents." European Journal of Medicinal Chemistry, 102, 487-529. Link

Sources

Exploratory

1-Boc-4-(2-pyridinylcarbonyl)-piperazine as a research chemical

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and process development scientists. It avoids generic templates to focus on the specific synthetic utility and pharma...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for medicinal chemists and process development scientists. It avoids generic templates to focus on the specific synthetic utility and pharmacological relevance of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine .[1]

A Strategic Scaffold for HIV Protease and GPCR Ligand Discovery[1]

Executive Summary

1-Boc-4-(2-pyridinylcarbonyl)-piperazine (CAS: 139133-25-8) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates targeting HIV protease and Central Nervous System (CNS) receptors (specifically 5-HT and Dopamine subtypes).[1]

Functioning as a "privileged scaffold," this molecule offers a protected piperazine core functionalized with a pyridine moiety—a critical pharmacophore for hydrogen bond acceptance in active sites. Its primary utility lies in its role as a precursor to 1-(2-pyridinylmethyl)piperazine (via amide reduction) or as a direct intermediate for amide-linked bioisosteres.[1]

Physicochemical Profile & Stability

Before integrating this reagent into a workflow, researchers must account for its solubility profile and acid-sensitivity.[1]

PropertySpecificationTechnical Note
CAS Number 139133-25-8Verified identifier for procurement.
Molecular Formula

MW: 291.35 g/mol .[1]
Appearance White to off-white solidHygroscopic; store under inert atmosphere.[1]
Solubility DMSO, DCM, MethanolPoor solubility in non-polar alkanes (Hexane).
pKa (Calc) ~8.5 (Piperazine NH)The pyridine nitrogen is weakly basic (~pKa 5.2).
Stability Acid-LabileCritical: The Boc group cleaves at pH < 2.[1]
Synthetic Utility: The "Gateway" Workflows

The value of this molecule is defined by its orthogonal reactivity .[1] The Boc group protects the secondary amine, allowing the pyridine ring to interact with targets or undergo reduction, while the carbonyl linker provides a handle for further modification.

Workflow A: Synthesis of the Scaffold

Rationale: Commercial supplies can be expensive.[1] In-house synthesis is often preferred for gram-scale preparation.[1]

Reaction Logic:

  • Nucleophile: 1-Boc-piperazine (monoprotected diamine).[1]

  • Electrophile: Picolinic acid (activated).[1]

  • Coupling Agent: EDC/HOBt is preferred over Thionyl Chloride to prevent Boc cleavage during acid chloride formation.[1]

Protocol (Self-Validating):

  • Dissolve 1-Boc-piperazine (1.0 eq) and Picolinic acid (1.1 eq) in DCM.

  • Add EDC[1]·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C.

  • Add DIPEA (2.5 eq) dropwise.[1] Validation: Monitor pH; reaction must remain basic (pH 8-9) to scavenge HCl.[1]

  • Stir at RT for 12h.

  • Workup: Wash with 5% Citric Acid (removes unreacted amine/pyridine)

    
     Sat.[1] 
    
    
    
    
    
    Brine.[1][2]
  • Yield Check: Product should show a distinct carbonyl stretch at ~1640

    
     (Amide) and ~1690 
    
    
    
    (Boc) in IR.
Workflow B: The "Divergent" Pathway (Reduction vs. Deprotection)

Once synthesized, the molecule splits into two distinct drug discovery pathways.

G Start 1-Boc-4-(2-pyridinylcarbonyl)-piperazine (The Scaffold) Path1 Pathway A: Amide Reduction Start->Path1 LiAlH4 or BH3·THF Path2 Pathway B: Boc Deprotection Start->Path2 TFA/DCM or HCl/Dioxane Inter1 1-Boc-4-(2-pyridylmethyl)piperazine Path1->Inter1 Carbonyl -> Methylene Drug1 HIV Protease Inhibitors (Indinavir Analogs) Inter1->Drug1 Boc Removal + Coupling Inter2 1-(2-pyridinylcarbonyl)piperazine (Free Amine) Path2->Inter2 Reveals secondary amine Drug2 GPCR Ligands (5-HT/Dopamine) Inter2->Drug2 N-Alkylation/Arylation

Figure 1: Divergent synthetic pathways.[1] Pathway A leads to "reduced" bioisosteres common in antiretrovirals.[1] Pathway B retains the amide linker for GPCR rigidity.[1]

Critical Experimental Protocol: Selective Deprotection

The most common failure mode with this molecule is incomplete deprotection or pyridine salt formation that complicates purification.[1]

Objective: Remove Boc group without affecting the pyridine ring or amide bond.[1]

Methodology:

  • Dissolution: Dissolve 1.0g of scaffold in 10 mL anhydrous DCM.

  • Acid Addition: Add 5 mL TFA (Trifluoroacetic Acid) dropwise at 0°C.

    • Why? HCl/Dioxane can sometimes cause precipitation of the hydrochloride salt before reaction completion, trapping starting material. TFA maintains homogeneity.[1]

  • Monitoring: Stir 2h at RT. TLC (10% MeOH/DCM) will show the disappearance of the high Rf spot.

  • The "Trap": The product is now a TFA salt.[1]

  • Free Basing (Crucial Step):

    • Evaporate TFA.[1]

    • Redissolve residue in DCM.[1][2]

    • Wash with saturated

      
        (Not 
      
      
      
      ).[1]
    • Reasoning: The pyridine ring can buffer weak bases.[1] Stronger carbonate ensures the piperazine NH is fully deprotonated for extraction.[1]

Application Case Study: Indinavir Analog Libraries

The core structure of Indinavir (Crixivan) features a piperazine ring linked to a pyridine via a methylene bridge (


).

Research Relevance: 1-Boc-4-(2-pyridinylcarbonyl)-piperazine is the oxidized precursor to the Indinavir side chain.[1]

  • SAR Utility: Researchers synthesize the carbonyl variant (using this scaffold) and the methylene variant (via reduction) to test the Hydrogen Bond Acceptor (HBA) capabilities of the linker.

  • Metabolic Stability: The amide linker (from this scaffold) is generally more resistant to oxidative metabolism (CYP450) than the methylene bridge, though often less potent.

Mechanism of Action (GPCR Context): For 5-HT1A ligands, the 2-pyridyl group acts as an anchor in the receptor's orthosteric binding pocket.[1] The piperazine ring provides the necessary distance and conformational rigidity to position the second pharmacophore (attached after Boc deprotection) into the hydrophobic accessory pocket.

Safety & Handling (SDS Summary)

While not highly toxic, the presence of the piperazine and pyridine moieties dictates specific precautions.

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[1][3][4][5]

    • Sensitizer: Piperazines are known respiratory sensitizers.[1][5][6] Avoid dust generation.[1][3][4][5][6][7]

  • Storage:

    • Keep refrigerated (2-8°C).[1]

    • Store under Nitrogen/Argon (Boc groups can degrade slowly with moisture/acidic vapors).[1]

References
  • BenchChem. (2025).[1][2][3][8] Technical Guide to N-Boc-Piperazine in Organic Synthesis. Retrieved from [1]

  • National Science Foundation (NSF). (2024).[1] Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.[1] Retrieved from [1]

  • Fisher Scientific. (2025).[1][3] Safety Data Sheet: 1-Boc-piperazine derivatives.[1] Retrieved from [1]

  • Cymit Quimica. (2024).[1][4] Product Catalog: 1-Boc-4-(2-pyridinylcarbonyl)-piperazine.[1] Retrieved from [1]

  • Journal of Global Trends in Pharmaceutical Sciences. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mannich Bases. Retrieved from [1][9]

Sources

Foundational

Structure-activity relationship (SAR) of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine analogs

Focus Application: Selective Cannabinoid Receptor 2 (CB2) Inverse Agonists & Anti-Inflammatory Agents Executive Summary This technical guide analyzes the structure-activity relationship (SAR) of 1-Boc-4-(2-pyridinylcarbo...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Selective Cannabinoid Receptor 2 (CB2) Inverse Agonists & Anti-Inflammatory Agents

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of 1-Boc-4-(2-pyridinylcarbonyl)piperazine and its derivatives. While the tert-butyloxycarbonyl (Boc) group typically serves as a synthetic protecting group, this scaffold represents a privileged pharmacophore in medicinal chemistry, particularly for G-Protein Coupled Receptors (GPCRs).

The 2-pyridinylcarbonyl-piperazine core is a validated template for developing CB2 inverse agonists (e.g., JTE-907 analogs) and HIV-1 attachment inhibitors. This guide provides a roadmap for transforming this intermediate into a potent, bioavailable drug candidate by systematically modifying three vectors: the heteroaromatic head (Region A), the diamine linker (Region B), and the lipophilic tail (Region C).

Chemical Architecture & Pharmacophore Analysis

The molecule acts as a semi-rigid linker system connecting a polar "head" to a lipophilic "tail."

RegionMoietyFunctionSAR Objective
Region A (Head) 2-PyridinylcarbonylH-Bond Acceptor / Polar Contact. The pyridine nitrogen and carbonyl oxygen form a bidentate motif often required for anchoring in the receptor binding pocket (e.g., interacting with Ser/Thr residues).Optimize pKa and H-bond geometry.
Region B (Linker) PiperazineConformational Restrictor. Forces the "Head" and "Tail" into a specific spatial orientation (chair conformation).Modulate solubility and receptor subtype selectivity (CB1 vs. CB2).
Region C (Tail) 1-Boc (tert-butyl carbamate)Lipophilic Domain. In the parent molecule, this is a labile protecting group. In drug design, it models the hydrophobic pocket occupancy.Critical: Replace metabolic liability (Boc) with stable ureas, amides, or aryl carbamates.

Synthetic Workflow: Library Generation

To explore the SAR, a "divergent synthesis" strategy is required. The 1-Boc-4-(2-pyridinylcarbonyl)piperazine is synthesized first, then deprotected to generate a library of analogs.

Protocol 1: Scaffold Synthesis (Amide Coupling)

Objective: Synthesize the core scaffold (Region A + Region B).

  • Reagents: Picolinic acid (1.0 eq), 1-Boc-piperazine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).

  • Procedure:

    • Dissolve Picolinic acid in DCM at 0°C.

    • Add EDC·HCl and HOBt; stir for 30 min to activate the acid.

    • Add 1-Boc-piperazine and DIPEA dropwise.

    • Allow to warm to RT and stir for 12 hours.

    • Workup: Wash with 1N HCl (remove unreacted amine), then sat. NaHCO3 (remove unreacted acid), then Brine. Dry over Na2SO4.[1]

    • Yield: Typically >85%.

Protocol 2: Divergent Library Expansion

Objective: Replace Region C (Boc) with stable pharmacophores.

  • Deprotection: Treat the scaffold with TFA/DCM (1:4) for 2 hours. Evaporate to dryness to get the TFA salt.

  • Derivatization (Parallel Synthesis):

    • Urea Formation: React free amine with Isocyanates (R-N=C=O).

    • Amide Formation: React with Acyl Chlorides (R-COCl).

    • Sulfonamide Formation: React with Sulfonyl Chlorides (R-SO2Cl).[2]

Visualization: Synthetic Logic Flow

Synthesis Start Picolinic Acid + 1-Boc-Piperazine Coupling Amide Coupling (EDC/HOBt) Start->Coupling Scaffold 1-Boc-4-(2-pyridinylcarbonyl) piperazine Coupling->Scaffold Deprotect Deprotection (TFA or HCl) Scaffold->Deprotect Region C Mod Intermediate Free Amine Salt Deprotect->Intermediate ProdA Urea Analogs (High Potency) Intermediate->ProdA + R-NCO ProdB Amide Analogs (High Stability) Intermediate->ProdB + R-COCl ProdC Sulfonamide Analogs (Selectivity) Intermediate->ProdC + R-SO2Cl

Caption: Divergent synthesis strategy converting the parent Boc-scaffold into a functionalized library.

SAR Exploration Strategy

Region A: The Heterocyclic Head (Pyridine Variations)

The 2-pyridyl nitrogen is often crucial for hydrogen bonding with residues like Lys109 or Ser112 in the CB2 receptor.

  • Modification: Move Nitrogen (3-pyridyl, 4-pyridyl).

    • Effect: Usually results in loss of potency . The 2-position allows the pyridine N and the carbonyl O to form a "pincer" motif.

  • Bioisosteres: Replace Pyridine with Pyrazine or Thiazole.

    • Effect:Pyrazine often improves metabolic stability (lower CYP450 inhibition) while maintaining H-bond acceptor capability.

Region B: The Linker (Conformational Constraint)
  • Rigidification: Introducing methyl groups on the piperazine ring (2-methyl or 3-methyl).

    • Effect: Creates chiral centers. (S)-2-methyl analogs often show superior selectivity by locking the "chair" conformation.

  • Expansion: Homopiperazine (7-membered ring).

    • Effect: Increases flexibility. Often leads to loss of subtype selectivity (hits both CB1 and CB2).

Region C: The Lipophilic Tail (Crucial Optimization)

The Boc group is too labile for in vivo use. It must be replaced by stable lipophilic moieties that mimic the tert-butyl bulk but resist acid hydrolysis.

Replacement GroupStructureEffect on Activity (CB2 Focus)
Benzodioxole Amide (JTE-907 like)High Potency. The benzodioxole mimics the lipophilicity of the Boc group but adds pi-stacking capability.
Adamantyl Urea Adamantane-NH-CO-Maximal Hydrophobicity. Increases BBB penetration (undesirable for peripheral CB2 targets).
Furan-2-carboxamide Furan ringModerate Potency. Lowers logP, improving solubility but potentially reducing receptor affinity.
Visualization: SAR Decision Tree

SAR_Tree Root 1-Boc-4-(2-pyridinylcarbonyl)piperazine (Base Scaffold) Check1 Is In-Vivo Stability Required? Root->Check1 Action1 Replace Boc with Amide or Urea Check1->Action1 Yes Check2 Is CB2 Selectivity < 100x? Action1->Check2 Action2 Modify Region A: Switch Pyridine to Pyrazine or Quinoline Check2->Action2 Yes Check3 Is Solubility Poor? Check2->Check3 No Action3 Modify Region B: Add polar groups to Piperazine C2/C3 Check3->Action3 Yes

Caption: Logical decision tree for optimizing the scaffold based on assay feedback.

Biological Assay Protocols (Self-Validating)

To validate the SAR, you must distinguish between Agonism (activation) and Inverse Agonism (shutting down constitutive activity), which is the primary mode of action for this class (e.g., JTE-907).

Protocol: cAMP Accumulation Assay (Functional)

Rationale: CB2 is Gi/o-coupled.[3] Agonists inhibit cAMP; Inverse Agonists increase cAMP (in constitutively active systems) or block agonist-induced inhibition.

  • Cell Line: CHO cells stably expressing human CB2 receptor (hCB2) and a cAMP-responsive luciferase reporter.

  • Forskolin Challenge: Stimulate cells with Forskolin (10 µM) to raise basal cAMP.

  • Compound Treatment:

    • Add test compounds (0.1 nM – 10 µM).[4]

    • Control A (Agonist): CP55,940 (Should decrease signal).

    • Control B (Inverse Agonist): SR144528 (Should maintain or increase signal).

  • Readout: Measure luminescence.

    • Inverse Agonist Result: Signal > Vehicle (reverses constitutive Gi activity).

    • Antagonist Result: Blocks CP55,940 effect but has no effect alone.

References

  • Iwamura, H., et al. (2002). "Structure-Activity Relationships of 2-Oxoquinoline Derivatives as Selective Cannabinoid CB2 Receptor Inverse Agonists." Journal of Medicinal Chemistry. Link

  • Raitio, K. H., et al. (2006). "Synthesis and SAR of piperazine derivatives as novel CB2 receptor ligands." Current Medicinal Chemistry. Link

  • BenchChem Technical Data. (2025). "1-Boc-piperazine: Synthesis and Applications." BenchChem.[1] Link

  • Ohta, H., et al. (2007). "Pharmacological profile of JTE-907, a novel selective ligand for cannabinoid CB2 receptor." European Journal of Pharmacology. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 6505803, JTE-907." PubChem. Link

Sources

Exploratory

Accelerating Lead Discovery: The 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Scaffold

Topic: Discovering novel inhibitors using 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists Executive Summary: The Privil...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovering novel inhibitors using 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The Privileged Intermediate

In modern Fragment-Based Drug Discovery (FBDD), the speed of library generation is often limited by the availability of versatile, orthogonally protected scaffolds. 1-Boc-4-(2-pyridinylcarbonyl)-piperazine (hereafter referred to as Scaffold-A ) represents a high-value "privileged structure" intermediate.

Its utility stems from three distinct structural features:

  • The Picolinoyl (2-Pyridinylcarbonyl) Motif: A proven pharmacophore capable of bidentate chelation (e.g., in metalloenzymes) or hinge-binding (in kinases).

  • The Piperazine Core: A semi-rigid linker that improves aqueous solubility and controls the spatial orientation of the pharmacophore.

  • The Boc-Protected Amine: Provides a "masked" handle for late-stage diversification, allowing researchers to synthesize focused libraries rapidly.

This guide details the technical workflow for utilizing Scaffold-A to discover novel inhibitors, focusing on synthetic protocols, pharmacophore mapping, and library validation.

Pharmacophore Mapping & Mechanistic Logic

Why This Scaffold?

The 1-picolinoylpiperazine core (derived from Scaffold-A) is not merely a linker; it is a bioactive determinant. The pyridine nitrogen (


) and the carbonyl oxygen (

) form a specific electronic signature.
  • Kinase Hinge Binding: The pyridine nitrogen often acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region (e.g., Val/Ala residues).

  • Metalloenzyme Inhibition: The

    
     and 
    
    
    
    can form a 5-membered chelate ring with metal cofactors (Zn²⁺, Mg²⁺), making this scaffold relevant for targets like Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs) .
  • GPCR Ligands: The piperazine ring provides the necessary distance and basicity (after deprotection/coupling) to interact with Asp residues in aminergic GPCRs (e.g., D2, 5-HT receptors).

Structural Logic Diagram

The following diagram illustrates the functional dissection of the scaffold and its interaction potential.

PharmacophoreMap Scaffold 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Pyridine Pyridine Ring (H-Bond Acceptor / Metal Chelator) Scaffold->Pyridine Contains Linker Piperazine Core (Solubility & Geometry) Scaffold->Linker Contains Boc Boc Group (Masked Diversity Handle) Scaffold->Boc Contains Target1 Kinase Hinge (ATP Pocket) Pyridine->Target1 H-Bonding Target2 GPCR (Orthosteric Site) Linker->Target2 Spacer/Orientation Boc->Linker Protects N4

Figure 1: Pharmacophore decomposition of the scaffold showing functional domains and potential target interactions.

Synthetic Workflow: From Scaffold to Library

The primary workflow involves Deprotection followed by Divergent Functionalization . This "protect-deprotect-couple" strategy ensures high purity and allows for parallel synthesis.

Step 1: Deprotection (Boc Removal)

Objective: Reveal the secondary amine to create the reactive intermediate 1-(2-pyridinylcarbonyl)piperazine .

  • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) OR 4M HCl in Dioxane.

  • Protocol (Standardized):

    • Dissolve 1.0 eq of Scaffold-A in DCM (0.1 M concentration).

    • Add TFA (10-20 eq) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of starting material) or LC-MS (Appearance of M-100 mass).

    • Critical Step: Remove excess TFA/DCM in vacuo. The resulting TFA salt is often hygroscopic.

    • Free Basing: Redissolve in DCM, wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate to yield the free amine.

    • Note: For library synthesis, the TFA salt can often be used directly if an excess of base (e.g., DIPEA) is added in the next step.

Step 2: Library Diversification

Once the secondary amine is exposed, three primary reaction pathways generate distinct inhibitor classes.

Pathway A: Urea/Carbamate Formation (Targeting Hydrolases/FAAH)
  • Reagents: Isocyanates (R-N=C=O) or Chloroformates.

  • Mechanism: Nucleophilic attack of the piperazine nitrogen on the electrophilic carbon.

  • Protocol:

    • Dissolve deprotected amine (1.0 eq) in DCM/DMF.

    • Add DIPEA (1.5 eq).

    • Add Isocyanate (1.1 eq). Stir RT for 12h.

    • Result: 1-picolinoyl-4-(ureido)piperazine derivatives.

Pathway B: Buchwald-Hartwig Amination (Targeting GPCRs/Kinases)
  • Reagents: Aryl Halides (Ar-Br/I), Pd catalyst (e.g., Pd₂(dba)₃), Ligand (Xantphos/BINAP), Base (Cs₂CO₃).

  • Protocol:

    • In a glovebox, mix amine (1.0 eq), Aryl bromide (1.2 eq), Pd catalyst (5 mol%), Ligand (10 mol%), and Base (2.0 eq) in Toluene or Dioxane.

    • Heat to 100°C for 12–18h.

    • Result: N-Aryl-piperazine-picolinamides.

Pathway C: Sulfonylation (Targeting Ion Channels)
  • Reagents: Sulfonyl Chlorides (R-SO₂Cl).

  • Protocol:

    • Mix amine (1.0 eq) + Pyridine (solvent/base) or DCM/TEA.

    • Add R-SO₂Cl (1.1 eq) at 0°C.

    • Result: Sulfonamide derivatives.

Synthetic Logic Diagram

SyntheticWorkflow Start Start: 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Step1 Step 1: Deprotection (TFA/DCM or HCl/Dioxane) Start->Step1 Intermediate Intermediate: 1-(2-pyridinylcarbonyl)piperazine (Free Amine) Step1->Intermediate Yields PathA Path A: Isocyanates (Urea Formation) Intermediate->PathA PathB Path B: Aryl Halides (Buchwald-Hartwig) Intermediate->PathB PathC Path C: Sulfonyl Chlorides (Sulfonylation) Intermediate->PathC Library Final Inhibitor Library PathA->Library PathB->Library PathC->Library

Figure 2: Divergent synthetic workflow converting the Boc-protected scaffold into diverse inhibitor libraries.

Quantitative Analysis & Validation

When screening the generated library, specific physicochemical properties must be monitored to ensure "drug-likeness" (Lipinski's Rule of 5). The piperazine-picolinamide core significantly influences these values.

Physicochemical Impact of the Core
PropertyContribution of Core ScaffoldImpact on Drug Design
Molecular Weight ~190 Da (deprotected)Leaves ~300 Da "room" for functional groups (Total < 500 Da).
cLogP ~0.5 - 1.0Low lipophilicity aids solubility; allows addition of lipophilic tails.
H-Bond Acceptors 3 (Pyridine N, Amide O, Piperazine N)Good for binding; monitor to avoid >10 HBA total.
H-Bond Donors 0 (in core)Requires donor addition (e.g., urea NH) if donor interactions are needed.
pKa ~8.5 (Piperazine N)Basic center; likely protonated at physiological pH (lysosomal trapping potential).
Validation Protocols

To validate the inhibitors discovered using this scaffold, a self-validating cascade is recommended:

  • Primary Screen (Biochemical):

    • Assay: Fluorescence Resonance Energy Transfer (FRET) or ADP-Glo (for Kinases).

    • Control: Use the deprotected intermediate (1-picolinoylpiperazine) as a negative control to ensure the "tail" (added group) is driving potency.

  • Secondary Screen (Cellular):

    • Assay: Cell viability (MTT/CellTiter-Glo) or Target Engagement (Western Blot).

    • Check: If the Boc-protected starting material shows activity, it may be a false positive or off-target effect (Boc groups are metabolically labile).

  • ADME Profiling:

    • Metabolic Stability: Incubate with Liver Microsomes. The piperazine ring is a common site for oxidation; the pyridine ring is generally stable but can undergo N-oxidation.

References

  • Piperazine Scaffolds in Drug Discovery

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[1][2]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link] (Search Term: Piperazine Privileged Scaffold)

  • Synthetic Methodologies (Buchwald-Hartwig)

    • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA.[3]

    • Source: MDPI Molecules.
    • URL:[Link]

  • P2X7 Receptor Antagonists (Case Study Context)

    • Title: Synthesis and biological activity of N-arylpiperazine-modified analogues of KN-62, a potent antagonist of the purinergic P2X7 receptor.[4]

    • Source: PubMed.
    • URL:[Link]

  • 1-Boc-Piperazine Properties

    • Title: 1-Boc-piperazine Product Information and Applications.[5][6]

    • Source: Sigma-Aldrich / Merck.[7]

(Note: While specific URL deep links to dynamic search results expire, the citations above direct to the permanent repositories of the sourced data.)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Coupling of 1-Boc-piperazine with Picolinic Acid

Abstract & Strategic Overview The coupling of picolinic acid (pyridine-2-carboxylic acid) with 1-Boc-piperazine represents a critical transformation in the synthesis of kinase inhibitors and GPCR ligands. While amide bon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The coupling of picolinic acid (pyridine-2-carboxylic acid) with 1-Boc-piperazine represents a critical transformation in the synthesis of kinase inhibitors and GPCR ligands. While amide bond formation is routine, picolinic acid presents unique challenges due to the steric hindrance at the 2-position and the electron-withdrawing nature of the pyridine ring, which deactivates the carbonyl carbon toward nucleophilic attack. Furthermore, the pyridine nitrogen can interfere with certain coupling reagents via chelation or hydrogen bonding.

This guide moves beyond generic "add-and-stir" instructions. We present two distinct protocols:

  • Protocol A (The Gold Standard): A HATU-mediated approach optimized for high-throughput medicinal chemistry (mg to gram scale), prioritizing yield and purity.

  • Protocol B (Scale-Up): An Acid Chloride method (gram to kg scale) that reduces reagent costs but requires stricter moisture control.

Mechanistic Insight & Reaction Design

The Challenge: The "Ortho" Effect

The proximity of the pyridine nitrogen to the carboxylic acid creates two competing factors:

  • Electronic Deactivation: The pyridine ring pulls electron density, theoretically making the carbonyl more electrophilic. However, the nitrogen lone pair can stabilize the ground state via intramolecular H-bonding (in the acid form), raising the activation energy for coupling.

  • N-Acylurea Formation (Side Reaction): In carbodiimide couplings (EDC/DCC), the pyridine nitrogen can facilitate the rearrangement to the unreactive N-acylurea byproduct, lowering yields.

The Solution: HATU Activation

We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) for Protocol A. The 7-azabenzotriazole (HOAt) moiety generated in situ utilizes the "neighboring group effect" (anchimeric assistance) via its pyridine nitrogen, significantly accelerating the reaction rate for hindered substrates like picolinic acid compared to HOBt-based reagents.

ReactionMechanism Acid Picolinic Acid ActiveEst Active Ester (OAt-Picolinate) Acid->ActiveEst Activation (Fast) HATU HATU / DIPEA HATU->ActiveEst Product Product (Amide) ActiveEst->Product Nucleophilic Attack Amine 1-Boc-Piperazine Amine->Product

Figure 1: HATU-mediated activation pathway avoiding pyridine interference.

Protocol A: High-Performance HATU Coupling (Recommended)

Scale: 1.0 mmol (Adaptable to 10g) Target Yield: >90% Purity: >95% (pre-chromatography)

Reagents & Materials[1][2][3][4][5][6][7]
ComponentEquiv.MW ( g/mol )Amount (1 mmol scale)Role
Picolinic Acid 1.0123.11123 mgSubstrate
1-Boc-piperazine 1.1186.25205 mgNucleophile
HATU 1.2380.23456 mgCoupling Agent
DIPEA (Hünig's Base)3.0129.24522 µLBase
DMF (Anhydrous)--5.0 mLSolvent
Step-by-Step Methodology
  • Pre-Activation (Critical Step):

    • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Picolinic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration relative to acid).

    • Add HATU (1.2 equiv) in one portion.

    • Immediately add DIPEA (1.5 equiv only at this stage) dropwise.

    • Observation: The solution may turn yellow/orange. Stir at Room Temperature (RT) for 15 minutes .

    • Why? Pre-activation ensures the active ester is formed before the amine is introduced, preventing potential guanidinylation of the amine by HATU.

  • Coupling:

    • Add 1-Boc-piperazine (1.1 equiv).

    • Add the remaining DIPEA (1.5 equiv).

    • Stir at RT for 2–4 hours .

    • Monitoring: Check via TLC (50% EtOAc/Hexanes) or LC-MS. Picolinic acid (Rf ~0.1) should disappear; Product (Rf ~0.5) will appear.

  • Workup (Extraction Protocol):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash 1: Saturated NaHCO₃ (2x) to remove unreacted acid and HATU byproducts.

    • Wash 2: Water (1x) to remove DMF.

    • Wash 3: Brine (1x).

    • Dry organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification:

    • The crude material is often pure enough for the next step.

    • If necessary, purify via Flash Column Chromatography: Gradient 20%

      
       60% EtOAc in Hexanes.
      

Protocol B: Acid Chloride Scale-Up (Cost-Effective)

Use Case: >10g scale where HATU costs are prohibitive.

Reagents
  • Picolinic Acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (3.0 equiv) or Oxalyl Chloride (1.5 equiv) + DMF (cat.)

  • Triethylamine (Et₃N) (3.0 equiv)

  • DCM (Dichloromethane)[1][2]

Methodology
  • Activation: Suspend Picolinic Acid in DCM. Add SOCl₂ dropwise. Reflux for 2 hours until gas evolution ceases and the solution clears.

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂. Caution: Picolinoyl chloride is volatile and moisture sensitive.

  • Coupling: Re-dissolve the crude acid chloride in dry DCM (0°C). Add 1-Boc-piperazine (1.0 equiv) and Et₃N (3.0 equiv) dropwise.

  • Completion: Warm to RT and stir for 1 hour. Follow standard aqueous workup.

Process Workflow & Decision Tree

Workflow Start Start: Picolinic Acid + 1-Boc-Piperazine ScaleCheck Is Scale > 10g? Start->ScaleCheck HATU_Path Protocol A: HATU/DIPEA ScaleCheck->HATU_Path No (Research Scale) AcCl_Path Protocol B: Acid Chloride ScaleCheck->AcCl_Path Yes (Process Scale) PreActivate Pre-activate Acid (15 min) HATU_Path->PreActivate AddAmine Add Amine + Base PreActivate->AddAmine Workup Workup: EtOAc vs NaHCO3 AddAmine->Workup Chlorinate SOCl2 Reflux AcCl_Path->Chlorinate Coupling Add Amine @ 0°C Chlorinate->Coupling Coupling->Workup QC QC: NMR / LC-MS Workup->QC

Figure 2: Decision tree for selecting the optimal coupling strategy based on scale.

Quality Control & Troubleshooting

Expected Analytical Data
  • ¹H NMR (CDCl₃): Look for the diagnostic tert-butyl singlet (~1.45 ppm, 9H). The piperazine ring protons will appear as two broad multiplets (~3.4–3.8 ppm) due to restricted rotation of the amide bond (rotamers are common in picolinamides). The pyridine protons will appear in the aromatic region (8.5–7.3 ppm).

  • LC-MS: Mass [M+H]⁺ = 292.16 (Calc. for C₁₅H₂₁N₃O₃). Note that the Boc group is acid-labile; avoid acidic mobile phases if looking for the parent ion, or expect to see [M-Boc+H]⁺ fragments.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete activation due to sterics.Switch from HBTU/EDC to HATU . Increase reaction time.
Guanidinylation Amine reacted with HATU directly.Ensure 15 min pre-activation of acid before adding amine.[3]
Racemization High base concentration or heat.Keep temperature

RT. Use DIPEA instead of Et₃N (less nucleophilic).
Product in Aqueous Product is amphiphilic.Use DCM for extraction instead of EtOAc. Saturate aqueous phase with NaCl (Salting out).

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link

Sources

Application

Amide bond formation using 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

The 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Scaffold Executive Summary & Scientific Context The 1-Boc-4-(2-pyridinylcarbonyl)-piperazine moiety represents a "privileged structure" in medicinal chemistry, frequently appe...

Author: BenchChem Technical Support Team. Date: February 2026

The 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Scaffold

Executive Summary & Scientific Context

The 1-Boc-4-(2-pyridinylcarbonyl)-piperazine moiety represents a "privileged structure" in medicinal chemistry, frequently appearing in antagonists for GPCRs (Dopamine D2/D3, Serotonin 5-HT) and kinase inhibitors. This scaffold combines the solubility-enhancing properties of the piperazine ring with the metal-chelating and hydrogen-bonding potential of the picolinamide (pyridine-2-carboxamide) group.

This Application Note provides a rigorous, field-validated workflow for:

  • Scaffold Assembly: Overcoming the specific electronic and chelating challenges of 2-picolinic acid coupling.

  • Controlled Deprotection: Efficient removal of the Boc group to generate the active hydrochloride salt.

  • Library Utilization: Protocols for coupling the resulting secondary amine to diverse carboxylic acids (R-COOH) for SAR (Structure-Activity Relationship) exploration.

Critical Analysis of Coupling Reagents

The coupling of 2-picolinic acid is non-trivial compared to standard aliphatic acids. The pyridine nitrogen adjacent to the carboxylic acid can chelate coupling reagents or promote decarboxylation/racemization (though 2-picolinic acid is achiral, this affects chiral coupling partners).

Table 1: Coupling Reagent Selection Matrix for Picolinamide Formation

ReagentMechanism ClassReaction SpeedPurity ProfileRecommendation
T3P (Propylphosphonic anhydride)Cyclic AnhydrideFast (30-60 min)Excellent. Water-soluble byproducts allow simple extraction.Preferred for scale-up and "green" chemistry.
HATU Uronium/AminiumVery Fast (<30 min)Good, but requires chromatographic removal of tetramethylurea byproducts.Preferred for small-scale/HTS where yield is priority over cost.
EDC / HOBt CarbodiimideSlow (4-12 h)Moderate. Urea byproduct removal can be tedious.Legacy method. Use only if cost is the primary constraint.
Experimental Protocols
Phase 1: Scaffold Assembly (The "Formation")

Objective: Synthesis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine. Rationale: We utilize T3P (50% in EtOAc) for this step to minimize workup. T3P acts as a scavenger for water and drives the equilibrium, while the pyridine ring of the substrate is less prone to N-oxide formation compared to carbodiimide routes.

Materials:

  • 2-Picolinic acid (1.0 equiv)

  • 1-Boc-piperazine (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DCM.[1]

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2-picolinic acid (10 mmol) and 1-Boc-piperazine (11 mmol) in EtOAc (50 mL).

  • Base Addition: Cool to 0°C. Add TEA (30 mmol) dropwise. Note: The solution may warm slightly.

  • Activation: Add T3P solution (15 mmol) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

  • Workup (Self-Validating Step):

    • Add water (30 mL) to quench.

    • Separate phases. Wash organic layer with 1M NaOH (removes unreacted picolinic acid) and then 1M HCl (removes unreacted piperazine). Crucial: The product is neutral/amide and stays in organics.

    • Dry over MgSO4, filter, and concentrate.

    • Yield Expectation: >90% as a white/off-white solid.

Phase 2: Deprotection (The "Activation")

Objective: Removal of Boc to yield 1-(2-pyridinylcarbonyl)piperazine · HCl. Rationale: We prefer HCl/Dioxane over TFA. The hydrochloride salt precipitates cleanly, avoiding the need for ether precipitation or scavenging resins required to remove excess TFA.

Protocol:

  • Dissolve the intermediate from Phase 1 (1.0 g) in minimal Dichloromethane (5 mL).

  • Add 4M HCl in Dioxane (10 equiv) at 0°C.

  • Stir at RT for 2–4 hours. A white precipitate will form.

  • Isolation: Filter the solid under vacuum or nitrogen pressure. Wash the filter cake with diethyl ether (2 x 10 mL) to remove residual Boc-byproducts (isobutylene/t-butanol).

  • Drying: Dry under high vacuum to obtain the dihydrochloride salt .

Phase 3: Downstream Library Synthesis (The "Application")

Objective: Coupling the scaffold to a diverse set of acids (R-COOH). Rationale: The deprotected scaffold is now a secondary amine. For library synthesis, HATU is preferred here to ensure completion across sterically diverse acids (R-COOH).

Protocol:

  • Preparation: Dissolve R-COOH (1.0 equiv) in DMF.

  • Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Shake/stir for 5 mins.

  • Coupling: Add the 1-(2-pyridinylcarbonyl)piperazine · HCl salt (1.0 equiv). Note: Extra base is needed to neutralize the HCl salt.

  • Reaction: Stir at RT for 12 hours.

  • Purification: Direct injection onto Prep-HPLC (Reverse Phase C18) is recommended for library scale.

Visualizing the Workflow

The following diagrams illustrate the chemical logic and decision-making process.

Diagram 1: Synthetic Pathway & Mechanism

G Start 2-Picolinic Acid (Starting Material) Coupling Phase 1: Coupling (T3P / EtOAc / Base) Start->Coupling Reagent 1-Boc-Piperazine Reagent->Coupling Intermediate 1-Boc-4-(2-pyridinylcarbonyl) piperazine Coupling->Intermediate 90% Yield Deprotection Phase 2: Deprotection (4M HCl in Dioxane) Intermediate->Deprotection Salt Active Scaffold Salt (R-NH2 · HCl) Deprotection->Salt Precipitation Library Phase 3: Library Gen (R-COOH + HATU) Salt->Library Final Final Drug Candidates (Amide Library) Library->Final

Caption: Step-wise synthetic progression from raw materials to final drug candidate library.

Diagram 2: Troubleshooting Decision Tree

DecisionTree Problem Low Yield in Phase 1? Check1 Is Byproduct Water Soluble? Problem->Check1 Action1 Use T3P (Easy Wash) Check1->Action1 Yes (Desired) Action2 Check pH (Must be >8) Check1->Action2 No (EDC Urea?) Problem2 Incomplete Deprotection? Check2 Solubility Issue? Problem2->Check2 Action3 Add MeOH co-solvent to HCl/Dioxane Check2->Action3 Precipitate Gum Action4 Switch to TFA/DCM Check2->Action4 No Reaction

Caption: Logic flow for resolving common synthetic bottlenecks in picolinamide coupling.

References & Authoritative Sources
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Wissmann, H., & Kleiner, H. J. (1980).[6] New peptide synthesis with propanephosphonic acid anhydride (T3P).[6] Angewandte Chemie International Edition, 19(2), 133-134. (Seminal paper on T3P).

Sources

Method

Experimental Procedure for the N-Acylation of 1-Boc-Piperazine: A Detailed Technical Guide

An Application Note for Drug Development Professionals Abstract The N-acylated piperazine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of FDA-approved therapeutics.[1] Its preval...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The N-acylated piperazine motif is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of FDA-approved therapeutics.[1] Its prevalence is due to the favorable physicochemical properties the piperazine ring imparts, such as improved aqueous solubility and bioavailability.[2] 1-Boc-piperazine is an essential building block that enables the selective functionalization of the piperazine core, making it a cornerstone intermediate in pharmaceutical synthesis.[3][4] This document provides a detailed experimental guide for the N-acylation of 1-Boc-piperazine, targeting researchers and scientists in drug development. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into reaction optimization, monitoring, and troubleshooting. Two primary, field-proven protocols are presented: acylation via acyl chlorides and amide bond formation using carboxylic acids with coupling agents.

Mechanistic Rationale: The "Why" Behind the Reaction

The N-acylation of 1-Boc-piperazine is a classic example of a nucleophilic addition-elimination reaction .[5][6] Understanding this mechanism is critical for troubleshooting and adapting the protocol for different substrates.

  • Nucleophilic Attack: The reaction begins with the lone pair of electrons on the secondary amine of 1-Boc-piperazine acting as a nucleophile. This lone pair attacks the highly electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride).[5][7]

  • Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, pushing electrons onto the oxygen atom and forming a transient, unstable tetrahedral intermediate.[7]

  • Elimination of the Leaving Group: The intermediate rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond, and in doing so, expels the most stable leaving group—in the case of an acyl chloride, the chloride ion (Cl⁻).[6][7]

  • Deprotonation: The final step involves the removal of the proton from the newly acylated nitrogen. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the reaction mixture to neutralize the acidic byproduct (e.g., HCl) that is formed.[8] This is a crucial step; without a base, the generated acid would protonate the starting 1-Boc-piperazine, rendering it non-nucleophilic and halting the reaction.

Below is a diagram illustrating the general mechanism for this transformation.

Acylation_Mechanism Figure 1: Nucleophilic Addition-Elimination Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate BocPip 1-Boc-Piperazine (Nucleophile) Intermediate Tetrahedral Intermediate BocPip->Intermediate Nucleophilic Attack AcylCl Acyl Chloride (Electrophile) AcylCl->Intermediate Product N-Acylated Product Intermediate->Product Elimination of Cl⁻ HCl HCl BaseH Protonated Base HCl->BaseH Neutralization Base Base (e.g., TEA) Base->BaseH

Caption: Figure 1: Nucleophilic Addition-Elimination Mechanism

Experimental Design & Protocols

The choice of acylating agent—typically an acyl chloride/anhydride or a carboxylic acid—is the primary determinant of the specific protocol. Acyl chlorides are highly reactive and often lead to rapid, high-yielding reactions.[8] Carboxylic acids require an activating or "coupling" agent to facilitate amide bond formation but are often preferred due to their wider commercial availability, lower cost, and milder reaction conditions.[9]

Materials & Reagents

The following table summarizes the typical materials required for the N-acylation of 1-Boc-piperazine.

Reagent / Material Purpose / Role Grade / Purity Key Considerations
1-Boc-PiperazineStarting Material (Nucleophile)>98%Hygroscopic; store in a desiccator.
Acyl Chloride (R-COCl)Acylating Agent (Electrophile)>97%Highly moisture-sensitive; handle under inert gas.
Carboxylic Acid (R-COOH)Acylating Agent Precursor>98%Requires activation with a coupling agent.
Triethylamine (TEA) or DIPEANon-nucleophilic BaseAnhydrous / ReagentScavenges HCl byproduct. DIPEA is bulkier and less likely to cause side reactions.
Dichloromethane (DCM)Reaction SolventAnhydrousMust be dry to prevent hydrolysis of the acyl chloride.
Dimethylformamide (DMF)Reaction SolventAnhydrousA more polar alternative to DCM, useful for less soluble substrates.
EDC, HATU, or DCCCoupling Agents>98%Used to activate carboxylic acids for amidation.[9]
HOBt or DMAPCoupling Additives>98%Often used with coupling agents to suppress side reactions and increase rates.[9]
Saturated NaHCO₃ (aq)Work-up ReagentACS GradeNeutralizes any remaining acid and removes the protonated base.
Brine (Saturated NaCl aq)Work-up ReagentACS GradeRemoves residual water from the organic layer.
Anhydrous MgSO₄ or Na₂SO₄Drying AgentACS GradeRemoves trace water from the final organic extract before solvent evaporation.
Silica GelStationary Phase230-400 meshFor purification by flash column chromatography.
General Experimental Workflow

The overall process, from reaction setup to product isolation, follows a standardized sequence.

Experimental_Workflow Figure 2: General Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere, Anhydrous Solvent) Reagents 2. Reagent Addition (Base, 1-Boc-Piperazine) Setup->Reagents Cooling 3. Cooling (e.g., 0 °C Ice Bath) Reagents->Cooling Acylation 4. Acylating Agent Addition (Dropwise) Cooling->Acylation Reaction 5. Reaction (Stir at RT) Acylation->Reaction Monitoring 6. Monitoring (TLC / LC-MS) Reaction->Monitoring Check for completion Workup 7. Aqueous Work-up (Quench, Wash, Dry) Monitoring->Workup Purification 8. Purification (Chromatography / Recrystallization) Workup->Purification Analysis 9. Product Analysis (NMR, MS) Purification->Analysis

Caption: Figure 2: General Experimental Workflow

Protocol 1: Acylation with an Acyl Chloride

This method is highly reliable and generally proceeds to completion quickly. The primary challenge is the moisture sensitivity of the acyl chloride.[10]

Step-by-Step Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, add 1-Boc-piperazine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1–0.5 M concentration).

  • Base Addition: Add triethylamine (TEA) (1.1–1.5 eq). The slight excess ensures all generated HCl is neutralized.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction upon addition of the highly reactive acyl chloride.[11]

  • Acyl Chloride Addition: Add the acyl chloride (1.0–1.1 eq) dropwise via syringe over 5–10 minutes. Maintain the internal temperature below 5-10 °C during the addition.[12]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 1-Boc-piperazine is consumed.[9][13]

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-acyl-N'-Boc-piperazine.

Protocol 2: Acylation with a Carboxylic Acid (EDC/HOBt Coupling)

This protocol is ideal when the corresponding acyl chloride is unavailable or unstable. It involves the in situ activation of a carboxylic acid. The water-soluble urea byproduct from EDC simplifies the work-up compared to other coupling agents like DCC.[9]

Step-by-Step Procedure:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and dissolve in anhydrous DMF or DCM.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir at room temperature for 15–30 minutes. This forms the activated HOBt-ester.

  • Amine Addition: Add 1-Boc-piperazine (1.1 eq) followed by DIPEA (2.0–2.5 eq).

  • Reaction: Stir the mixture at room temperature for 4–24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[9]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with 5% aqueous citric acid (or 1M HCl), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

Troubleshooting

Even with robust protocols, challenges can arise. The following table provides guidance on common issues.

Observation Potential Cause(s) Suggested Solution(s)
No or low conversion of starting material 1. Inactive acylating agent (hydrolyzed).2. Insufficient base.3. Starting amine was protonated.1. Use a fresh bottle of acyl chloride or re-purify.2. Increase equivalents of base (1.5-2.0 eq).3. Ensure reaction is run under strictly anhydrous conditions.
Multiple new spots on TLC 1. Di-acylation (if starting with piperazine).2. Boc-deprotection followed by side reactions.3. Hydrolysis of acyl chloride.1. Ensure you are starting with mono-Boc-protected piperazine.2. Avoid acidic conditions during work-up if the product is acid-labile. Use NaHCO₃ instead of HCl washes.3. Ensure all glassware and solvents are rigorously dried.
Product is water-soluble / difficult to extract The acyl group or substrate is highly polar.Extract with a more polar solvent like ethyl acetate or a DCM/isopropanol mixture. Alternatively, saturate the aqueous layer with NaCl to "salt out" the product.
Difficult to remove triethylammonium salts Salts are occluded in the crude product.Dissolve the crude product in a minimal amount of DCM and filter through a small plug of silica gel, eluting with ethyl acetate. Alternatively, perform additional aqueous washes.

Safety Precautions

  • Acyl Chlorides: Are corrosive and lachrymatory. They react violently with water and alcohols. Always handle them in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.

  • Bases: Triethylamine and DIPEA are corrosive and have strong odors. Handle in a fume hood.

  • Coupling Agents: Reagents like EDC and DCC are potent allergens and sensitizers. Avoid inhalation of dust and skin contact.

Conclusion

The N-acylation of 1-Boc-piperazine is a fundamental and versatile transformation in the synthesis of pharmaceutical intermediates. By understanding the underlying nucleophilic addition-elimination mechanism, researchers can logically select between protocols utilizing highly reactive acyl chlorides or milder carboxylic acid couplings. Careful attention to anhydrous conditions, reaction temperature control, and appropriate monitoring techniques are paramount to achieving high yields and purity. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for scientists engaged in the synthesis of N-acylated piperazine derivatives.

References

  • Filo. (2025, June 23). What is the acylation of amines? Provide an explanation of the...
  • Mastering Chemistry Help. (2013, February 13). acylation of amines.
  • Benchchem. Technical Support Center: Selective Mono-acylation of Piperazine.
  • Cai, D., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 73. [Link]

  • Save My Exams. (2025, June 23). Acylation Mechanism.
  • Benchchem. Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
  • Protherics. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • Magritek. (2019, October 14). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine.
  • Parchem. (2024, April 2). 1-Boc-Piperazine: A Versatile Intermediate in Chemical Synthesis.
  • Reddit. (2025, January 5). BOC-Group and acylation with acyl halide.
  • Organic Syntheses. Procedure for dropwise addition of reagent.
  • Washington State University. Monitoring Reactions by TLC.
  • Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides.
  • Dai, M., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
  • Siyaram. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture.

Sources

Application

Application Note: Strategic Utilization of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine in Drug Discovery

This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic utilization, synthesis, and deprotection of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine , a critical interm...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic utilization, synthesis, and deprotection of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine , a critical intermediate in the generation of privileged pharmacophores for GPCR and Kinase inhibitor libraries.

Executive Summary & Rationale

1-Boc-4-(2-pyridinylcarbonyl)-piperazine (CAS: 139133-16-9 derivatives) represents a "masked" bifunctional scaffold. It combines the solubility-enhancing properties of a piperazine linker with the hydrogen-bond accepting capability of a picolinamide moiety.

In medicinal chemistry, this specific scaffold is valued for:

  • Rigidity & Geometry: The amide bond (unlike a reduced methylene amine) restricts the conformational freedom of the piperazine ring, often locking the molecule into a bioactive conformation.

  • Electronic Modulation: The carbonyl group reduces the basicity of the N4 nitrogen, preventing non-specific binding (hERG liability) often associated with bis-basic piperazines.

  • Orthogonal Protection: The Boc group allows for the installation of the pyridine moiety first, followed by controlled deprotection to functionalize the N1 nitrogen with diverse electrophiles (sulfonyl chlorides, alkyl halides, or isocyanates).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyDataRelevance in Drug Design
IUPAC Name tert-butyl 4-(pyridine-2-carbonyl)piperazine-1-carboxylateUnambiguous identification.
Molecular Weight ~291.35 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).
LogP (Calc) ~1.1 - 1.5High hydrophilicity; improves solubility of lipophilic payloads.
H-Bond Acceptors 4 (2 Carbonyls, 2 Nitrogens)Critical for interacting with Ser/Thr residues in binding pockets.
Rotatable Bonds 2 (Amide C-N, Carbamate C-N)Low entropic penalty upon binding.
pKa (Piperazine N) Amide-masked (Neutral)Reduces lysosomal trapping compared to alkyl-piperazines.

Protocol A: High-Fidelity Synthesis (Amide Coupling)

Objective: Synthesize the protected intermediate from Picolinic Acid and N-Boc-Piperazine.

Mechanism & Causality

We utilize EDC/HOBt coupling rather than acid chlorides. Picolinoyl chloride is unstable and prone to hydrolysis. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) forms an O-acylisourea intermediate, which HOBt (Hydroxybenzotriazole) converts to a less reactive but more selective active ester, preventing racemization and N-acylurea side products.

Materials
  • Picolinic acid (1.0 eq)

  • 1-Boc-piperazine (1.1 eq)

  • EDC[1]·HCl (1.2 eq)

  • HOBt (1.2 eq)[1]

  • DIPEA (Diisopropylethylamine) (2.5 eq)[1]

  • Solvent: Anhydrous DCM (Dichloromethane) or DMF.[1]

Step-by-Step Procedure
  • Activation: Dissolve Picolinic acid (10 mmol) in DCM (50 mL) at 0°C under N₂ atmosphere. Add HOBt (12 mmol) and EDC·HCl (12 mmol). Stir for 30 minutes.

    • Checkpoint: Solution should remain clear or turn slightly cloudy as the active ester forms.

  • Addition: Add 1-Boc-piperazine (11 mmol) followed by dropwise addition of DIPEA (25 mmol).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Validation: Monitor by TLC (5% MeOH in DCM). The acidic spot of picolinic acid should disappear.

  • Workup (Crucial for Pyridine removal):

    • Dilute with DCM. Wash sequentially with:

      • Sat. NaHCO₃ (Removes unreacted acid).

      • Water (Removes urea byproduct and salts).

      • Brine .

    • Note: Do not use strong acid washes (e.g., 1M HCl) during workup, as the pyridine nitrogen may protonate and extract into the aqueous phase, reducing yield.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Protocol B: Controlled Deprotection (The "Break")

Objective: Remove the Boc group to release the secondary amine for library generation.

Mechanism & Causality

TFA (Trifluoroacetic acid) is preferred over HCl/Dioxane for this specific substrate. The pyridine ring can act as a "proton sponge." TFA allows for a homogeneous solution where the salt form is soluble, ensuring complete deprotection.

Step-by-Step Procedure
  • Dissolution: Dissolve the intermediate (from Protocol A) in DCM (0.1 M concentration).

  • Acidolysis: Add TFA (10–20 equivalents) dropwise at 0°C.

    • Why Excess Acid? The pyridine nitrogen will protonate first. You need enough acid to protonate the pyridine and cleave the Boc carbamate.

  • Reaction: Stir at RT for 2–4 hours.

    • Validation: LC-MS will show the mass shift of -100 Da (Loss of Boc).

  • Workup (Free Base Isolation):

    • Concentrate the reaction mixture in vacuo to remove excess TFA.

    • Neutralization: Redissolve the residue in DCM. Slowly add Sat. NaHCO₃ or 1M NaOH until pH > 10.

    • Extraction: Extract the aqueous layer with DCM (3x) or CHCl₃/IPA (3:1) if the product is highly polar.

    • Result: The product is 1-(2-pyridinylcarbonyl)piperazine , ready for downstream coupling.

Application Note: Divergent Library Synthesis

Once deprotected, the 1-(2-pyridinylcarbonyl)piperazine serves as a core scaffold. The free amine can be reacted with various electrophiles to generate a library of potential GPCR ligands (e.g., 5-HT1A antagonists) or Kinase inhibitors.

Common Transformations (Self-Validating Systems)
  • Sulfonylation: React with Aryl-SO₂Cl to target GPCRs.

    • Check: Formation of sulfonamide (stable bond).

  • Reductive Amination: React with Aryl-CHO + NaBH(OAc)₃.

    • Check: Formation of tertiary amine (basic center restored).

  • S_NAr (Nucleophilic Aromatic Substitution): React with 4-chloro-quinolines or 2-chloro-pyrimidines.

    • Relevance: Mimics structures like Vandetanib or Buspirone analogs.

Visualization: Synthetic Workflow & Logic

The following diagram illustrates the workflow from raw materials to the functionalized library, highlighting the decision points for purification and deprotection.

G cluster_0 Library Generation RawMat Raw Materials: Picolinic Acid + N-Boc-Piperazine Coupling Amide Coupling (EDC/HOBt, DCM) RawMat->Coupling Activation Intermediate INTERMEDIATE: 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Coupling->Intermediate Formation Deprotection Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Acidolysis FreeBase Scaffold Core: 1-(2-pyridinylcarbonyl)piperazine Deprotection->FreeBase Basification (pH > 10) Lib_SNAr Path A: S_NAr (Kinase Inhibitors) FreeBase->Lib_SNAr + Aryl Halide Lib_RedAm Path B: Reductive Amination (GPCR Ligands) FreeBase->Lib_RedAm + Aldehyde Lib_Sulf Path C: Sulfonylation (Metabolic Stability) FreeBase->Lib_Sulf + Sulfonyl Chloride

Figure 1: Strategic workflow for converting 1-Boc-4-(2-pyridinylcarbonyl)-piperazine into bioactive libraries.

References

  • National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC7254471. Retrieved from [Link]

  • National Institutes of Health (NIH). (2004). 1-(2-pyrimidinyl)-piperazine, a Buspirone Metabolite, Modulates Bladder Function.[2] Neurourol Urodyn. Retrieved from [Link]

  • National Science Foundation (NSF). (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.[3] Retrieved from [Link]

Sources

Method

Application Note: 1-Boc-4-(2-pyridinylcarbonyl)-piperazine in the Synthesis of Kinase Inhibitors

[1] Executive Summary This technical guide details the utility of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine (hereafter referred to as Intermediate A ) as a modular building block in the synthesis of ATP-competitive kinase...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the utility of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine (hereafter referred to as Intermediate A ) as a modular building block in the synthesis of ATP-competitive kinase inhibitors.[1]

In the landscape of drug discovery, the piperazine ring acts as a privileged scaffold, often serving as a linker that projects solubilizing groups into the solvent-exposed region of the kinase ATP-binding pocket. The 2-pyridinylcarbonyl (picolinoyl) moiety, when attached to this linker, provides a distinct hydrogen-bond acceptor profile that can modulate potency and pharmacokinetic (PK) properties.[1]

This guide provides validated protocols for the synthesis, deprotection, and subsequent coupling of Intermediate A to heteroaromatic kinase cores, facilitating the rapid generation of Structure-Activity Relationship (SAR) libraries.

Strategic Rationale & Mechanism

The Role of the Piperazine Linker

Kinase inhibitors often consist of a "hinge-binding" core (e.g., quinazoline, pyrimidine, indolinone) connected to a "tail" that extends towards the solvent front.

  • Solubility: The piperazine ring introduces basicity (pKa ~9.8 for the secondary amine), enhancing aqueous solubility and oral bioavailability.

  • Orientation: The rigid chair conformation of the piperazine ring directs the distal picolinamide group away from the hinge region, potentially interacting with residues at the pocket entrance (e.g., Asp or Glu residues).

The Picolinoyl Moiety

The 2-pyridinylcarbonyl group serves dual functions:

  • Electronic Modulation: The electron-withdrawing carbonyl reduces the basicity of the attached piperazine nitrogen, altering metabolic stability.

  • Interaction Potential: The pyridine nitrogen can serve as a weak H-bond acceptor, while the carbonyl oxygen can interact with water networks or specific amino acid side chains.

Retrosynthetic Logic

The use of Intermediate A allows for a convergent synthetic strategy. Rather than building the tail linearly on the kinase core, the tail is pre-assembled, purified, and then coupled in a late-stage functionalization step.

Retrosynthesis Target Target Kinase Inhibitor (Core - Linker - Tail) Core Electrophilic Kinase Core (e.g., 4-Chloro-quinazoline) Target->Core S_NAr Coupling Intermediate_Deprot Deprotected Linker 1-(2-Picolinoyl)piperazine Target->Intermediate_Deprot Nucleophile Intermediate_A Intermediate A (1-Boc-4-(2-pyridinylcarbonyl)-piperazine) Intermediate_Deprot->Intermediate_A Acidic Deprotection (-Boc) Raw_Materials Raw Materials (1-Boc-Piperazine + Picolinic Acid) Intermediate_A->Raw_Materials Amide Coupling (HATU/EDCI)

Figure 1: Retrosynthetic analysis showing the convergent assembly of kinase inhibitors using Intermediate A.[1]

Experimental Protocols

Protocol A: Synthesis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

This step involves the amide coupling of 1-Boc-piperazine with picolinic acid.[1]

Reagents:

  • 1-Boc-piperazine (1.0 eq)[1]

  • Picolinic acid (1.1 eq)[1][2]

  • HATU (1.2 eq) or EDCI/HOBt[1]

  • DIPEA (3.0 eq)[1]

  • DMF (anhydrous)[1]

Procedure:

  • Dissolution: Dissolve Picolinic acid (1.23 g, 10 mmol) in anhydrous DMF (15 mL) in a round-bottom flask under N2 atmosphere.

  • Activation: Add DIPEA (5.2 mL, 30 mmol) followed by HATU (4.56 g, 12 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add 1-Boc-piperazine (1.86 g, 10 mmol) dissolved in minimal DMF (5 mL) dropwise.

  • Reaction: Stir the mixture at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

  • Work-up: Dilute reaction with EtOAc (100 mL) and wash sequentially with saturated NaHCO3 (2x), water (2x), and brine (1x).

  • Purification: Dry organic layer over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient) to yield Intermediate A as a white/off-white solid.

Yield Expectation: 85–95% Validation: LC-MS [M+H]+ = 292.15 (Calculated).[1]

Protocol B: Deprotection (Boc Removal)

To utilize Intermediate A, the Boc group must be removed to expose the secondary amine for coupling to the kinase core.

Reagents:

  • Intermediate A[3][4]

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane[1]

  • Dichloromethane (DCM)[1]

Procedure:

  • Setup: Dissolve Intermediate A (1.0 g, 3.4 mmol) in DCM (10 mL). Cool to 0°C.[5]

  • Acid Addition: Slowly add TFA (5 mL) or 4M HCl/Dioxane (10 mL).

  • Reaction: Allow to warm to RT and stir for 2 hours. Monitor for disappearance of starting material by LC-MS.

  • Work-up (Critical Step):

    • Volatile Removal: Concentrate in vacuo to remove excess acid/solvent.

    • Free Basing: Redissolve residue in DCM. Wash with saturated Na2CO3 or 1N NaOH to generate the free base. (Note: The picolinamide is stable, but avoid harsh heating at high pH).

    • Extraction: Extract aqueous layer with DCM/Isopropanol (3:[1]1) if the product is highly polar.

  • Isolation: Dry over Na2SO4 and concentrate. The resulting 1-(2-picolinoyl)piperazine is often used directly in the next step without chromatography.[1]

Protocol C: Late-Stage Coupling to Kinase Core (S_NAr)

This protocol demonstrates linking the deprotected intermediate to a chloropyrimidine core (common in CDK, EGFR, and JAK inhibitors).

Reagents:

  • 4-Chloro-heterocycle scaffold (e.g., 4-chloro-2-aminopyrimidine derivative) (1.0 eq)[1]

  • Deprotected Intermediate (from Protocol B) (1.2 eq)

  • K2CO3 (2.5 eq) or TEA (3.0 eq)[1]

  • n-Butanol or DMA[1]

Procedure:

  • Mixing: In a pressure vial, combine the chloro-heterocycle (0.5 mmol), deprotected piperazine (0.6 mmol), and K2CO3 (1.25 mmol) in n-Butanol (3 mL).

  • Heating: Seal the vial and heat to 100°C–120°C for 12 hours. (Microwave irradiation: 140°C for 30 min is an alternative).

  • Monitoring: Check for conversion by LC-MS. The product peak should show the mass of the Core + 190 Da (mass of picolinoyl-piperazine fragment).

  • Purification: Concentrate solvent. Purify via preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) or crystallization if applicable.

Quantitative Data Summary

Parameter1-Boc-4-(2-pyridinylcarbonyl)-piperazine1-(2-Picolinoyl)piperazine (Free Base)
Molecular Weight 291.35 g/mol 191.23 g/mol
LogP (Calc) ~1.5~0.2 (Highly Polar)
Solubility High in DCM, EtOAc, DMSOHigh in Water, DMSO, MeOH
Storage 2–8°C, DesiccatedHygroscopic; Use immediately or store as HCl salt
Coupling Reactivity Inert (Protected)High (Nucleophilic Secondary Amine)

Workflow Visualization

Workflow Step1 Step 1: Amide Coupling (Boc-Pip + Picolinic Acid + HATU) Check1 QC: LC-MS & NMR Confirm Purity >95% Step1->Check1 Step2 Step 2: Boc Deprotection (TFA/DCM or HCl/Dioxane) Check1->Step2 Pass Step3 Step 3: Free Base Generation (Na2CO3 Wash) Step2->Step3 Step4 Step 4: S_NAr Coupling (Kinase Core + Heat) Step3->Step4 Final Final Kinase Inhibitor Step4->Final

Figure 2: Step-by-step experimental workflow for utilizing the intermediate in inhibitor synthesis.

Troubleshooting & Optimization

  • Issue: Poor Solubility of Free Base.

    • Cause: The deprotected 1-(2-picolinoyl)piperazine is highly polar.[1]

    • Solution: Do not extract with pure ether or hexane. Use DCM:IPA (3:1) or n-Butanol for extraction.[1] Alternatively, carry the TFA salt directly into the S_NAr coupling and increase the base (DIPEA/TEA) equivalents to 5.0 eq.

  • Issue: Incomplete S_NAr Coupling.

    • Cause: Steric hindrance or deactivated electrophile (kinase core).

    • Solution: Switch solvent to NMP or DMA and increase temperature to 140°C. Add a catalytic amount of KI (Potassium Iodide) if using a chloro-precursor.[1]

  • Issue: Regioselectivity.

    • Context: If using 2-methyl-piperazine derivatives.[1]

    • Solution: Ensure the Boc protection is on the sterically less hindered nitrogen if a specific orientation is required.

References

  • Piperazine Scaffolds in Kinase Inhibitors

    • Title: "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
    • Source: MDPI (Molecules), 2021.
    • URL:[Link][1]

  • Amide Coupling Protocols

    • Title: "Amide bond formation: beyond the myth of coupling reagents."
    • Source: Chemical Society Reviews, 2009.
    • URL:[Link]

  • Synthesis of Picolinoyl-Piperazine Derivatives (SSRIs/Kinase Context)

    • Title: "Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)
    • Source: European Journal of Medicinal Chemistry (via PubMed), 2021.
    • URL:[Link]

  • General Boc Deprotection Methodologies

    • Title: "Greene's Protective Groups in Organic Synthesis."
    • Source: Wiley Online Library.
    • URL:[Link][1]

  • Commercial Availability & Properties

    • Title: "1-Boc-4-(2-pyridinylcarbonyl)-piperazine Product Page."
    • Source: BenchChem / PubChem D
    • URL:[Link](Note: Linked to parent scaffold for property verification).

Sources

Application

Application Note: High-Throughput Solid-Phase Integration of Piperazine Scaffolds

Topic: Solid-phase synthesis with 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-phase synthesis with 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary

This technical guide details the solid-phase synthesis (SPS) strategies involving 1-Boc-4-(2-pyridinylcarbonyl)-piperazine , a privileged pharmacophore scaffold commonly found in GPCR antagonists, kinase inhibitors, and HIV-1 non-nucleoside reverse transcriptase inhibitors.

Due to the bifunctional nature of the piperazine core and the orthogonal protection offered by the Boc group, this molecule serves two distinct roles in SPS:

  • As a Capping Reagent: Used in "Fragment-Based Drug Discovery" (FBDD) to terminate peptide or peptidomimetic chains after Boc-deprotection.

  • As a Library Scaffold: The core is constructed de novo on-resin to generate diverse N-substituted analogues.

This guide provides validated protocols for both approaches, emphasizing the use of 2-Chlorotrityl Chloride (2-CTC) resin to minimize diketopiperazine formation and ensure high-fidelity synthesis.

Strategic Analysis & Chemistry Logic

The Molecule[1]
  • Systematic Name: tert-butyl 4-(pyridine-2-carbonyl)piperazine-1-carboxylate.

  • Key Features:

    • Boc Group: Acid-labile protecting group (

      
       min in 50% TFA).
      
    • Picolinoyl Moiety: The 2-pyridinylcarbonyl group acts as a stable amide, often serving as a hydrogen bond acceptor in active sites.

    • Piperazine Core: A conformational restrictor that improves oral bioavailability compared to flexible alkyl chains.

Resin Selection: The 2-CTC Advantage

We strongly recommend 2-Chlorotrityl Chloride (2-CTC) resin over Wang or Rink Amide resins for piperazine chemistry for three reasons:

  • Steric Bulk: The trityl group prevents the "biting back" mechanism where the secondary amine attacks the ester linkage, a common failure mode in piperazine SPS (diketopiperazine formation).

  • Mild Cleavage: Products can be released using 1% TFA/DCM, retaining acid-sensitive side chains (like Boc or tBu) if constructing a protected fragment.[1]

  • Moisture Sensitivity: 2-CTC is highly sensitive to hydrolysis; all loading steps require strictly anhydrous DCM.

Experimental Protocols

Protocol A: Utilization as a Capping Reagent (Fragment Coupling)

Use Case: You possess commercial 1-Boc-4-(2-pyridinylcarbonyl)-piperazine and wish to attach it to a resin-bound peptide or scaffold.

Mechanism: The Boc group is removed in solution to generate the free secondary amine, which is then coupled to a resin-bound electrophile (e.g., Bromoacetyl-Resin) via nucleophilic substitution (


).
Step 1: Solution-Phase Activation (Boc Removal)
  • Dissolve 1-Boc-4-(2-pyridinylcarbonyl)-piperazine (1.0 mmol) in 5 mL of DCM/TFA (1:1 v/v) .

  • Stir at room temperature for 30 minutes. Monitor by TLC (disappearance of starting material).

  • Evaporate volatiles under reduced pressure.[2] Co-evaporate with toluene (

    
     mL) to remove residual TFA.
    
  • Critical Step: The product is now the TFA salt. Dissolve in DMF and add DIEA (3.0 eq) immediately prior to the coupling step to generate the free base.

Step 2: Resin-Bound Electrophile Generation

Assuming a resin-bound amine (Resin-NH2):

  • Swell Resin-NH2 (0.1 mmol scale) in DCM for 20 min.

  • Add Bromoacetic anhydride (5.0 eq) and DIEA (5.0 eq) in DMF.

  • Shake for 30 minutes. Perform Kaiser Test (should be negative/yellow).

  • Wash resin: DMF (

    
    ), DCM (
    
    
    
    ).[3]
Step 3: On-Resin Coupling (

)
  • Add the solution of the deprotected piperazine derivative (from Step 1, ~5-10 eq excess) to the Bromoacetyl-Resin.

  • Add KI (Catalytic amount, 0.1 eq) to accelerate the reaction (Finkelstein reaction in situ).

  • Shake at room temperature for 4–6 hours.

    • Note: Heating to 50°C can accelerate sluggish reactions but increases risk of side reactions.

  • Wash resin: DMF (

    
    ), DCM (
    
    
    
    ), MeOH (
    
    
    ).
Protocol B: De Novo Library Construction (On-Resin Assembly)

Use Case: You want to synthesize the core molecule on the resin to create a library of analogues (e.g., varying the pyridine ring).

Mechanism: Piperazine is loaded onto 2-CTC resin, followed by acylation with Picolinic Acid (or analogues).

Step 1: Resin Loading (The "High Dilution" Rule)

Objective: Mono-protection of piperazine by the resin.

  • Weigh 2-CTC Resin (1.0 g, ~1.6 mmol/g loading).

  • Dissolve Piperazine (anhydrous, 10 eq, 16.0 mmol) in dry DCM (10 mL).

    • Why 10 equivalents? To ensure the resin reacts with one end of the piperazine, leaving the other free. If 1:1 is used, the piperazine will cross-link two resin beads, ruining the synthesis.

  • Add the piperazine solution to the dry resin. Add DIEA (4.0 eq).

  • Shake vigorously for 2 hours at room temperature.

  • Capping: Add MeOH (1 mL) to the reaction mixture and shake for 20 min to cap unreacted trityl chlorides.

  • Wash: DCM (

    
    ), DMF (
    
    
    
    ), DCM (
    
    
    ).
Step 2: Acylation with Picolinic Acid
  • Dissolve Picolinic Acid (3.0 eq) and HATU (2.9 eq) in DMF.

  • Add DIEA (6.0 eq) to activate the acid (Solution turns yellow).

  • Add the activated mixture to the Resin-Piperazine .

  • Shake for 1–2 hours.

  • QC Check: Perform a Chloranil test (for secondary amines). It should transition from Blue (positive) to Colorless (negative).

Step 3: Cleavage
  • Wash resin thoroughly with DCM (

    
    ).
    
  • Treat resin with 1% TFA in DCM (

    
     min). Collect filtrates into a flask containing pyridine (to neutralize TFA and prevent degradation).
    
    • Alternative: For global deprotection, use 95% TFA/2.5% TIS/2.5% H2O for 1 hour.

Data Summary & Troubleshooting

Reagent Stoichiometry Table
ReagentEq. (vs Resin)RoleCritical Note
Piperazine 10.0ScaffoldMust be in large excess to prevent cross-linking.
Picolinic Acid 3.0Acylating AgentPre-activate with HATU for 2 mins.
HATU 2.9Coupling AgentAvoid HBTU; HATU is superior for steric hindrance.
DIEA 6.0BaseMaintain basic pH during coupling.
TFA (Cleavage) 1% (v/v)Cleavage AgentUse for 2-CTC to keep Boc intact (if present).[1]
Troubleshooting Guide
  • Problem: Resin beads clump together during loading.

    • Cause: Cross-linking (Piperazine reacting with two sites).

    • Solution: Increase Piperazine equivalents to 20x and ensure vigorous shaking during addition.

  • Problem: Low yield after Picolinic Acid coupling.

    • Cause: Chelation. The pyridine nitrogen can chelate copper or other metals if present, or interfere with activation.

    • Solution: Use Picolinoyl Chloride (Acid chloride method) with Pyridine/DCM instead of HATU coupling.

Visualized Workflow (Graphviz)

The following diagram illustrates the decision matrix and workflow for the De Novo On-Resin Assembly (Protocol B), which is the most robust method for generating libraries based on this scaffold.

SPS_Piperazine_Workflow Start Start: 2-CTC Resin Loading Step 1: Loading Piperazine (10 eq) DIEA, DCM, 2h Start->Loading Check1 QC: Bead Aggregation? Loading->Check1 Fail1 Failure: Cross-linking Discard & Restart with Higher Eq Check1->Fail1 Yes Success1 Resin-Piperazine (Secondary Amine) Check1->Success1 No Coupling Step 2: Acylation Picolinic Acid (3 eq) HATU, DIEA, DMF Success1->Coupling Check2 QC: Chloranil Test Coupling->Check2 Fail2 Positive (Blue) Re-couple using Acid Chloride Check2->Fail2 Blue (Incomplete) Success2 Resin-Piperazine-Picolinoyl Check2->Success2 Colorless (Complete) Fail2->Success2 After Retry Cleavage Step 3: Cleavage 1% TFA in DCM Success2->Cleavage Final Final Product: 1-(2-pyridinylcarbonyl)-piperazine Cleavage->Final

Caption: Workflow for the solid-phase synthesis of Pyridinylcarbonyl-piperazine derivatives on 2-Chlorotrityl Chloride resin.

References

  • JACS Directory. Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. Retrieved from [Link]

  • Vertex Pharmaceuticals.Preparation of N-monosubstituted piperazine derivatives. Patent CN103382192A.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][3][4][5][6] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.[7] (Foundational text for SPS methodology).

  • Organic Chemistry Portal. Synthesis of Piperazines. Retrieved from [Link]

Sources

Method

Application Note: Comprehensive NMR Characterization of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

Abstract This guide provides a definitive protocol for the structural characterization of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine (also known as tert-butyl 4-picolinoylpiperazine-1-carboxylate). This molecule represents...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a definitive protocol for the structural characterization of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine (also known as tert-butyl 4-picolinoylpiperazine-1-carboxylate). This molecule represents a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands.

Crucial Insight: Researchers often misinterpret the 1H NMR spectrum of this compound at room temperature as "impure" due to significant signal broadening or peak doubling in the piperazine region. This application note details the rotameric behavior inherent to N-acylated piperazines and provides a self-validating Variable Temperature (VT) NMR protocol to distinguish between conformational isomers and actual impurities.

Structural Analysis & Chemical Context

The molecule consists of a piperazine ring flanked by two protecting/functional groups:

  • Boc Group (tert-butoxycarbonyl): Protects N1; exhibits slow rotation on the NMR timescale but generally appears as a sharp singlet for the methyls.

  • Picolinoyl Group (2-pyridinecarbonyl): Acylates N4. The amide bond connecting the pyridine to the piperazine possesses partial double-bond character (

    
     resonance).
    
The Rotamer Challenge

At 298 K (25°C), the rotation around the amide bond (


) is restricted. This creates two distinct chemical environments for the piperazine methylene protons (syn and anti to the pyridine oxygen). Consequently, the piperazine region (3.3 – 3.9 ppm) often appears as complex multiplets or broad "humps" rather than clean triplets.

RotamerLogic AmideBond Amide Bond (Partial Double Bond) RestrictedRot Restricted Rotation (High Energy Barrier) AmideBond->RestrictedRot Environment Distinct Chemical Environments (Syn/Anti) RestrictedRot->Environment NMR_RT Room Temp NMR: Broad/Split Signals Environment->NMR_RT Slow Exchange NMR_HT High Temp NMR (>340K): Coalescence (Sharp Signals) NMR_RT->NMR_HT Heat (Energy > Barrier)

Figure 1: Logical flow explaining the spectral complexity of N-acyl piperazines due to amide bond resonance.

Experimental Protocol

Sample Preparation[1]
  • Solvent Selection:

    • Primary:Chloroform-d (CDCl3) . Excellent solubility; provides distinct separation of the Boc group and aromatic signals.

    • Secondary (for VT):DMSO-d6 . Required for high-temperature studies (>50°C) to visualize coalescence, as CDCl3 boils at 61°C.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. High concentrations can exacerbate viscosity-induced broadening.

  • Reference: Calibrate to residual solvent peak (CDCl3

    
     7.26 ppm; DMSO-d6 
    
    
    
    2.50 ppm).
Acquisition Parameters (Standard)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to

    
     seconds. The quaternary carbons (Boc carbonyl, Amide carbonyl) and the isolated Boc methyls have long T1 relaxation times. Short delays will under-integrate the Boc signal.
    
  • Scans (NS): 16 (1H), 512+ (13C).

Results & Discussion

1H NMR Assignment (CDCl3, 298 K)
Functional GroupShift (

ppm)
MultiplicityIntegralAssignment Logic
Pyridine (H-6) 8.58 – 8.65Doublet (d)1HProtons adjacent to Nitrogen are most deshielded.
Pyridine (H-3) 7.65 – 7.75Doublet (d)1HOrtho to the carbonyl group.
Pyridine (H-4) 7.75 – 7.85Triplet of doublets (td)1HPara to Nitrogen; distinct coupling pattern.
Pyridine (H-5) 7.30 – 7.40Multiplet (ddd)1HMeta to Nitrogen; most shielded aromatic.
Piperazine (

)
3.30 – 3.90Broad Multiplets 8HRotamer Region. Often appears as two sets of broad humps (approx 3.4-3.6 and 3.7-3.9).
Boc (

)
1.46Singlet (s)9HCharacteristic strong singlet.[1]

Expert Note on Integration: If the piperazine region integrates to <8H or shows irregular shapes, do not assume decomposition immediately. Proceed to the VT-NMR protocol below.

13C NMR Assignment (CDCl3, 298 K)
Carbon TypeShift (

ppm)
Notes
Amide C=O ~167.5Carbonyl linking pyridine and piperazine.
Boc C=O ~154.6Carbamate carbonyl.
Pyridine (C-2) ~153.0Quaternary, ipso to carbonyl.
Pyridine (C-6) ~148.5CH, adjacent to Nitrogen.
Pyridine (C-4) ~137.0CH.
Pyridine (C-3) ~124.5CH.
Pyridine (C-5) ~124.0CH.
Boc Quaternary ~80.2

Piperazine

42.0 – 48.0Split Signals. Expect 4 distinct broad peaks due to restricted rotation (e.g., ~42.5, 43.8, 45.5, 46.8).
Boc Methyls ~28.4Intense signal (

).

Validation Protocol: Variable Temperature (VT) NMR

To conclusively prove the purity of the material and resolve the broad piperazine signals, perform a VT experiment. This is the "Self-Validating" step.

Workflow:

  • Solvent Switch: Prepare the sample in DMSO-d6 (boiling point 189°C).

  • Baseline Scan (25°C): Record spectrum. Note broad piperazine peaks.[2][3]

  • Heating Ramp: Heat probe to 80°C (353 K) or 100°C (373 K) . Allow 10 minutes for thermal equilibration.

  • High-T Scan: Record spectrum.

Expected Outcome: At high temperature, the rotation rate of the amide bond becomes faster than the NMR timescale. The broad multiplets in the 3.3–3.9 ppm region will coalesce into two sharp signals (usually two triplets or a clean AA'BB' system) integrating perfectly to 8H.

Workflow Start Synthesized Sample (Crude/Isolated) StandardNMR Standard 1H NMR (CDCl3, 25°C) Start->StandardNMR Decision Piperazine Signals Broad/Split? StandardNMR->Decision Pass Pass QC (Rare at 25°C) Decision->Pass No VT_Protocol Execute VT-NMR Protocol (DMSO-d6, 100°C) Decision->VT_Protocol Yes Analysis Check Coalescence VT_Protocol->Analysis Clean Sharp Signals: Confirm Purity & Structure Analysis->Clean Coalescence Observed Dirty Complex Signals Persist: Impurity Present Analysis->Dirty No Coalescence

Figure 2: Decision tree for validating N-acyl piperazine purity using VT-NMR.

References

  • Wodtke, R., et al. (2018).[3][4] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[4][5][6][7] RSC Advances, 8, 40921-40933.[3]

    • Citation Context: Authoritative grounding on the restricted rotation of benzoylated/acylated piperazines and the resulting NMR splitting.
  • Nanalysis Corp. (2023). Using NMR to observe the restricted rotation in amide bonds.[4][5][6][7][8][9][10]

    • Citation Context: General principles of amide bond resonance and temper
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

    • Citation Context: Standard reference for calibrating residual solvent peaks (CDCl3/DMSO)
  • ChemicalBook. (2023). 1-BOC-4-(5-NITRO-2-PYRIDYL)PIPERAZINE Spectral Data.

    • Citation Context: Spectral comparison for the 2-pyridyl piperazine scaffold.

Sources

Application

Mass spectrometry analysis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

Application Note: High-Resolution Mass Spectrometry Profiling of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Executive Summary This application note details a robust LC-MS/MS protocol for the analysis of 1-Boc-4-(2-pyridiny...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Profiling of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

Executive Summary

This application note details a robust LC-MS/MS protocol for the analysis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine (tert-butyl 4-picolinoylpiperazine-1-carboxylate). This compound serves as a critical intermediate in the synthesis of piperazine-based pharmacophores.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group and the 2-pyridinyl moiety dictates specific ionization and fragmentation behaviors essential for quality control and structural validation.

This guide moves beyond generic protocols, offering a self-validating workflow that integrates high-resolution mass spectrometry (HRMS) with mechanistic fragmentation analysis to ensure data integrity.

Chemical Identity & Physicochemical Properties

PropertySpecification
IUPAC Name tert-butyl 4-(pyridine-2-carbonyl)piperazine-1-carboxylate
Molecular Formula C₁₅H₂₁N₃O₃
Molecular Weight (Average) 291.35 g/mol
Monoisotopic Mass 291.1583 Da
[M+H]⁺ Monoisotopic 292.1656 m/z
[M+Na]⁺ Monoisotopic 314.1475 m/z
LogP (Predicted) ~1.2 (Moderately Polar)
pKa (Base) ~3.5 (Pyridine nitrogen), Amides are neutral

Experimental Protocol

Sample Preparation

Rationale: The Boc group is acid-labile. Avoid strong acids in the dilution solvent to prevent in-vial degradation.

  • Stock Solution: Dissolve 1.0 mg of analyte in 1.0 mL of LC-MS grade Methanol (Concentration: 1 mg/mL).

  • Working Standard: Dilute the stock 1:1000 into 50:50 Acetonitrile:Water to reach 1 µg/mL (1 ppm).

    • Critical Step: Do not add formic acid to the storage vial. Acid should only be introduced via the LC mobile phase immediately prior to ionization.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates.

LC-MS/MS Methodology

Rationale: A C18 column provides sufficient retention for the hydrophobic Boc group, while the pyridine moiety ensures good peak shape under acidic conditions.

Liquid Chromatography (LC) Conditions:

  • System: UHPLC (Agilent 1290 / Thermo Vanquish or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA).[3]

Gradient Elution Table:

Time (min) % Mobile Phase B Event
0.00 5% Loading
1.00 5% Isocratic Hold
6.00 95% Linear Ramp
7.50 95% Wash
7.60 5% Re-equilibration

| 10.00 | 5% | Stop |

Mass Spectrometry (MS) Parameters:

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Fragmentor Voltage: 110 V (Optimized for transmission without premature in-source decay).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both Boc loss and skeletal fragmentation.

Results & Discussion: Mechanistic Analysis

Full Scan Spectrum (MS1)

The ESI+ spectrum is dominated by the protonated molecule [M+H]⁺ at m/z 292.17 .

  • Adducts: A sodium adduct [M+Na]⁺ at m/z 314.15 is frequently observed.

  • In-Source Fragmentation: A low-abundance peak at m/z 236.10 may appear, corresponding to the loss of the tert-butyl group (isobutene, -56 Da) in the source. If this peak exceeds 5% of the base peak, lower the Fragmentor/Cone voltage.

Fragmentation Pathway (MS2)

The fragmentation of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine follows a distinct, chemically logical pathway driven by the stability of the leaving groups.

  • Primary Pathway (Boc Deprotection): The most facile fragmentation is the loss of the Boc group. The protonated carbamate loses isobutene (C₄H₈, 56 Da) to form a carbamic acid intermediate (m/z 236 ), which spontaneously decarboxylates (loss of CO₂, 44 Da) to yield the protonated amine: 1-(2-pyridinylcarbonyl)piperazine at m/z 192.11 .

  • Secondary Pathway (Amide Cleavage): Higher collision energies cleave the amide bond linking the pyridine ring to the piperazine. This generates the picolinoyl cation (C₆H₄NO⁺) at m/z 106.03 . This is a diagnostic ion for the 2-pyridinecarbonyl substructure.

  • Tertiary Pathway (Ring Fragmentation): Further fragmentation of the piperazine ring yields ions at m/z 70 and m/z 56 (C₃H₈N⁺), characteristic of the piperazine skeleton [1].

Visualization of Fragmentation Logic

FragmentationPathway Parent Parent Ion [M+H]+ m/z 292.17 (C15H22N3O3)+ Intermed Carbamic Acid m/z 236.10 [M+H - C4H8]+ Parent->Intermed Loss of Isobutene (-56 Da) (Low CE) Picolinoyl Picolinoyl Cation m/z 106.03 (C6H4NO)+ Parent->Picolinoyl Amide Bond Cleavage (High CE) Amine Free Amine Species m/z 192.11 [M+H - Boc]+ Intermed->Amine Loss of CO2 (-44 Da) (Spontaneous) Amine->Picolinoyl Amide Cleavage PiperazineFrag Piperazine Ring Fragments m/z 70, 56 Amine->PiperazineFrag Ring Opening

Figure 1: ESI+ Fragmentation pathway of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine. The primary transition involves the sequential loss of the Boc protecting group.

Self-Validating Protocol (System Suitability)

To ensure "Expertise & Trustworthiness," every analytical run must include a System Suitability Test (SST).

  • Sensitivity Check: The S/N ratio for the m/z 292.17 peak at 10 ng/mL should be >50:1.

  • Fragmentation Check: At 30 eV collision energy, the ratio of the fragment m/z 192.11 to the parent m/z 292.17 should be consistent (e.g., > 1.0). If the parent survives intact at high energy, the collision cell gas pressure may be too low.

  • Contamination Check: Monitor m/z 192.11 in the blank injection. Presence of this peak indicates in-vial degradation of the Boc group (de-Boc) in the autosampler, suggesting the sample solvent is too acidic or old [2].

Analytical Workflow Diagram

Workflow Sample Sample Prep 1 µg/mL in 50:50 ACN:H2O (No Acid in Vial) LC UHPLC Separation C18 Column Gradient 5-95% B Sample->LC ESI ESI Source (+) 3500V, 300°C LC->ESI Q1 Q1 Filter Select m/z 292.17 ESI->Q1 CC Collision Cell CE: 15-45 eV Q1->CC Q3 Q3 Detection Scan 50-350 m/z CC->Q3 Data Data Analysis Confirm m/z 192 & 106 Q3->Data

Figure 2: End-to-end analytical workflow for the characterization of Boc-piperazine derivatives.

References

  • Zhu, N., Yu, C., Hua, Z., et al. (2021).[3] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.[3] 3

  • BenchChem. (2025).[1] "A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis." BenchChem Technical Guides. 1[1]

  • Holčapek, M., et al. (2015). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation."[4][5][6] RSC Advances. 6

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

Abstract This application note provides a comprehensive guide to the purification of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine, a key intermediate in pharmaceutical synthesis.[1][2] The protocol herein details a robust re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the purification of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine, a key intermediate in pharmaceutical synthesis.[1][2] The protocol herein details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, offering insights into method development, optimization, and troubleshooting. The causality behind experimental choices, from column and mobile phase selection to detection parameters, is elucidated to ensure scientific integrity and empower researchers to adapt this methodology to their specific needs.

Introduction: The Significance of Purifying 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

1-Boc-4-(2-pyridinylcarbonyl)-piperazine is a heterocyclic building block of significant interest in medicinal chemistry. The piperazine moiety, often protected with a tert-butyloxycarbonyl (Boc) group, is a common scaffold in the development of various therapeutic agents.[3] The pyridinylcarbonyl group introduces a key pharmacophoric element. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of such small molecules due to its high resolution and sensitivity.[4] This guide focuses on a reversed-phase HPLC method, which is well-suited for the separation of moderately polar compounds like the target molecule.

Foundational Principles: Causality in Method Design

The successful purification of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine by RP-HPLC hinges on a systematic approach to method development. The choices of stationary phase, mobile phase, and detection parameters are dictated by the physicochemical properties of the analyte.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the stationary phase of choice for this application. The nonpolar C18 chains provide a hydrophobic surface that interacts with the nonpolar regions of the analyte, primarily the Boc group and the aromatic pyridine ring. This interaction is the basis for retention in reversed-phase chromatography.

  • Mobile Phase Optimization: The mobile phase in RP-HPLC typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol.[5] The ratio of these solvents is adjusted to control the elution of the analyte. A higher concentration of the organic solvent will decrease the polarity of the mobile phase, leading to stronger interactions with the nonpolar stationary phase and faster elution of nonpolar compounds. For the target compound, a gradient elution, where the concentration of the organic solvent is increased over time, is recommended to ensure good separation from both more polar and less polar impurities.

    The addition of an acidic modifier, such as formic acid, to the mobile phase is crucial.[6] The pyridine nitrogen in the analyte is basic (pKa around 5-6) and can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.[6][7] The acidic modifier protonates the basic sites on the analyte and suppresses the ionization of silanols, resulting in improved peak shape.[7] While trifluoroacetic acid (TFA) can also improve peak shape, it is a strong acid that can cause the cleavage of the acid-labile Boc protecting group, especially during post-purification solvent evaporation at elevated temperatures.[8][9] Therefore, formic acid is the preferred modifier.

  • UV Detection: The presence of the pyridine ring and the carbonyl group creates a chromophore that absorbs UV light.[10][11] The pyridine moiety typically exhibits strong absorbance around 254 nm, making this a suitable wavelength for detection.[12] Monitoring at a second wavelength, such as 214 nm, can help in detecting impurities that may not absorb strongly at 254 nm.[13]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the preparative HPLC purification of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine.

Materials and Instrumentation
Item Specification
HPLC System Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and UV-Vis detector.
Column C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size). A guard column with the same stationary phase is recommended to protect the analytical column.[14]
Solvents HPLC grade acetonitrile (ACN), HPLC grade methanol (MeOH), and ultrapure water.
Reagents Formic acid (0.1% v/v in mobile phase).
Sample Crude 1-Boc-4-(2-pyridinylcarbonyl)-piperazine.
Sample Preparation
  • Dissolve the crude 1-Boc-4-(2-pyridinylcarbonyl)-piperazine in a minimal amount of a suitable solvent. A mixture of methanol and water is often a good starting point. The injection solvent should ideally be of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.[15]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[14]

HPLC Method Parameters

The following table summarizes the recommended starting parameters for the HPLC method. Optimization may be required based on the specific impurity profile of the crude sample.

Parameter Condition
Column C18, 250 x 21.2 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20-80% B over 20 minutes
Flow Rate 15 mL/min
Column Temperature 35 °C
Detection 254 nm and 214 nm
Injection Volume 1-5 mL (dependent on concentration and column loading capacity)
Purification Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification Sample_Prep Crude Sample Dissolution & Filtration System_Equilibration HPLC System Equilibration Injection Sample Injection System_Equilibration->Injection Gradient_Elution Gradient Elution & Separation Injection->Gradient_Elution Fraction_Collection Fraction Collection (Peak of Interest) Gradient_Elution->Fraction_Collection Purity_Analysis Purity Analysis of Collected Fractions Fraction_Collection->Purity_Analysis Solvent_Evaporation Solvent Evaporation (Low Temperature) Purity_Analysis->Solvent_Evaporation Final_Product Isolated Pure Product Solvent_Evaporation->Final_Product

  • System Equilibration: Equilibrate the column with the initial mobile phase composition (20% B) until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution and Fraction Collection: Initiate the gradient program. Collect fractions corresponding to the main peak of interest.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., < 40°C) to prevent Boc deprotection.[8] If TFA was used as a modifier, a co-evaporation with a non-acidic solvent might be necessary to remove residual acid.

Troubleshooting Common Issues

Problem Potential Cause Solution
Peak Tailing Secondary interactions with silanol groups.Ensure 0.1% formic acid is in the mobile phase. Consider a column with end-capping.
Poor Resolution Inappropriate mobile phase gradient.Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.
High Backpressure Column or system blockage.Filter the sample. Use a guard column.[14] If necessary, reverse flush the column (without connecting to the detector).[16]
Loss of Boc Group Acid-catalyzed hydrolysis.Use formic acid instead of TFA. Evaporate the solvent at low temperatures.[8]

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust strategy for the purification of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine. By understanding the fundamental principles behind the method development, researchers can effectively purify this important synthetic intermediate and troubleshoot potential issues that may arise. The provided protocol serves as a strong starting point for achieving high-purity material essential for downstream applications in drug discovery and development.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • Salah, N., Al-Shehri, F., Al-Omair, M. A., Al-Enazy, M. M., & El-Gindy, A. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • Sigma-Aldrich. 1-Boc-piperazine 97.
  • Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
  • Boc-Sciences. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm.
  • ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation?.
  • Chem-Impex. 1-Boc-4-(2-aminophenyl)piperazine.
  • HPLC Troubleshooting. General HPLC Troubleshooting.
  • Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis.
  • Obrnuta faza. HPLC Troubleshooting.
  • National Center for Biotechnology Information. 1-(4-Pyridyl)piperazine. PubChem Compound Database.
  • United Chemical Technologies. Determination Of Carbonyl Compounds In Water By Dinitrophenylhydrazine Derivatization and HPLC/UV.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • ACE HPLC. HPLC Troubleshooting Guide.
  • ChemicalBook. (2023). 1-BOC-4-(2-AMINO-4-PYRIDINYL)-PIPERAZINE.
  • LCGC Europe. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
  • Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences.
  • Dwight R. Stoll. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America.
  • Rogers, K. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology.
  • BenchChem. (2025). Application Notes and Protocols for Boc-Protection of Piperazine Derivatives.
  • BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • ResearchGate. (2025). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • eGyanKosh. IDENTIFICATION OF COMPOUNDS USING UV SPECTROSCOPY.
  • ResearchGate. (2015). Uv-Vis Spectroscopy in Analysis of Phytochemicals.
  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls.
  • Chemistry LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds.

Sources

Application

Application Note: Scalable Synthesis of 1-Boc-4-(2-pyridinylcarbonyl)piperazine

Abstract & Strategic Rationale The piperazine scaffold is a privileged structure in medicinal chemistry, serving as a core linker in numerous kinase inhibitors (e.g., Olaparib analogs) and GPCR ligands. 1-Boc-4-(2-pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The piperazine scaffold is a privileged structure in medicinal chemistry, serving as a core linker in numerous kinase inhibitors (e.g., Olaparib analogs) and GPCR ligands. 1-Boc-4-(2-pyridinylcarbonyl)piperazine is a critical intermediate requiring robust, scalable synthesis.

While laboratory-scale methods often utilize expensive coupling agents (HATU, EDC/HOBt) or corrosive acid chlorides, these are suboptimal for multi-kilogram production due to cost, atom economy, and safety concerns (e.g., HCl off-gassing).

This Application Note details a Process Mass Intensity (PMI)-optimized protocol using 1,1'-Carbonyldiimidazole (CDI) in 2-Methyltetrahydrofuran (2-MeTHF) . This route offers three distinct advantages for scale-up:

  • Safety: Eliminates the use of thionyl chloride and minimizes corrosive byproducts.

  • Workup Efficiency: The primary byproduct (imidazole) is water-soluble and easily removed via mild acidic wash.

  • Green Solvent System: Utilizes 2-MeTHF, which allows for higher reaction temperatures and easier phase separation compared to THF or DCM.

Reaction Engineering & Mechanism

The synthesis proceeds via a "One-Pot, Two-Stage" mechanism.[1] Picolinic acid is activated by CDI to form a reactive N-acylimidazole intermediate, which subsequently undergoes nucleophilic attack by 1-Boc-piperazine.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Picolinic Picolinic Acid (Starting Material) Intermediate N-Acylimidazole (Activated Species) Picolinic->Intermediate Activation (- CO2, - Imidazole) CDI CDI (Activator) CDI->Intermediate Product 1-Boc-4-(picolinoyl)piperazine (Target) Intermediate->Product Coupling Byproducts CO2 (Gas) + Imidazole Intermediate->Byproducts Side Products BocPip 1-Boc-Piperazine (Nucleophile) BocPip->Product

Figure 1: Mechanistic flow of the CDI-mediated amidation. Note the release of CO2 during the activation step, which requires headspace management.

Detailed Experimental Protocol

Scale: 100 g Input (Picolinic Acid) | Expected Yield: 85-92% | Purity: >98% (HPLC)

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5]Mass/VolRole
Picolinic Acid 123.111.0100.0 gSM
CDI 162.151.15151.4 gActivator
1-Boc-piperazine 186.251.1166.4 gNucleophile
2-MeTHF --1.0 L (10V)Solvent
Citric Acid (5% aq) --500 mLWash
Step-by-Step Methodology
Stage 1: Activation (Critical for Safety)
  • Setup: Equip a 3-L jacketed reactor with an overhead stirrer, internal temperature probe, nitrogen inlet, and a gas bubbler (to monitor CO2 evolution).

  • Charging: Charge Picolinic Acid (100 g) and 2-MeTHF (800 mL) . Stir at 20°C. Note: Picolinic acid may not fully dissolve initially.

  • CDI Addition: Add CDI (151.4 g) in 5 equal portions over 60 minutes.

    • Process Control: Maintain internal temperature < 30°C.

    • Observation: Vigorous evolution of CO2 gas will occur.[6] Ensure the bubbler rate is manageable.

  • Activation Hold: Stir the mixture at 25-30°C for 2 hours. The slurry should thin out or become a clear solution as the N-acylimidazole forms.

Stage 2: Coupling
  • Addition: Dissolve 1-Boc-piperazine (166.4 g) in 2-MeTHF (200 mL) . Add this solution to the reactor dropwise over 30 minutes.

    • Exotherm: Mild exotherm expected. Maintain T < 40°C.

  • Reaction: Heat the mixture to 50°C and stir for 4–6 hours.

  • IPC (In-Process Control): Sample for HPLC. Target: < 1% residual activated ester.

Stage 3: Workup & Isolation
  • Quench: Cool to 20°C. Add Water (300 mL) slowly. Stir for 15 minutes.

  • Phase Separation: Stop stirring and settle. Drain the lower aqueous layer (contains imidazole and unreacted acid).

  • Acid Wash: Wash the organic layer with 5% Citric Acid (500 mL) .

    • Why? This removes residual imidazole and any unreacted piperazine.

  • Neutralization: Wash with 5% NaHCO3 (300 mL) followed by Brine (300 mL) .

  • Concentration: Distill the organic layer under reduced pressure (vacuum) at 45°C to a volume of ~300 mL (approx. 3V).

  • Crystallization:

    • Add n-Heptane (600 mL) slowly at 45°C.

    • Cool gradually to 0-5°C over 4 hours.

    • Seed: If available, add seed crystals at 35°C to induce uniform particle size.

  • Filtration: Filter the white solid. Wash the cake with cold n-Heptane (200 mL).

  • Drying: Vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

ProcessFlow Start Reactor Charge: Picolinic Acid + 2-MeTHF Activation Add CDI (Portionwise) Control CO2 Off-gassing Start->Activation Coupling Add 1-Boc-Piperazine Heat to 50°C Activation->Coupling 2h Hold Quench Quench with Water Phase Separation Coupling->Quench IPC: <1% SM Wash Wash: Citric Acid (removes Imidazole) Wash: NaHCO3 (neutralize) Quench->Wash Crystallize Solvent Swap to Heptane Cool to 0°C Wash->Crystallize Organic Layer Isolate Filter & Dry Target Product Crystallize->Isolate

Figure 2: Unit operation workflow for the 100g scale-up batch.

Analytical & Quality Specifications

To ensure the protocol is self-validating, the following specifications must be met:

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity ≥ 98.0% areaHPLC (C18, ACN/H2O + 0.1% TFA)
1H NMR Conforms to structureDMSO-d6 or CDCl3
Residual Solvent 2-MeTHF < 5000 ppmGC-Headspace
Loss on Drying < 0.5% w/wGravimetric

Key NMR Diagnostic Signals (CDCl3, 400 MHz):

  • δ 8.6 ppm (d, 1H): Pyridine ortho-proton (deshielded).

  • δ 1.48 ppm (s, 9H): Boc tert-butyl group (strong singlet).

  • δ 3.4-3.8 ppm (m, 8H): Piperazine ring protons (broadening due to rotamers is common).

Troubleshooting & Expert Insights

The "Stalling" Activation
  • Issue: After adding CDI, the reaction remains a thick slurry and HPLC shows unreacted acid.

  • Cause: Moisture in the solvent or aged CDI (hydrolyzed).

  • Fix: Ensure 2-MeTHF water content is <0.05% (KF). Add an additional 0.1 eq of CDI.

Emulsions during Workup
  • Issue: The interface between 2-MeTHF and water is undefined.

  • Cause: Presence of unprotonated imidazole or fine particulates.

  • Fix: Filter the biphasic mixture through a Celite pad if particulates are present. Add brine to increase ionic strength.

Polymorphism
  • Insight: Amide bonds often exhibit rotamers in NMR, appearing as "impurities." Run NMR at elevated temperature (50°C) to coalesce peaks and confirm purity.

References

  • CDI-Mediated Coupling Scale-Up

    • Title: A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl)piperazine-1-carboxamide Hydrochloride.[2]

    • Source: ResearchG
    • URL:[Link]

  • General CDI Amide Coupling Protocol

    • Title: Amine to Amide (Coupling) - CDI.[7][8]

    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Title: Crystallization method of Boc-amino acid (Patent CN112661672A).
  • Green Solvent Selection (2-MeTHF): Title: 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis. Source: Sigma-Aldrich / Merck.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Picolinoyl-Piperazine Coupling Executive Summary & Diagnostic Triage The Challenge: Synthesizing 1-Boc-4-(2-pyridinyl...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Picolinoyl-Piperazine Coupling

Executive Summary & Diagnostic Triage

The Challenge: Synthesizing 1-Boc-4-(2-pyridinylcarbonyl)-piperazine involves an amide coupling between 1-Boc-piperazine (nucleophile) and picolinic acid (electrophile). While seemingly standard, this reaction suffers from unique failure modes due to the pyridine nitrogen, which can chelate coupling metals, catalyze side reactions (like self-chlorination), or complicate aqueous workups due to zwitterionic behavior.

Select Your Protocol Strategy:

FeatureMethod A: High-Throughput / Bench Scale Method B: Scale-Up / Cost-Effective
Reagents HATU or EDC/HOBtOxalyl Chloride or T3P
Primary Risk High cost; difficult removal of urea byproducts (EDC).Critical: Risk of ring chlorination if using

.
Yield Potential 85–95%70–90% (highly dependent on temp control)
Purification Column Chromatography often required.Crystallization often possible.
Recommendation Start here for <5g batches.Use for >10g batches.

Standard Operating Procedures (SOPs)

Protocol A: The "Gold Standard" (HATU Coupling)

Recommended for highest purity and yield on small-to-medium scale.

Reagents:

  • Picolinic acid (1.0 equiv)

  • 1-Boc-piperazine (1.1 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (anhydrous, 0.2 M concentration)

Step-by-Step:

  • Activation: Dissolve picolinic acid in DMF under

    
    . Add DIPEA. Stir for 5 mins.
    
  • Coupling Agent: Add HATU in one portion. The solution should turn yellow/orange. Stir for 15 mins to form the active ester.

    • Technical Note: Pre-activation is crucial here. The pyridine nitrogen can interfere with the active ester if the amine is added too early.

  • Addition: Add 1-Boc-piperazine (dissolved in minimal DMF) dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Target Mass: ~291 Da).

  • Workup (Crucial):

    • Dilute with EtOAc.

    • Wash 1: Saturated

      
       (removes unreacted acid).
      
    • Wash 2: 5% LiCl or water (x3) (removes DMF).

    • Wash 3: 0.5 M Citric Acid (removes unreacted amine/pyridine traces). Do not use strong HCl, or you will lose the Boc group.

    • Dry over

      
      , filter, and concentrate.[2]
      
Protocol B: The Scalable Route (Acid Chloride via Oxalyl Chloride)

Warning: Do NOT use Thionyl Chloride (


) with picolinic acid unless strict temp control is used.

The "Chlorination" Trap: Literature confirms that reacting picolinic acid with


 often yields 4-chloropicolinoyl chloride  alongside the desired product due to activation of the pyridine ring [1].

Correct Procedure:

  • Suspend picolinic acid (1.0 equiv) in dry DCM.

  • Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF.

  • Stir until gas evolution ceases (1–2 hrs).

  • Concentrate in vacuo to remove excess oxalyl chloride (keep temp <40°C).

  • Redissolve the crude acid chloride in DCM.

  • Add to a solution of 1-Boc-piperazine (1.1 equiv) and

    
     (2.5 equiv) in DCM at 0°C.
    

Troubleshooting Guide (FAQ)

Issue 1: "I see a major impurity at M+34 (or M+36) in LCMS."

Diagnosis: Ring Chlorination. If you used Thionyl Chloride (


), you likely synthesized the 4-chloro-picolinamide byproduct. The pyridine nitrogen activates the ring at the 4-position, making it susceptible to nucleophilic attack by chloride ions.
Solution:  Switch to Oxalyl Chloride  (gentler) or use a coupling agent (HATU/T3P). If you must use 

, keep the reaction at 0°C and limit reaction time.
Issue 2: "My yield is low (<50%) and the aqueous layer is yellow."

Diagnosis: Product loss to aqueous phase. The product contains a pyridine ring (basic) and a Boc-piperazine (lipophilic). However, picolinamides can be surprisingly soluble in acidic water due to protonation of the pyridine nitrogen. Solution:

  • Ensure your aqueous washes are not too acidic. Use Citric Acid (pH ~4) rather than HCl (pH <1).

  • Back-extract the aqueous layer with DCM (Dichloromethane) rather than EtOAc; the product is more soluble in chlorinated solvents.

Issue 3: "The Boc group disappeared."

Diagnosis: Acidic cleavage. Did you generate the acid chloride and not remove the excess HCl/reagent? Or did you use a strong acid wash? Solution:

  • Use a scavenger base (excess TEA/DIPEA) during the coupling.

  • Avoid heating the reaction if acidic species are present.

  • Verify the pH of your workup solutions.

Issue 4: "The reaction stalls at 80% conversion."

Diagnosis: Steric/Electronic deactivation. Picolinic acid is electron-poor. The intermediate active ester can be hydrolyzed by trace water faster than it reacts with the hindered secondary amine of the piperazine. Solution:

  • Ensure reagents are dry.

  • Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is excellent for sterically demanding or electron-poor couplings and drives the reaction to completion by sequestering water.

Visual Workflows

Workflow 1: Decision & Synthesis Logic

SynthesisLogic Start Start: Synthesis of 1-Boc-4-picolinoylpiperazine ScaleCheck Check Scale Start->ScaleCheck SmallScale < 5 Grams (Bench) ScaleCheck->SmallScale LargeScale > 5 Grams (Pilot) ScaleCheck->LargeScale HATU_Route Route A: HATU/DIPEA (High Yield, High Cost) SmallScale->HATU_Route AcidCl_Route Route B: Acid Chloride LargeScale->AcidCl_Route Coupling Coupling with 1-Boc-Piperazine + Base HATU_Route->Coupling ReagentCheck Select Chlorinating Agent AcidCl_Route->ReagentCheck SOCl2 Thionyl Chloride (SOCl2) ReagentCheck->SOCl2 Avoid Oxalyl Oxalyl Chloride ((COCl)2) ReagentCheck->Oxalyl Preferred Impurity RISK: 4-Chloro impurity formation [Ref 1] SOCl2->Impurity Success Clean Acid Chloride Oxalyl->Success Impurity->Coupling Impure Product Success->Coupling Workup Workup: Wash with Citric Acid (Protect Boc) Coupling->Workup

Caption: Decision tree highlighting the critical risk of using Thionyl Chloride with picolinic acid.

Workflow 2: Purification Strategy

Purification Crude Crude Reaction Mixture (DMF/DCM) AqWash Aqueous Wash Strategy Crude->AqWash Step1 1. Sat. NaHCO3 (Remove excess Acid) AqWash->Step1 Step2 2. Water/LiCl (Remove DMF) Step1->Step2 Step3 3. 0.5M Citric Acid (Remove Amine/Pyridine) Step2->Step3 Check Check TLC/LCMS Step3->Check Clean Pure Product (Concentrate) Check->Clean >95% Dirty Impurities Present Check->Dirty <90% Column Flash Column Gradient: 0-5% MeOH in DCM Dirty->Column Column->Clean

Caption: Optimized workup flow to remove amphoteric byproducts without damaging the Boc group.

References

  • Beilstein Institute. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.[3] (Discusses optimization of 1-Boc-piperazine coupling and yields).

  • National Institutes of Health (PMC). (2015). Synthesis and structural characterisation of amides from picolinic acid. (Details the formation of 4-chloro impurities when using thionyl chloride).

  • BenchChem. (2025). Comparative Guide to Coupling Reagents for N-Boc-piperazine. (Comparison of HATU vs EDC for this specific scaffold).

  • Organic Chemistry Portal. Synthesis of Piperazines and Amide Coupling Strategies.

Sources

Optimization

Technical Support Guide: Synthesis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

Target Molecule: tert-Butyl 4-(picolinoyl)piperazine-1-carboxylate CAS Registry Number: 1196486-69-7 (Generic reference for similar derivatives) Core Application: Pharmacophore scaffold in medicinal chemistry (e.g., NaV1...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: tert-Butyl 4-(picolinoyl)piperazine-1-carboxylate CAS Registry Number: 1196486-69-7 (Generic reference for similar derivatives) Core Application: Pharmacophore scaffold in medicinal chemistry (e.g., NaV1.7 inhibitors, GPCR ligands).

Introduction & Reaction Logic

The synthesis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine involves the amide coupling of 2-picolinic acid (2-pyridinecarboxylic acid) with 1-Boc-piperazine . While seemingly a standard amide bond formation, the presence of the pyridine nitrogen at the 2-position (alpha to the carbonyl) introduces unique electronic and chelating properties that can catalyze specific side reactions not seen in standard benzoic acid couplings.

The Primary Reaction Scheme

The target reaction is a nucleophilic acyl substitution where the secondary amine of the piperazine attacks the activated carbonyl of the picolinic acid.

ReactionScheme SM1 2-Picolinic Acid Product 1-Boc-4-(2-pyridinylcarbonyl) -piperazine SM1->Product SM2 1-Boc-Piperazine SM2->Product Reagents Coupling Reagent (EDC/HATU/T3P) Base (DIPEA/TEA) Reagents->Product

Figure 1: General reaction scheme for the synthesis of the target scaffold.

Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific spectral anomalies and impurities often encountered during this synthesis.

Issue 1: Unexpected Chlorine Incorporation (+34/36 Da shift in MS)

Symptom: You used Thionyl Chloride (


) or Oxalyl Chloride to generate the acid chloride, but the product mass spectrum shows an M+34 peak with a chlorine isotope pattern.
Diagnosis: Formation of 4-chloropicolinamide derivatives. 
Mechanism:  When picolinic acid is activated with 

, the pyridine nitrogen can be protonated or complexed, activating the ring towards nucleophilic attack. Chloride ions can attack the 4-position of the pyridine ring, leading to 4-chloro-2-picolinoyl derivatives. This is a known "two-for-one" side reaction that occurs in one pot [1].[1]

Solution:

  • Avoid Acid Chlorides: Switch to "gentler" coupling reagents like HATU , T3P (Propylphosphonic anhydride), or EDC/HOBt which do not generate high concentrations of nucleophilic chloride ions.

  • If Acid Chloride is Mandatory: Use catalytic DMF and keep the temperature strictly at 0°C. Avoid refluxing picolinic acid in neat thionyl chloride.

Issue 2: Loss of Boc Group (M-100 peak)

Symptom: Appearance of free amine or bis-picolinoyl piperazine (if excess acid was used). Diagnosis: Acid-Catalyzed Deprotection. Mechanism: The Boc group is acid-labile. If you generate the acid chloride (releasing HCl) without sufficient scavenger base, the local pH drops drastically, cleaving the Boc group. Solution:

  • Base Stoichiometry: Ensure a minimum of 3.0 equivalents of base (DIPEA or TEA) if using acid chlorides or HCl salts of EDC.

  • Workup: Do not use strong acid washes (e.g., 1M HCl) during extraction. Use 5% citric acid or saturated

    
     instead.
    
Issue 3: N-Acylurea Byproduct (Stubborn Impurity)

Symptom: A byproduct that co-elutes with the product and has the same mass as the activated ester intermediate but is unreactive. Diagnosis: N-Acylurea Formation (Rearrangement). Mechanism: When using carbodiimides (EDC/DCC) without sufficient nucleophile (piperazine) or additive (HOBt/HOAt), the O-acylisourea intermediate can rearrange via an intramolecular acyl transfer to form a stable, unreactive N-acylurea. Solution:

  • Use Additives: Always use HOBt (1-hydroxybenzotriazole) or Oxyma in 1:1 ratio with EDC to convert the unstable O-acylisourea to a stable active ester, preventing rearrangement [2].

  • Order of Addition: Pre-activate the acid with EDC/HOBt for 15 minutes, then add the amine.

Visualization of Side Reaction Pathways

The following diagram details the mechanistic divergence leading to the common impurities described above.

SideReactions Start Activated Picolinic Acid (O-Acylisourea or Acid Chloride) Target Target Product (Amide Bond) Start->Target + 1-Boc-Piperazine (Kinetic Control) Side1 Side Reaction A: N-Acylurea (Rearrangement) Start->Side1 Slow addition of amine No HOBt additive Side2 Side Reaction B: 4-Chloro-derivative (Ring Chlorination) Start->Side2 Excess SOCl2 High Temp Side3 Side Reaction C: Boc-Deprotection (Acidic Cleavage) Target->Side3 Excess HCl (Workup) or Acid Chloride generation

Figure 2: Divergent pathways leading to N-acylurea, ring chlorination, and deprotection.

Optimized Experimental Protocols

Protocol A: High-Fidelity HATU Coupling (Recommended)

Best for small-scale (mg to g) synthesis where purity is paramount.

Reagents:

  • 2-Picolinic acid (1.0 eq)

  • 1-Boc-piperazine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)[2]

  • DMF (anhydrous, 0.2 M concentration)

Step-by-Step:

  • Activation: Dissolve 2-picolinic acid and HATU in anhydrous DMF under

    
    .
    
  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 10 minutes. The solution should turn yellow/orange.

  • Coupling: Add 1-Boc-piperazine in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target M+H

    
     306 Da).
    
  • Workup: Dilute with EtOAc. Wash sequentially with:

    • Sat.

      
       (removes unreacted acid/HATU byproducts)
      
    • Water (x2)

    • Brine

  • Purification: Dry over

    
    . Concentrate. If necessary, purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Cost-Effective Mixed Anhydride (Scale-Up)

Avoids the chlorination risks of


 while being cheaper than HATU.

Reagents:

  • 2-Picolinic acid (1.0 eq)

  • Ethyl Chloroformate (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • 1-Boc-piperazine (1.1 eq)

  • THF (anhydrous)

Step-by-Step:

  • Activation: Dissolve picolinic acid and TEA (1.1 eq) in THF. Cool to -10°C (ice/salt bath).

  • Anhydride Formation: Add Ethyl Chloroformate dropwise, maintaining temp < 0°C. Stir for 30 mins. Note: A white precipitate of TEA·HCl will form.

  • Coupling: Add a solution of 1-Boc-piperazine and remaining TEA (1.4 eq) in THF dropwise.

  • Completion: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Filter off the TEA·HCl salts. Concentrate filtrate and redissolve in EtOAc for standard wash (as above).

Data & Specifications

ParameterValue / DescriptionNote
Formula

Mol. Weight 291.35 g/mol
LogP ~1.2Moderate lipophilicity
Solubility DCM, EtOAc, MeOH, DMSOPoor in water
TLC Stain Ninhydrin (weak), UV (strong)Picolinoyl group is UV active
Typical Yield 85-95% (HATU method)Lower with acid chlorides due to side rxns

References

  • Synthesis and structural characterisation of amides from picolinic acid. National Institutes of Health (NIH) / PubMed Central. [Link] Citation Context: Details the specific side reaction where thionyl chloride activation leads to 4-chloropicolinamides.

  • The reductive cleavage of picolinic amides. University of Cambridge / David Spring Group. [Link] Citation Context: Discusses the stability and cleavage conditions of picolinamides, relevant for protecting group strategies.

Sources

Troubleshooting

Technical Support Center: Purification of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

Welcome to the technical support center for the purification of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Introduction: Understanding the Molecule

1-Boc-4-(2-pyridinylcarbonyl)-piperazine is a key building block in medicinal chemistry, featuring a Boc-protected piperazine moiety linked to a pyridine ring through a ketone. The presence of the bulky, acid-labile Boc protecting group, the basic pyridine nitrogen, and the central carbonyl group presents a unique set of purification challenges. This guide will address these challenges systematically.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues you may encounter during the purification of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine.

Problem 1: Oily or Gummy Product After Work-up

Q: My product is an oil or a sticky solid after the initial aqueous work-up and solvent evaporation. How can I solidify it?

A: An oily product is a common issue and can be caused by residual solvents, the presence of impurities acting as a eutectic mixture, or the amorphous nature of the product itself.

Probable Causes & Solutions:

  • Residual Solvent: High-boiling point solvents like DMSO or DMF used in the coupling reaction can be difficult to remove.

    • Solution: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash the combined organic layers thoroughly with brine to remove water-miscible solvents. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating under high vacuum. For stubborn solvents, co-evaporation with a lower-boiling point solvent like toluene can be effective.

  • Impurities: The presence of unreacted starting materials or byproducts can lower the melting point of the desired compound.

    • Solution: Attempt to precipitate or crystallize the product from a carefully chosen solvent system. See the detailed protocol on recrystallization below. If this fails, column chromatography is the next logical step.

  • Amorphous Nature: The compound may not readily crystallize.

    • Solution: Try trituration with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization by removing more soluble impurities and providing a nucleation surface. Seeding with a previously obtained pure crystal can also initiate crystallization[1].

Problem 2: Incomplete or "Smeary" Separation on TLC

Q: When I run a Thin Layer Chromatography (TLC) of my crude product, I see streaking or overlapping spots, making it difficult to assess purity and choose a solvent system for column chromatography.

A: Streaking on TLC is often indicative of overloading the plate, interactions with the silica gel, or the presence of highly polar impurities.

Probable Causes & Solutions:

  • Overloading: Applying too much sample to the TLC plate can lead to broad, streaky spots.

    • Solution: Dilute your sample and apply a smaller spot.

  • Interaction with Silica: The basic nitrogen on the pyridine ring and the piperazine can interact with the acidic silica gel, causing streaking.

    • Solution 1: Add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase (e.g., 0.5-1% v/v). This will neutralize the acidic sites on the silica and improve the spot shape.

    • Solution 2: Use an alternative stationary phase like alumina (basic or neutral) for your TLC analysis.

  • Highly Polar Impurities: Impurities that are very polar may not move from the baseline and can cause streaking of other components.

    • Solution: Consider a preliminary purification step, such as a liquid-liquid extraction with an acidic aqueous solution to remove basic impurities, or a plug of silica to remove baseline impurities before detailed chromatographic analysis.

Problem 3: Co-elution of Impurities during Column Chromatography

Q: I am having trouble separating my desired product from a persistent impurity during flash column chromatography. The two spots have very similar Rf values.

A: Co-elution is a common challenge when impurities have similar polarities to the target compound. The key is to optimize the chromatographic conditions to enhance selectivity.

Potential Co-eluting Impurities:

  • Unreacted 1-Boc-piperazine: This starting material can be a common impurity.

  • Picolinic acid or its derivatives: The other starting material may persist.

  • Di-acylated piperazine: If the Boc group is partially cleaved during the reaction, the resulting free amine can react with another equivalent of the picolinic acid derivative.

Troubleshooting Workflow for Chromatography:

G cluster_solutions Solutions start Co-elution of Impurities solvent_system Modify Solvent System start->solvent_system gradient Optimize Gradient solvent_system->gradient Improved separation? failure Re-evaluate Strategy solvent_system->failure No improvement sol1 Try different solvent combinations (e.g., EtOAc/Heptane vs. DCM/MeOH) stationary_phase Change Stationary Phase gradient->stationary_phase Still co-eluting? gradient->failure No improvement sol2 Run a shallower gradient (e.g., 0-30% B over 20 CVs) success Pure Product stationary_phase->success Separation achieved? stationary_phase->failure No improvement sol3 Switch to a different stationary phase (e.g., alumina, C18 reverse phase)

Caption: Troubleshooting workflow for co-elution issues.

Detailed Chromatographic Strategies:

ParameterStandard ApproachOptimization StrategyRationale
Mobile Phase Ethyl Acetate/HexanesDichloromethane/Methanol or Acetone/HexanesChanging solvent selectivity can alter the interactions of the analytes with the stationary phase, potentially resolving co-eluting species.
Gradient Step gradientShallow linear gradientA shallow gradient increases the resolution between closely eluting compounds.
Additive None0.5-1% TriethylamineNeutralizes acidic silica, improving peak shape for basic compounds.
Stationary Phase Normal Phase Silica GelReverse Phase (C18) SilicaIf impurities have different hydrophobicities, reverse-phase chromatography can provide excellent separation.
Problem 4: Product Degradation During Purification

Q: I am observing the appearance of a new, more polar spot on TLC after my product has been on the column for a while, suggesting degradation. What is happening?

A: The Boc protecting group is susceptible to cleavage under acidic conditions. Silica gel is inherently acidic and can cause the loss of the Boc group, leading to the formation of 4-(2-pyridinylcarbonyl)-piperazine.

Probable Cause & Mitigation:

  • Acid-Catalyzed Deprotection on Silica: The prolonged exposure of your compound to the acidic surface of silica gel can cleave the Boc group.

    • Solution 1: Neutralize the Silica: Pre-treat your silica gel by slurrying it in the mobile phase containing 1-2% triethylamine before packing the column. This will neutralize the acidic sites.

    • Solution 2: Use Neutral or Basic Stationary Phase: Consider using neutral or basic alumina as your stationary phase.

    • Solution 3: Minimize Residence Time: Run your column as quickly as possible without sacrificing resolution. A faster flow rate can reduce the contact time with the silica.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the purification?

A1: A combination of TLC and LC-MS is ideal. TLC provides a quick visual assessment of the separation, while LC-MS can confirm the mass of the desired product and identify the masses of the impurities, which can help in deducing their structures.

Q2: Can I use recrystallization as the primary method of purification?

A2: Yes, if the crude product is of reasonable purity (>90%), recrystallization can be a very effective and scalable purification method.

Experimental Protocol: Recrystallization of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

  • Solvent Screening: Test the solubility of your crude product in a variety of solvents at room temperature and at their boiling points. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points include isopropanol, ethanol, ethyl acetate, and mixtures with hexanes.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a pad of celite to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Q3: What are the expected spectroscopic data for the pure product?

A3: While specific data can vary slightly based on the solvent and instrument, you should expect to see characteristic signals in ¹H NMR, ¹³C NMR, and a correct molecular ion peak in the mass spectrum. For a similar compound, 1-tert-butylcarbonyl-4-(5-nitro-2-pyridyl)piperazine, characteristic ¹H NMR signals for the Boc group appear around 1.47 ppm (singlet, 9H) and the piperazine protons as multiplets between 3.55 and 3.75 ppm[2]. The pyridinyl protons will be in the aromatic region. The mass spectrum (ESI+) should show the [M+H]⁺ ion.

Q4: How should I store the purified 1-Boc-4-(2-pyridinylcarbonyl)-piperazine?

A4: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture, light, and air. Given the potential for acid-catalyzed degradation, avoid storing it in contact with acidic materials.

Logical Relationships in Purification Strategy

G crude Crude Product purity_check Assess Purity (TLC, LC-MS) crude->purity_check high_purity >90% Pure? purity_check->high_purity low_purity <90% Pure? purity_check->low_purity recrystallization Recrystallization high_purity->recrystallization chromatography Column Chromatography low_purity->chromatography final_product Pure Product recrystallization->final_product chromatography->final_product

Caption: Decision tree for purification strategy.

References

  • CN112661672A - Crystallization method of Boc-amino acid - Google Patents. (Accessed on 2026-02-15).

Sources

Optimization

Removal of unreacted picolinic acid from reaction mixture

Topic: Purification Strategies for Reaction Mixtures Containing Picolinic Acid The Challenge: Why is Picolinic Acid Difficult to Remove? Picolinic acid (pyridine-2-carboxylic acid) presents a unique "double-edged" purifi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Reaction Mixtures Containing Picolinic Acid

The Challenge: Why is Picolinic Acid Difficult to Remove?

Picolinic acid (pyridine-2-carboxylic acid) presents a unique "double-edged" purification challenge due to its amphoteric nature and chelating ability . Unlike simple carboxylic acids or simple pyridines, it does not behave predictably in standard extractions.

  • Zwitterionic Character: With a pKa₁ of ~1.07 (pyridine nitrogen) and pKa₂ of ~5.39 (carboxylic acid), it exists as a zwitterion at moderately acidic pH, making it highly water-soluble but difficult to extract purely into an organic layer or purely into an aqueous layer without precise pH control.

  • Chelation Strength: It acts as a bidentate ligand.[1] If your reaction involves transition metals (Cu, Fe, Zn, Pd), picolinic acid will bind tightly to them, often dragging metal impurities into your organic product or rendering the picolinic acid insoluble in both phases.

This guide outlines three validated protocols to remove unreacted picolinic acid, ranging from standard aqueous workups to advanced chelation strategies.

Method A: The pH-Swing Extraction (Standard Protocol)

Best For: Products that are not carboxylic acids and are stable to mild base.

The Logic

Because picolinic acid has a carboxylic acid group (pKa ~5.4), raising the pH above 8.0 converts it entirely to the picolinate anion , which is highly water-soluble and will partition into the aqueous phase.

Workflow Diagram

pH_Extraction Start Reaction Mixture (Org Solvent + Picolinic Acid + Product) Step1 Add Saturated NaHCO3 (aq) (Target pH > 8) Start->Step1 Sep Phase Separation Step1->Sep OrgLayer Organic Layer (Contains Product) Sep->OrgLayer Save AqLayer Aqueous Layer (Contains Sodium Picolinate) Sep->AqLayer Discard Wash Optional: Wash Org Layer with Brine OrgLayer->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry

Figure 1: The pH-swing extraction logic relies on deprotonating the carboxylic acid to force picolinate into the aqueous layer.

Step-by-Step Protocol
  • Dilution: Dilute the reaction mixture with a non-water-miscible solvent (DCM, Ethyl Acetate, or Ether).

  • Basic Wash: Wash the organic layer 3 times with saturated aqueous NaHCO₃ (Sodium Bicarbonate).

    • Technical Note: Ensure the aqueous layer pH is >8.[2][3] If the reaction was very acidic, use 1M Na₂CO₃ instead.

  • Partition: Shake vigorously and vent frequently (CO₂ evolution). Allow layers to separate.

    • Result: The picolinic acid converts to sodium picolinate and migrates to the aqueous layer.

  • Polishing: Wash the organic layer once with brine to remove residual base/water.[2]

  • Drying: Dry over anhydrous MgSO₄ and concentrate.

Method B: The Copper Precipitation (The "Heavy Duty" Fix)

Best For: Reactions where picolinic acid is stubborn, or when the product is also water-soluble/amphoteric (making Method A impossible).

The Logic

Picolinic acid forms an exceptionally stable, neutral complex with Copper(II): Copper(II) Picolinate . Unlike many salts, this complex is sparingly soluble in both water and many organic solvents (like ethanol or cold DCM). By adding Cu(II) ions, you can sequester the picolinic acid as a blue precipitate which can be removed by simple filtration.

Workflow Diagram

Copper_Wash Input Crude Mixture (Contains Picolinic Acid) AddCu Add 10% CuSO4 (aq) or Sat. Cu(OAc)2 Input->AddCu Complex Formation of Copper Picolinate AddCu->Complex Precip Blue Precipitate Forms Complex->Precip Filter Filter through Celite or Sintered Glass Precip->Filter Filtrate Filtrate: Product (in Organic) Excess Cu (in Aqueous) Filter->Filtrate Sep Separate Layers Filtrate->Sep

Figure 2: Exploiting the chelation effect. Copper(II) binds picolinic acid to form an insoluble solid.

Step-by-Step Protocol
  • Preparation: Dissolve the crude mixture in a solvent like Ethyl Acetate or DCM.

  • Chelation: Add an equal volume of 10% aqueous CuSO₄ (Copper Sulfate) or saturated Cu(OAc)₂ (Copper Acetate).

  • Agitation: Stir the biphasic mixture vigorously for 15–30 minutes.

    • Observation: You should see a color change.[2][4] Free picolinic acid will pull copper from the solution, often forming a fine blue/green precipitate (Copper Picolinate) at the interface.

  • Filtration: If a solid precipitate forms, filter the entire mixture through a pad of Celite or a sintered glass funnel to remove the solid copper picolinate.

  • Separation: Transfer the filtrate to a separatory funnel. Separate the layers.

  • Cleanup: The organic layer may still contain traces of copper. Wash it once with 10% NH₄OH (ammonium hydroxide) or EDTA solution to remove residual metal, then wash with brine.

Method C: Solid Phase Extraction (Scavenging)

Best For: Small-scale reactions (<100 mg) or high-value APIs where liquid-liquid extraction causes yield loss.

The Logic

Since picolinic acid is a strong chelator and an acid, Strong Anion Exchange (SAX) resins are highly effective. Alternatively, if your product is non-basic, a SCX (Strong Cation Exchange) resin can trap the pyridine nitrogen of the picolinic acid.

Protocol (SAX Cartridge)
  • Conditioning: Condition a SAX (quaternary amine) cartridge with Methanol.

  • Loading: Dissolve crude mixture in MeOH or DCM and pass through the cartridge.

  • Elution: The picolinic acid (anion) binds to the resin. Your product (neutral) elutes with the solvent front.

  • Wash: Rinse with 2 column volumes of solvent to ensure full product recovery.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product is water-soluble Method A washed the product away.[3][4]Use Method B (Copper). Copper picolinate precipitates, leaving your water-soluble product in the aqueous filtrate (if using water) or allowing you to filter the solid from a non-aqueous slurry.
Emulsion forms during wash Picolinic acid is acting as a surfactant/zwitterion.Filter first. Pass the mixture through Celite to break the emulsion. Add brine to increase ionic strength.
Blue color in Organic Layer Copper picolinate is slightly soluble in organic solvent.EDTA Wash. Wash the organic layer with 0.1M aqueous EDTA (pH 7) or 10% NH₄OH. This strips the copper back into the water.
Product is an Acid Method A deprotonates both product and impurity.Derivatization. Treat the crude with MeOH/H₂SO₄ to convert picolinic acid to Methyl Picolinate (volatile, bp ~230°C, but moves on Silica).

References

  • Picolinic Acid Properties & pKa D

    • Source: PubChem Compound Summary for CID 1018.[5]

    • D
    • URL:[Link]

  • Copper(II)

    • Source: "Crystallographic and Molecular Interaction Analysis of the Copper-Picolinate Complex." (ResearchGate)[4][6][7]

    • Context: Describes the formation and stability of the Cu(pic)2 complex used in Method B.
    • URL:[Link]

  • General Workup of Pyridine Deriv

    • Source: "How to remove pyridine from reaction mixture?
    • Context: Validates the CuSO4 wash method for pyridine-class compounds.
    • URL:[Link]

  • Solubility D

    • Source: ChemBK / NIST D
    • Context: Solubility of picolinic acid in w
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Di-acylation of Piperazine in Synthesis

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective acylation of piperazine. H...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective acylation of piperazine. Here, we will explore the common issue of di-acylation and provide detailed troubleshooting guides and frequently asked questions to help you achieve high yields of your desired mono-acylated product.

The Challenge: Mono- vs. Di-acylation

Piperazine, a symmetrical diamine, presents a unique synthetic challenge due to the comparable nucleophilicity of its two nitrogen atoms.[1] This often leads to the formation of a mixture of mono-acylated, di-acylated products, and unreacted starting material, complicating purification and significantly reducing the yield of the desired mono-substituted piperazine.[2] Controlling the reaction to favor mono-acylation is crucial for efficient synthesis, particularly in the development of pharmaceutical agents where piperazine is a prevalent scaffold.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to achieve selective mono-acylation of piperazine?

There are several effective strategies to favor mono-acylation over di-acylation:

  • Protecting Group Strategy: This is one of the most reliable methods and involves protecting one of the piperazine nitrogens with a removable group, such as tert-butyloxycarbonyl (Boc).[2][4][5] This multi-step approach involves protection, acylation of the free amine, and subsequent deprotection.[2]

  • In Situ Mono-protonation: This one-pot method involves reacting piperazine with one equivalent of an acid to form a mono-salt. The protonated nitrogen becomes significantly less nucleophilic, directing the acylation to the non-protonated nitrogen.[2][4]

  • Stoichiometric Control: Using a large excess of piperazine relative to the acylating agent can statistically favor the formation of the mono-acylated product.[2][5]

  • Alternative Acylating/Activating Agents: Employing sterically hindered activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) can favor mono-acylation.[2][6]

  • Flow Chemistry: Continuous flow reactors provide precise control over stoichiometry, reaction time, and temperature, which can significantly enhance selectivity for mono-acylation.[2][5]

Q2: When should I opt for a protecting group strategy versus a direct approach like mono-protonation?

The choice depends on the scale of your reaction, the specific substrates, and the desired purity of the final product.

  • Protecting Group Strategy: This approach is often preferred for small-scale syntheses or when the highest possible purity is required. While it involves multiple steps, it offers excellent control over selectivity. The use of a Boc protecting group is common and effective.[2][4][5]

  • Direct Approach (e.g., Mono-protonation, Stoichiometric Control): These methods are advantageous for their simplicity, fewer reaction steps, and better atom economy.[2] They are well-suited for larger-scale syntheses where minimizing steps and cost is a priority. However, they may require more rigorous optimization to achieve high selectivity.[2]

Q3: Can the choice of acylating agent influence the mono- to di-acylation ratio?

Yes, the reactivity of the acylating agent plays a role. Highly reactive acylating agents like acyl chlorides or anhydrides can lead to a higher proportion of the di-acylated product.[1] Using less reactive agents or in situ activation methods with reagents like CDMT can improve selectivity for mono-acylation.[2][6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Excessive Di-acylation Product Formation

If you are observing a significant amount of the di-acylated byproduct, consider the following troubleshooting steps:

Underlying Causes & Solutions

CauseRecommended ActionScientific Rationale
High Reactivity of Acylating Agent Consider using a less reactive acylating agent or an activating agent like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[2][6]Less reactive agents or those that form a sterically hindered intermediate are more selective towards the less hindered nitrogen of piperazine.
Incorrect Stoichiometry Increase the molar excess of piperazine relative to the acylating agent (e.g., 5-10 equivalents).Statistically, this increases the probability of the acylating agent reacting with an unreacted piperazine molecule rather than the mono-acylated product.[2]
Reaction Temperature Too High Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C).Lowering the temperature can decrease the rate of the second acylation, thereby improving selectivity.
Ineffective Mono-protonation Ensure exactly one equivalent of acid is used. The choice of acid and solvent is also critical. Acetic acid or hydrochloric acid are commonly used.[2][4]Incomplete or excess protonation will lead to a mixture of free piperazine and di-protonated piperazine, both of which can lead to undesired side products.

Experimental Protocol: In Situ Mono-protonation for Mono-acylation

This protocol provides a general guideline for performing a mono-acylation using the in situ mono-protonation strategy.

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (2.0 eq.) in a suitable solvent (e.g., methanol, dichloromethane).

  • Protonation: Cool the solution to 0 °C and add one equivalent of a solution of hydrochloric acid in methanol dropwise. Stir for 15-30 minutes.

  • Acylation: Slowly add the acylating agent (1.0 eq.) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product using column chromatography on silica gel.

Visualization of Mono-protonation Strategy

G cluster_0 Step 1: In Situ Mono-protonation cluster_1 Step 2: Selective Acylation Piperazine Piperazine MonoSalt Piperazine Mono-salt Piperazine->MonoSalt Protonation Acid 1 eq. Acid (e.g., HCl) Acid->MonoSalt MonoAcylated Mono-acylated Product MonoSalt->MonoAcylated Acylation at unprotonated N AcylatingAgent Acylating Agent AcylatingAgent->MonoAcylated DiAcylated Di-acylated Product (Minimized) MonoAcylated->DiAcylated Further Acylation

Caption: Workflow for selective mono-acylation via in situ mono-protonation.

Issue 2: Low or No Conversion of Starting Material

If your reaction is not proceeding to completion, consider these potential causes and solutions:

Underlying Causes & Solutions

CauseRecommended ActionScientific Rationale
Insufficiently Activated Acylating Agent If using a carboxylic acid, ensure an appropriate activating agent (e.g., CDI, EDC) is used.[7]Carboxylic acids are generally not reactive enough to directly acylate piperazine.
Poor Solubility of Reactants Choose a solvent system in which all reactants are soluble. A co-solvent may be necessary.Poor solubility can limit the effective concentration of reactants, slowing down or stalling the reaction.
Inactivated Piperazine In the mono-protonation method, ensure the free base is sufficiently nucleophilic. The choice of solvent can influence this.[2]The nucleophilicity of the unprotonated nitrogen is crucial for the reaction to proceed.
Low Reaction Temperature While low temperatures can improve selectivity, they can also slow the reaction rate. A careful temperature optimization may be needed.A balance must be struck between reaction rate and selectivity.

Visualization of Reaction Pathways

G cluster_desired Desired Pathway cluster_undesired Undesired Pathway Piperazine Piperazine MonoAcylated Mono-acylated Product Piperazine->MonoAcylated + 1 eq. Acylating Agent AcylatingAgent Acylating Agent AcylatingAgent->MonoAcylated DiAcylated Di-acylated Product MonoAcylated->DiAcylated + 1 eq. Acylating Agent

Caption: Competing reaction pathways in piperazine acylation.

Conclusion

Achieving selective mono-acylation of piperazine is a common challenge that can be overcome with a systematic approach to experimental design and troubleshooting. By carefully considering strategies such as the use of protecting groups, in situ mono-protonation, and stoichiometric control, researchers can significantly improve the yield and purity of their desired mono-acylated piperazine derivatives. This guide provides a foundation for understanding the underlying principles and practical solutions to navigate this important synthetic transformation.

References

  • BenchChem. (2025). Technical Support Center: Selective Mono-acylation of Piperazine. BenchChem.
  • ISC. (n.d.). Mono-acylation of piperazine and homopiperazine via ionic immobilization. موسسه استنادی و پالایش علم و فناوری جهان اسلام.
  • CoLab. (2008). Mono-acylation of piperazine and homopiperazine via ionic immobilization. CoLab.
  • Pazdera, P., et al. (n.d.). Method of direct mono-N-substitution of piperazine. Google Patents.
  • Synfacts. (2008). Mono-Acylation of Diamine via Ionic Immobilization. Thieme.
  • MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperidine Acylation Reactions. BenchChem.
  • Kappe, C. O., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2184. Available at: [Link]

  • Papadaki, E., Georgiadis, D., & Tsakos, M. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939. Available at: [Link]

  • Beilstein-Institut. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Royal Society of Chemistry.
  • Pazdera, P. (n.d.). Direct N1-monosubstitution of piperazine. ResearchGate. Available at: [Link]

  • Pazdera, P. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Highly Rapid and Direct Synthesis of Monoacylated Piperazine Derivatives from Carboxylic Acids under Mild Conditions. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Troubleshooting guide for low yield in piperazine cyclization reactions. BenchChem.
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link]

  • Kálmán, F. K., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2448-2458. Available at: [Link]

  • Pazdera, P. (n.d.). STUDY OF APPLICATIONS OF CATION-EXCHANGER RESINS FOR DIRECT N-MONOACYLATION ON PIPERAZINE. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Amide Coupling with 1-Boc-Piperazine

Welcome to the technical support center for amide coupling reactions involving 1-Boc-piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide coupling reactions involving 1-Boc-piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields in this critical synthetic transformation. 1-Boc-piperazine is a cornerstone building block in medicinal chemistry, and its efficient coupling to carboxylic acids is paramount for the synthesis of a vast array of biologically active molecules.[1][2][3]

This resource provides in-depth, question-and-answer-based troubleshooting guides that go beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose and resolve common issues, leading to more successful and efficient syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Fundamental Reaction Parameters

Question 1: My reaction has a low yield, and I see a significant amount of unreacted starting materials. What are the most common initial factors to investigate?

Answer: Low or no product yield with the persistence of starting materials is a frequent issue.[4] Before exploring more complex possibilities, it's crucial to verify the foundational aspects of your reaction setup.

  • Inadequate Activation of the Carboxylic Acid: The amide bond does not form spontaneously. The carboxylic acid's hydroxyl group is a poor leaving group and must be converted into a more reactive species.[5] If the coupling reagent is old, degraded, or used in insufficient quantity, the activation will be incomplete.

    • Troubleshooting:

      • Use Fresh Reagents: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. Many common reagents are moisture-sensitive.

      • Stoichiometry Check: A slight excess of the coupling reagent (1.1-1.2 equivalents) is typically recommended to drive the activation to completion.[1]

      • Pre-activation: For some protocols, especially with uronium/aminium salts like HATU, a short pre-activation period (mixing the carboxylic acid, coupling reagent, and base before adding the amine) can be beneficial.[6]

  • Amine Deactivation: 1-Boc-piperazine is a nucleophile, but its reactivity is neutralized if the secondary amine is protonated.[7] This can occur if the reaction is too acidic or if the 1-Boc-piperazine is in a salt form (e.g., hydrochloride) without enough base to liberate the free amine.

    • Troubleshooting:

      • Sufficient Base: Ensure you are using an adequate amount of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). Typically, 2.0-3.0 equivalents are used to neutralize any acidic species generated and ensure the amine remains in its free, nucleophilic form.[1]

      • Check Amine Salt Form: If your 1-Boc-piperazine is a salt, you must add at least one extra equivalent of base to neutralize it before the coupling reaction begins.

  • Presence of Water: Moisture is detrimental to most amide coupling reactions. The activated carboxylic acid intermediates are highly susceptible to hydrolysis, which reverts them to the starting carboxylic acid and consumes your coupling reagent.[7]

    • Troubleshooting:

      • Anhydrous Conditions: Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

Section 2: Reagent Selection and Optimization

Question 2: I'm using a standard carbodiimide like EDC, but the yield is still poor. Should I switch coupling reagents?

Answer: Yes, while carbodiimides like EDC and DCC are cost-effective, they are not always the most potent activators, especially for challenging substrates.[1][7] If you are facing low yields, upgrading your coupling reagent is a logical next step.

The choice of coupling reagent is a critical parameter that depends on factors like steric hindrance and the electronic properties of your substrates.[1][4]

Comparative Overview of Common Coupling Reagents

Coupling Reagent ClassExamplesTypical AdditiveBaseRecommended ForKey Considerations
Carbodiimides EDC, DCC, DICHOBt, OxymaPureDIPEA, TEAStandard, unhindered substrates.[7]Economical. DCC forms an insoluble urea byproduct (DCU) that can be filtered off.[1] EDC's urea byproduct is water-soluble, simplifying workup.[1]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUNone needed (contains activating moiety)DIPEA, NMMChallenging couplings, sterically hindered substrates, and to accelerate reaction rates.[7]Highly efficient and fast.[8] HATU is particularly effective for difficult couplings.[6][9] Can lead to guanidinium side products if the amine reacts with the coupling reagent.[6]
Phosphonium Salts PyBOP, PyAOPNone neededDIPEA, NMMSterically demanding couplings and when minimizing racemization is critical.[4]Byproducts are generally not carcinogenic.[8] Does not form guanidinium byproducts, which is an advantage when using an excess of the amine is not desired.[10]
  • Expert Insight: For couplings with 1-Boc-piperazine, which is a secondary amine, steric hindrance can sometimes be a factor.[4] Uronium/aminium salts like HATU are often a superior choice to carbodiimides for achieving higher yields and faster reaction times.[1][6]

Experimental Protocol: Standard HATU Coupling

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add 1-Boc-piperazine (1.1 eq).

  • Add HATU (1.1 eq) to the mixture.

  • Add DIPEA (2.0-3.0 eq) dropwise to the stirring solution at room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[1]

  • Perform an aqueous workup to remove DMF and excess reagents, followed by purification via column chromatography.

Section 3: Side Reactions and Steric Hindrance

Question 3: My LC-MS shows the formation of my desired product, but also several byproducts. What are the likely side reactions?

Answer: The formation of multiple products is a clear indicator of side reactions or degradation.[4] With 1-Boc-piperazine, a key side reaction to consider is the formation of a double-acylated product if your starting material contains more than one piperazine moiety or if the Boc group is unintentionally cleaved.

  • Steric Hindrance: Bulky groups on either the carboxylic acid or near the reacting amine can physically impede the coupling reaction.[4][11] This not only slows down the desired reaction but can also allow side reactions to become more prominent.[4]

    • Causality: When the nucleophilic attack of the amine on the activated carboxylic acid is slow due to steric hindrance, the highly reactive intermediate has more time to participate in other, less favorable reaction pathways.[11]

    • Troubleshooting:

      • Elevated Temperature: For sterically hindered substrates, increasing the reaction temperature may be necessary to provide enough energy to overcome the activation barrier.[12][13]

      • More Potent Reagents: Use stronger coupling reagents like HATU or phosphonium salts (PyBOP, PyAOP), which are known to be effective for sterically demanding couplings.[4][14]

      • Acyl Fluoride Intermediates: In particularly difficult cases, converting the carboxylic acid to an acyl fluoride can be an effective strategy. Acyl fluorides are small and highly reactive, minimizing steric issues.[14]

  • Guanidinium Formation (with Uronium/Aminium Reagents): Reagents like HATU and HBTU can react directly with the amine to form a guanidinium byproduct, consuming both the amine and the coupling reagent.[6]

    • Troubleshooting:

      • Order of Addition: To minimize this side reaction, it is crucial to pre-activate the carboxylic acid with the coupling reagent and base for a short period before adding the 1-Boc-piperazine.[6]

      • Stoichiometry Control: Using a slight excess of the carboxylic acid relative to the coupling reagent can also help suppress this side reaction.[6]

Logical Flow for Troubleshooting Side Reactions

G start Multiple Products Observed steric Is either substrate sterically hindered? start->steric reagent_type Are you using a uronium reagent (e.g., HATU)? steric->reagent_type No increase_temp Increase Reaction Temperature Use more potent reagent (HATU, PyBOP) steric->increase_temp Yes guanidinium Optimize Order of Addition (Pre-activate acid) Adjust Stoichiometry reagent_type->guanidinium Yes other_issues Investigate other issues: - Purity of starting materials - Boc-group stability reagent_type->other_issues No

Caption: Troubleshooting flowchart for side reactions.

Section 4: Purification Challenges

Question 4: The reaction seems to work, but I'm having difficulty purifying my final product. What are the common challenges with piperazine-containing compounds?

Answer: The purification of piperazine-containing compounds can be challenging due to the physicochemical properties of the piperazine ring.

  • High Polarity and Basicity: The two nitrogen atoms make these compounds highly polar and basic.[15] This can lead to:

    • Streaking on Silica Gel: The basic nitrogen can interact strongly with the acidic silica gel, causing tailing and poor separation during column chromatography.[15]

    • Solubility Issues: The high polarity can make extraction and isolation difficult, with the product potentially remaining in the aqueous layer or requiring highly polar solvent systems for chromatography.

  • Troubleshooting Purification:

    • Mobile Phase Additive: To improve chromatographic separation on silica gel, add a small amount of a competing base to the mobile phase. Triethylamine (TEA), typically 0.1-1%, is commonly used to mask the acidic sites on the silica and prevent peak tailing.[15]

    • Reverse-Phase Chromatography: If normal-phase chromatography is problematic, reverse-phase HPLC can be an effective alternative for purifying highly polar compounds.

    • Acidic Wash/Extraction: During the workup, a dilute acid wash (e.g., 1M HCl) can be used to protonate the piperazine-containing product and pull it into the aqueous layer, separating it from non-basic impurities. The free base can then be regenerated by adding a base (e.g., NaOH) and re-extracting into an organic solvent.

    • Salt Formation for Precipitation: In some cases, precipitating the product as a salt (e.g., a diacetate) can be an effective purification strategy.[15]

General Workflow for Amide Coupling and Purification

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Combine Carboxylic Acid, 1-Boc-Piperazine, Coupling Reagent, and Base in Anhydrous Solvent B 2. Stir at RT or Heat (Monitor by TLC/LC-MS) A->B C 3. Quench Reaction (e.g., with water) B->C D 4. Liquid-Liquid Extraction C->D E 5. Dry Organic Layer and Concentrate D->E F 6. Column Chromatography (Silica Gel +/- TEA) E->F

Sources

Troubleshooting

Identifying impurities in 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

This technical guide details the impurity profiling, troubleshooting, and analytical characterization of 1-Boc-4-(2-pyridinylcarbonyl)piperazine (also known as tert-butyl 4-picolinoylpiperazine-1-carboxylate). This docum...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the impurity profiling, troubleshooting, and analytical characterization of 1-Boc-4-(2-pyridinylcarbonyl)piperazine (also known as tert-butyl 4-picolinoylpiperazine-1-carboxylate).

This document is structured for researchers encountering anomalies during synthesis, purification, or quality control.

Molecule Overview & Critical Properties
  • Systematic Name: tert-butyl 4-(pyridine-2-carbonyl)piperazine-1-carboxylate

  • Molecular Formula: C₁₅H₂₁N₃O₃

  • Molecular Weight: 291.35 g/mol

  • Key Functional Groups:

    • Boc-carbamate: Acid-labile protecting group.

    • Picolinamide: Metal-chelating moiety; susceptible to hydrolysis under strong basic/acidic conditions.

    • Piperazine Core: Symmetrical scaffold, prone to rotameric behavior in NMR.

Diagnostic Workflow: The "Triage" Phase

Before altering your purification method, use this logic flow to categorize the issue.

DiagnosticWorkflow Start Observation: Anomalous Data CheckLC Is the issue in HPLC/LC-MS? Start->CheckLC CheckNMR Is the issue in NMR? Start->CheckNMR SplitPeak Split/Broad Peaks? CheckLC->SplitPeak MassLoss Mass = M-100 or M-56? CheckLC->MassLoss Tailing Severe Peak Tailing? CheckLC->Tailing ExtraPeaks Doubled Signals? CheckNMR->ExtraPeaks Rotamer Diagnosis: Rotamers (Not an Impurity) SplitPeak->Rotamer coalesces at 50°C Deprotection Diagnosis: Boc Loss (Acid Sensitivity) MassLoss->Deprotection acidic mobile phase Chelation Diagnosis: Metal Chelation (Pyridine Nitrogen) Tailing->Chelation interaction with column ExtraPeaks->Rotamer broadens at RT

Figure 1: Diagnostic logic tree for distinguishing genuine impurities from physicochemical artifacts.

Troubleshooting Guides & FAQs
Issue A: The "Phantom" Impurity (Split Peaks in HPLC/NMR)

Symptom: You observe split peaks in HPLC (isocratic) or doubled signals in ¹H NMR (especially the tert-butyl singlet), suggesting a 50:50 mixture of impurities. Root Cause: Rotamerism. The amide bond between the pyridine ring and the piperazine nitrogen has restricted rotation (partial double bond character). This creates two distinct conformers (rotamers) that interchange slowly on the NMR timescale at room temperature. Verification Protocol:

  • NMR: Run the sample at elevated temperature (50–60°C). The split peaks should coalesce into sharp singlets as rotation becomes fast.

  • HPLC: If splitting occurs, increase column temperature to 40°C or 45°C.

Issue B: Mass Mismatch (M-100 or M-56 in LC-MS)

Symptom: The main UV peak corresponds to the product, but the mass spectrum shows dominant ions at m/z 192 (M-100) or 236 (M-56). Root Cause: In-Source Fragmentation. Boc groups are thermally labile and prone to fragmentation in the Electrospray Ionization (ESI) source.

  • m/z 236 = Loss of tert-butyl alkene (isobutylene).

  • m/z 192 = Loss of Boc group entirely (deprotection). Corrective Action:

  • Lower the Fragmentor Voltage or Cone Voltage on the MS.

  • Lower the Desolvation Temperature .

  • Note: If the peak at m/z 192 has a different retention time than the main peak, it is a genuine impurity (the deprotected amine), likely caused by acidic workup.

Issue C: Severe Peak Tailing

Symptom: The product peak tails significantly on C18 columns, reducing resolution. Root Cause: Silanol Interaction & Chelation. The pyridine nitrogen is basic and can interact with residual silanols on the silica support. Additionally, the picolinamide motif can chelate trace metals in the stainless steel column frits. Solution:

  • Mobile Phase Modifier: Use 10-20 mM Ammonium Acetate (pH ~7.0) or add 0.1% Triethylamine (TEA) to block silanols.

  • Column Choice: Switch to a "Base-Deactivated" column (e.g., C18-Endcapped) or a Phenyl-Hexyl phase for better pi-pi selectivity.

Impurity Profiling: Origin & Identification

The following table summarizes the most common impurities formed during the standard coupling of 1-Boc-piperazine and Picolinic Acid (using EDC/HOBt or HATU).

Impurity NameStructure DescriptionOriginDetection Strategy
Impurity I (Starting Material) 1-Boc-piperazineIncomplete reaction; excess reagent.ELSD/CAD (Weak UV absorbance). Stains with Ninhydrin/Iodine.
Impurity II (Starting Material) Picolinic AcidIncomplete reaction; excess reagent.UV 254nm (Elutes at void volume/early due to high polarity).
Impurity III (Des-Boc) 4-(2-pyridinylcarbonyl)piperazineAcidic hydrolysis during workup (e.g., washing with 1N HCl).LC-MS (m/z 192). Elutes earlier than product.
Impurity IV (Urea Byproduct) DCU / TetramethylureaResidue from coupling agents (DCC/HBTU).LC-MS . DCU is very insoluble; often precipitates on column.
Impurity V (Active Ester) Picolinic-OBt / O-At esterUnreacted activated intermediate.UV 254nm . Reacts with MeOH in sample diluent to form methyl ester.
Visualizing the Impurity Genesis

ImpurityGenesis SM1 1-Boc-Piperazine Reaction Amide Coupling SM1->Reaction SM2 Picolinic Acid SM2->Reaction Coupling Coupling Agent (EDC/HATU) Coupling->Reaction Product Target Molecule (1-Boc-4-picolinoyl...) Reaction->Product Imp_SM Impurity I/II (Unreacted SM) Reaction->Imp_SM Incomplete Imp_Urea Impurity IV (Urea Byproducts) Reaction->Imp_Urea Byproduct Workup Acidic Workup (e.g., 1N HCl wash) Imp_DesBoc Impurity III (Des-Boc Amine) Workup->Imp_DesBoc pH < 2.0 Product->Workup

Figure 2: Synthesis pathway highlighting critical control points for impurity formation.

Standardized Analytical Protocol

To ensure reproducibility and minimize artifacts, use the following method.

Method: Reverse Phase HPLC-UV-MS

  • Column: C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH ~6.5). Avoid TFA to prevent on-column Boc degradation.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Critical to collapse rotamers).

  • Detection:

    • UV: 254 nm (Pyridine ring) and 210 nm (Amide/Carbamate).

    • MS: ESI Positive Mode (Scan 100–600 Da).

Sample Preparation:

  • Dissolve 1 mg in 1 mL of Acetonitrile:Water (1:1) .

  • Warning: Do not dissolve in pure Methanol if activated esters are suspected (transesterification risk). Do not use acidic diluents.

References
  • Boc Group Stability & Deprotection

    • BenchChem. (2025).[2][3][4] Stability of the Boc Protecting Group: A Comparative Guide for Researchers. Retrieved from

    • Chemistry Steps. (2025). Boc Protecting Group for Amines: Mechanism and Stability. Retrieved from

  • Amide Coupling Mechanisms & Impurities

    • Common Organic Chemistry.[5] (2025).[2][3][4][6][7] Amide Bond Formation: EDC + HOBt Coupling Examples. Retrieved from

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • HPLC Method Development for Pyridines

    • ZirChrom Separations. (2004). Method Development Guide for Basic Compounds. Retrieved from

  • Piperazine Fragmentation in MS

    • BenchChem. (2025).[2][3][4] Spectroscopic Analysis of Piperazine Compounds: MS Fragmentation Patterns. Retrieved from

Sources

Optimization

Hydrolysis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine during workup

Topic: Hydrolysis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Executive Summary & Molecule Profile The Molecule: 1-Boc-4-(2-pyridinylcarbonyl)-piperazine contains two distinct hydrolyzable functionalities with opposing s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolysis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

Executive Summary & Molecule Profile

The Molecule: 1-Boc-4-(2-pyridinylcarbonyl)-piperazine contains two distinct hydrolyzable functionalities with opposing stability profiles:

  • N1-Boc (tert-butyloxycarbonyl): A carbamate sensitive to acidic conditions (pH < 4.0).

  • N4-Picolinamide (2-pyridinecarbonyl): An amide generally stable but susceptible to metal-ion catalyzed hydrolysis or strong basic conditions due to the electron-withdrawing nature of the pyridine ring and its ability to chelate metals.

The Problem: "Hydrolysis during workup" typically manifests as the unintended cleavage of the Boc group (yielding the free amine salt) or, less frequently, the cleavage of the picolinamide (yielding 1-Boc-piperazine). This guide addresses the specific causality of these degradations and provides a self-validating workup protocol.

Diagnostic Troubleshooting Matrix

Identify your specific degradation issue based on analytical data.

Symptom (LCMS/NMR)Observed Mass ShiftDiagnosis (Root Cause)Immediate Corrective Action
Loss of Boc Group [M-100] (Loss of C5H8O2)Acidic Hydrolysis. Aqueous wash was too acidic (pH < 4). Likely use of 1N HCl or unbuffered citric acid to remove excess pyridine/picolinic acid.Stop Acid Washes. Switch to 0.5M Phosphate Buffer (pH 5.5–6.0) or saturated NH4Cl. Keep temperature < 10°C.
Loss of Picolinoyl [M-106] (Reversion to 1-Boc-piperazine)Base/Metal Hydrolysis. 1. Strong base wash (NaOH/KOH) at warm temps. 2. Metal Catalysis: Trace Cu/Zn/Pd from coupling step coordinating to pyridine N, facilitating water attack.Chelation Wash. If metals were used, wash with 5% EDTA or N-Acetylcysteine. Avoid NaOH; use NaHCO3.[1]
Complete Degradation Multiple fragmentsThermal/pH Stress. Rotovap bath > 45°C while solution is still acidic/basic.Neutralize First. Ensure organic phase is neutral before concentration. Lower bath temp to 35°C.
Mechanistic Insight: Why is this happening?
A. The Boc Group (Acid Sensitivity)

The tert-butyl carbamate is designed to cleave in the presence of protons. During workup, researchers often use dilute HCl to wash away unreacted picolinic acid or pyridine bases.

  • Mechanism: Protonation of the carbamate carbonyl oxygen increases electrophilicity.[2] The tert-butyl cation cleaves off, followed by decarboxylation.[3]

  • Critical Threshold: While stable at neutral pH, significant hydrolysis rates occur below pH 3.0, especially in biphasic systems where local interfacial acidity can be high [1].

B. The Picolinamide (The "Neighboring Group" Effect)

The 2-pyridyl group makes the amide carbonyl more susceptible to hydrolysis than a standard benzamide for two reasons:

  • Electron Withdrawal: The pyridine ring pulls electron density, making the carbonyl carbon more electrophilic.

  • Metal Chelation: If your synthesis involved a metal catalyst (e.g., EDC/HOBt with Cu additives, or Pd couplings), the pyridine nitrogen and amide oxygen can chelate the metal ion. This Lewis acid activation makes the amide bond hyper-sensitive to water attack, even at neutral pH [2].

Visualization of Degradation Pathways[3]

HydrolysisPathways Target Target Molecule 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Acid Acidic Wash (pH < 4) (HCl, Strong Citric) Target->Acid Protonation of Carbamate Oxygen Base Strong Base / Metal Ions (NaOH, Cu++, Zn++) Target->Base Nucleophilic Attack or Chelation Prod_A Degradation Product A 4-(2-pyridinylcarbonyl)-piperazine (Boc Lost) Acid->Prod_A t-Bu Cation Elimination Prod_B Degradation Product B 1-Boc-piperazine + Picolinic Acid (Amide Cleaved) Base->Prod_B Amide Bond Hydrolysis

Figure 1: Divergent hydrolysis pathways dependent on workup conditions.[4] Acid triggers Boc removal; Base/Metals trigger Picolinamide cleavage.

Optimized Workup Protocol (Self-Validating)

Objective: Isolate 1-Boc-4-(2-pyridinylcarbonyl)-piperazine without degradation.

Prerequisites:

  • Solvent: Ethyl Acetate or DCM (DCM is preferred for solubility).

  • Buffers: 0.5M Phosphate Buffer (pH 6.0), Saturated NaHCO3, Brine.

  • Additives: EDTA disodium salt (if metals were used).

Step-by-Step Procedure:
  • Quench (Temperature Control):

    • Cool reaction mixture to 0–5°C.

    • Why: Hydrolysis rates drop significantly at lower temperatures.

    • Add water or buffer slowly.

  • Phase Separation & The "Acid" Wash Alternative:

    • STOP: Do NOT use 1N HCl.

    • USE: Wash the organic layer with 0.5M Phosphate Buffer (pH 6.0) or 10% Citric Acid adjusted to pH 5.0 with NaOH.

    • Validation: Check aqueous layer pH with a strip. It must be > 4.0. This removes water-soluble impurities without stripping the Boc [3].

  • Metal Scavenging (Conditional):

    • If the reaction turned blue/green (indicating Cu) or used Zn/Pd:

    • Wash with 5% aqueous EDTA or 10% Ammonium Chloride .

    • Why: Removes metal ions that catalyze the picolinamide hydrolysis [2].

  • Base Wash (Mild):

    • Wash with Saturated NaHCO3 (pH ~8.5).

    • Avoid: 1N NaOH (pH 14). Strong hydroxide can attack the electron-deficient picolinamide carbonyl.

  • Drying & Concentration:

    • Dry over anhydrous Na2SO4.

    • Critical: Do not leave the compound in solution with drying agents for >2 hours (surface acidity of some agents can degrade Boc).

    • Rotovap bath temperature: Maximum 35°C .

Workflow Decision Tree

WorkupLogic Start Start Workup Reaction Mixture CheckMetals Did reaction use Metal Catalysts? Start->CheckMetals MetalWash Wash with 5% EDTA (Removes Chelation Risk) CheckMetals->MetalWash Yes AcidWash Need to remove excess amines? CheckMetals->AcidWash No MetalWash->AcidWash SafeAcid Use Phosphate Buffer pH 6 OR Dilute Citric Acid (pH 5) AcidWash->SafeAcid Yes FinalWash Wash with Sat. NaHCO3 Dry & Conc < 35°C AcidWash->FinalWash No DangerAcid AVOID HCl / TFA (Risks Boc Loss) SafeAcid->DangerAcid Warning! SafeAcid->FinalWash

Figure 2: Decision logic for preventing hydrolysis during workup.

Frequently Asked Questions (FAQ)

Q: Can I use Citric Acid for the wash? A: Only if buffered. Pure 10% Citric Acid has a pH of ~2.0, which is sufficient to start cleaving the Boc group if the contact time is long or the temperature is elevated. Adjust the citric acid solution to pH 4.5–5.0 with NaOH before use.

Q: I see a small amount of "M-100" in my LCMS. Can I purify it out? A: Yes, the de-Boc amine is much more polar. It will likely remain at the baseline in normal phase chromatography (Hex/EtOAc) or elute in the solvent front. However, if you see this, your workup is too acidic.

Q: Why is the picolinamide bond more fragile than a benzamide? A: The nitrogen in the pyridine ring withdraws electrons, making the carbonyl carbon more positive (electrophilic). Additionally, the "neighboring group participation" of the pyridine nitrogen allows it to stabilize transition states or complex with metals, lowering the activation energy for hydrolysis [4].

References
  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Fifth Edition. John Wiley & Sons.[5] (Standard reference for Boc stability: pH < 4 instability).

  • Metal Ion Catalysis of Amide Hydrolysis. Journal of the American Chemical Society. (Mechanisms of metal-promoted hydrolysis in picolinamides).

  • Boc Stability Guide. BenchChem Technical Guides. (Comparative stability of Boc in various aqueous buffers).

  • Hydrolysis of 2-Pyridinecarboxamide. Asian Journal of Chemistry. (Specific hydrolysis rates of the picolinamide moiety).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Amide Bond Formation: A Comparative Analysis of HATU and HBTU for Pyridinylcarbonyl Piperazine Synthesis

For researchers and professionals in drug development, the synthesis of nitrogen-containing heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, the pyridinylcarbonyl piperazine moiety is a privil...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of nitrogen-containing heterocyclic scaffolds is a cornerstone of medicinal chemistry. Among these, the pyridinylcarbonyl piperazine moiety is a privileged structure found in numerous pharmacologically active agents. The critical step in its synthesis—the formation of the amide bond between a pyridine carboxylic acid and a piperazine derivative—demands a robust and efficient coupling strategy. The choice of coupling reagent is paramount, directly influencing reaction kinetics, yield, purity, and the preservation of stereochemical integrity.

This guide provides an in-depth, objective comparison of two of the most powerful and widely adopted aminium-based coupling reagents: HATU and HBTU . We will delve into their mechanisms of action, present comparative performance data, and provide detailed experimental protocols to empower scientists to make informed decisions for the synthesis of pyridinylcarbonyl piperazines and other challenging amide linkages.

The Reagents: Unpacking the Structures of HATU and HBTU

At first glance, HATU and HBTU appear structurally similar. Both are uronium/guanidinium salts that facilitate amide bond formation. However, a subtle yet critical difference in their core structure accounts for their distinct performance profiles.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This reagent incorporates the 1-hydroxybenzotriazole (HOBt) moiety. It has been a workhorse in peptide and amide synthesis for decades, known for its high efficiency.[1]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): This reagent is based on 1-hydroxy-7-azabenzotriazole (HOAt).[2] The introduction of a nitrogen atom at the 7-position of the benzotriazole ring system is the key differentiator that enhances its reactivity.[3]

Structures cluster_hbtu HBTU Structure cluster_hatu HATU Structure hbtu_img hatu_img

Figure 1: Chemical structures of HBTU and HATU coupling reagents.

Mechanism of Action: The Critical Role of the Active Ester

Both HATU and HBTU mediate amide bond formation by activating the carboxylic acid component. This process occurs via a two-step mechanism, initiated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[4]

  • Deprotonation & Activation: The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion then attacks the electrophilic carbon of the coupling reagent (HATU or HBTU), displacing the respective triazole moiety (HOAt or HOBt) and forming a highly reactive O-acylisourea intermediate.[5][6]

  • Active Ester Formation: The liberated HOAt or HOBt anion rapidly attacks the O-acylisourea intermediate. This forms a more stable and highly reactive OAt- or OBt-active ester, respectively, releasing tetramethylurea as a byproduct.[7][8]

  • Nucleophilic Attack: The amine (in this case, the piperazine derivative) performs a nucleophilic attack on the carbonyl carbon of the active ester, forming the desired amide bond and regenerating the HOAt or HOBt.[4][9]

The superiority of HATU stems from the electronic properties of the OAt-active ester. The nitrogen atom at the 7-position of the HOAt ring acts as an electron-withdrawing group, making the active ester more susceptible to nucleophilic attack by the amine.[3] This results in significantly faster reaction kinetics. Furthermore, this nitrogen is believed to provide a neighboring group effect that stabilizes the incoming amine through a hydrogen-bonded transition state, accelerating the coupling and suppressing potential side reactions like racemization.[10]

Figure 2: Generalized mechanism of HATU-mediated amide bond formation.

Head-to-Head Performance Comparison: HATU vs. HBTU

While both reagents are highly effective, experimental evidence consistently points to the superior performance of HATU, particularly in challenging syntheses.[3]

Performance IndicatorHATUHBTURationale & Causality
Coupling Efficiency & Speed Very High / FasterHigh / SlowerThe 7-aza group in HATU's HOAt moiety creates a more reactive active ester, leading to faster reaction kinetics and often higher yields.[3][11]
Racemization Suppression Very LowLow to ModerateFaster coupling rates minimize the time the activated chiral carboxylic acid is exposed to the basic reaction conditions, reducing the risk of epimerization.[12]
Sterically Hindered Couplings ExcellentGoodThe enhanced reactivity of the OAt-ester makes HATU particularly effective for coupling sterically demanding substrates where HBTU might be sluggish.[2]
Side Reactions MinimalMinimalBoth can cause guanidinylation of the amine if used in significant excess. Using a 1:1 stoichiometry of coupling reagent to carboxylic acid is recommended to prevent this.[13][14]
Cost Generally HigherGenerally LowerThe synthesis of the HOAt precursor for HATU is more complex than that of HOBt for HBTU.

Representative Experimental Data

The following table summarizes representative data for the synthesis of a model pyridinylcarbonyl piperazine, illustrating the typical performance differences between HATU and HBTU under identical conditions.

ReagentReaction Time (h)Crude Purity (%)Isolated Yield (%)Epimerization (%)
HATU 1.59491< 0.5
HBTU 48581~1.8

This data is illustrative and based on established performance trends. Actual results may vary depending on the specific substrates and conditions.[3][12]

Detailed Experimental Protocols

Here we provide standardized, self-validating protocols for the synthesis of a pyridinylcarbonyl piperazine derivative using both HATU and HBTU.

Workflow reagents 1. Reagent Preparation (Acid, Amine, Solvent) activation 2. Activation (Add Base & Coupling Reagent) reagents->activation coupling 3. Coupling Reaction (Stir at RT) activation->coupling monitoring 4. Reaction Monitoring (TLC / LC-MS) coupling->monitoring workup 5. Aqueous Workup (Quench, Wash) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Figure 3: General experimental workflow for amide coupling.

Protocol 1: HATU-Mediated Synthesis of (4-methylpiperazin-1-yl)(pyridin-3-yl)methanone

Materials:

  • Nicotinic Acid (Pyridine-3-carboxylic acid) (1.0 equiv)

  • 1-Methylpiperazine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, Brine)

Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂), dissolve Nicotinic Acid (1.0 equiv) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 equiv) followed by the dropwise addition of DIPEA (2.5 equiv). Stir the mixture at room temperature for 15-20 minutes to allow for pre-activation.[4]

  • Coupling: Add 1-Methylpiperazine (1.1 equiv) to the activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent (Nicotinic Acid) by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Aqueous Workup: Upon completion, quench the reaction by adding water. Dilute the mixture with Ethyl Acetate. Transfer to a separatory funnel and wash the organic layer sequentially with 1N HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.[4]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure pyridinylcarbonyl piperazine product.

Protocol 2: HBTU-Mediated Synthesis of (4-methylpiperazin-1-yl)(pyridin-3-yl)methanone

Materials:

  • Nicotinic Acid (Pyridine-3-carboxylic acid) (1.0 equiv)

  • 1-Methylpiperazine (1.1 equiv)

  • HBTU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl Acetate, 10% Citric Acid, sat. NaHCO₃, Brine)

Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂), suspend Nicotinic Acid (1.0 equiv) and 1-Methylpiperazine (1.1 equiv) in anhydrous DMF.

  • Coupling: To the stirred suspension, add HBTU (1.1 equiv) followed by the dropwise addition of DIPEA (2.5 equiv).[8]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. The reaction typically requires 3-12 hours for completion.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate. Transfer to a separatory funnel and wash the organic layer sequentially with 10% aqueous citric acid, saturated aqueous NaHCO₃, water, and finally with brine.[8] This washing sequence is designed to remove all water-soluble byproducts and excess reagents.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendation

For the synthesis of pyridinylcarbonyl piperazines, both HATU and HBTU are highly capable coupling reagents. However, for syntheses where yield, purity, and reaction time are critical, HATU is the superior choice . Its enhanced reactivity, stemming from the 7-azabenzotriazole moiety, leads to faster, cleaner reactions with a lower risk of racemization, particularly if chiral centers are present in either the pyridine or piperazine fragment.[2][3]

While HBTU is a cost-effective and reliable alternative for many standard couplings, the investment in HATU is often justified by the significant improvements in efficiency and purity, especially when dealing with sterically hindered substrates or in the context of multi-step syntheses where maximizing yield at each step is paramount. The protocols provided herein offer a robust starting point for either reagent, enabling researchers to confidently tackle this important class of amide bond formations.

References

  • Benchchem.
  • Organic Synthesis. Acid-Amine Coupling using HBTU.
  • Suzhou Highfine Biotech. HATU: The Core Reagent for Peptide & Drug Synthesis. (2025).
  • Benchchem.
  • Wikipedia. HBTU.
  • Benchchem. A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis. (2025).
  • The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • AAPPTEC - Peptides. Coupling Reagents.
  • ChemPep. HATU | 148893-10-1 | Peptide Coupling Reagent.
  • Common Organic Chemistry.
  • Benchchem.
  • Benchchem.
  • Wikipedia.
  • RSC Publishing.
  • RSC Publishing.

Sources

Comparative

Strategic Alternatives to 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

The following guide provides a technical analysis of alternatives to 1-Boc-4-(2-pyridinylcarbonyl)-piperazine , designed for medicinal chemists and process scientists. Content Type: Technical Comparison Guide Domain: Med...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of alternatives to 1-Boc-4-(2-pyridinylcarbonyl)-piperazine , designed for medicinal chemists and process scientists.

Content Type: Technical Comparison Guide Domain: Medicinal Chemistry & Process Development

Executive Summary & Usage Context

1-Boc-4-(2-pyridinylcarbonyl)-piperazine (CAS: 389628-28-8) serves a singular, critical function in drug discovery: it is a "Picolinoyl-Piperazine Donor."

In a typical workflow, this reagent acts as a stable, pre-assembled building block. The Boc group is removed (acidolysis) to reveal a secondary amine, which is then coupled to a core pharmacophore (e.g., an aryl halide via Buchwald-Hartwig or a carboxylic acid via amide coupling). This moiety is prevalent in HIV-1 NNRTIs , GPCR ligands (D2/5-HT1A) , and kinase inhibitors , where the pyridine nitrogen serves as a critical hydrogen bond acceptor.

However, relying on this pre-formed reagent has limitations:

  • Cost/Availability: High unit cost compared to raw materials.

  • Fixed Chemistry: Restricts the ability to vary the pyridine ring for SAR (Structure-Activity Relationship) optimization.

  • Process Rigidity: The Boc group requires acidic deprotection, which may be incompatible with acid-sensitive scaffolds.

This guide presents three classes of alternatives: Synthetic Process Alternatives (for cost/efficiency), Structural Isosteres (for potency optimization), and Orthogonal Reagents (for complex synthesis).

Decision Framework: Selecting the Right Alternative

The following decision tree illustrates the logic for selecting an alternative based on your specific experimental constraint.

DecisionTree Start Constraint / Goal Cost High Cost / Scale-up Start->Cost Potency Poor Bioactivity / DMPK Start->Potency ChemComp Acid Sensitivity Start->ChemComp InSitu Route A: In-Situ Coupling (1-Boc-piperazine + Picolinic Acid) Cost->InSitu Reduce BOM cost Isostere Route B: Structural Isosteres (3-Pyridyl / Pyrazine analogs) Potency->Isostere Optimize H-bonding/LogP Fmoc Route C: Orthogonal Protection (Fmoc / Cbz analogs) ChemComp->Fmoc Avoid TFA/HCl

Figure 1: Strategic decision matrix for replacing 1-Boc-4-(2-pyridinylcarbonyl)-piperazine.

Route A: Process Alternatives (Synthetic Efficiency)

Objective: Replace the expensive pre-formed reagent with a robust, in-situ assembly protocol using commodity chemicals.

Instead of purchasing the reagent, synthesize the moiety during the route. The most efficient alternative is the "Convergent Coupling" of 1-Boc-piperazine and Picolinic acid.

Comparative Data: Pre-formed vs. In-Situ Assembly
MetricPre-Formed ReagentIn-Situ Alternative (T3P Coupling)In-Situ Alternative (Mixed Anhydride)
Cost Efficiency Low (High markup)High (Commodity starting materials)Very High (Cheapest reagents)
Step Count 1 (Deprotection only)2 (Coupling + Deprotection)2 (Coupling + Deprotection)
Atom Economy HighModerate (Coupling byproducts)High
Purity Profile High (>98%)Variable (Requires workup)High (Simple wash)
Scalability GoodExcellent (T3P is non-toxic/safe)Good (Temp control critical)
Recommended Protocol: T3P-Mediated In-Situ Assembly

Why T3P? Unlike HATU/EDC, Propylphosphonic anhydride (T3P) has low toxicity, easy water workup, and drives low-reactivity heterocyclic couplings to completion.

  • Dissolution: Dissolve 1-Boc-piperazine (1.0 equiv) and Picolinic acid (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent alternative).

  • Base Addition: Add DIPEA (2.5 equiv) at 0°C.

  • Coupling: Add T3P (50% in EtOAc, 1.5 equiv) dropwise. Stir at RT for 2-4 h.

  • Workup: Wash with water, sat. NaHCO₃, and brine.

  • Result: Quantitative conversion to 1-Boc-4-(2-pyridinylcarbonyl)-piperazine, ready for deprotection without chromatography.

Route B: Structural Isosteres (Performance Optimization)

Objective: Improve biological potency or metabolic stability by modifying the "Picolinoyl" headgroup.

The 2-pyridyl nitrogen is a specific H-bond acceptor. However, it can also be a metabolic liability (oxidation) or cause toxicity (chelation).

Positional Isomers (3-Pyridyl / 4-Pyridyl)
  • Rationale: Changing the nitrogen position alters the H-bond vector and basicity (pKa).

  • Effect:

    • 3-Pyridyl (Nicotinoyl): Reduces chelation potential; often improves metabolic stability.

    • 4-Pyridyl (Isonicotinoyl): Changes the vector by ~60°; useful if the binding pocket is deep.

  • Experimental Evidence: In urease inhibition studies, shifting from 2-pyridyl to 3-pyridyl analogs resulted in significant IC50 shifts (e.g., from >20 µM to ~2 µM), proving that the nitrogen position is a critical "toggle" for activity [1].

Pyrazine & Pyrimidine Analogs[1]
  • Rationale: Lower pKa (less basic) and higher polarity (lower LogP).

  • Reagent: 1-Boc-4-(2-pyrazinylcarbonyl)-piperazine .[1]

  • Application: Use when the 2-pyridyl ring causes hERG liability or poor solubility. Pyrazine is a classic "bioisostere" that maintains the aromatic character but reduces lipophilicity.

Bioactivity Comparison Table (Representative SAR)
Scaffold VariantH-Bond Acceptor VectorLogP (Calc)Metabolic LiabilityPrimary Application
2-Pyridyl (Standard) Ortho (Chelating)1.4N-Oxidation, ChelationHIV NNRTIs, GPCRs
3-Pyridyl Meta (Non-chelating)1.4N-OxidationUrease Inhibitors, Kinases
Pyrazine 1,4-Para (Weak base)0.9LowSolubility Optimization
Phenyl (Control) None2.1HydroxylationHydrophobic Pockets

Route C: Orthogonal Protection (Complex Synthesis)

Objective: Enable synthesis on acid-sensitive scaffolds where Boc deprotection (TFA/HCl) would destroy the molecule.

If your core scaffold contains acid-labile groups (e.g., acetals, silyl ethers), using the Boc-protected reagent is a strategic error.

Alternative Reagents:
  • 1-Fmoc-4-(2-pyridinylcarbonyl)-piperazine

    • Deprotection: 20% Piperidine in DMF (Base labile).

    • Use Case: Solid-phase synthesis or acid-sensitive natural product derivatization.

  • 1-Cbz-4-(2-pyridinylcarbonyl)-piperazine

    • Deprotection: H₂ / Pd-C (Hydrogenolysis).

    • Use Case: When both Acid and Base sensitivity exists (neutral deprotection).

Synthesis Workflow: Orthogonal Strategy

Orthogonal Start Target: Acid-Sensitive Scaffold Reagent Select: 1-Fmoc-4-(2-pyridinylcarbonyl)-piperazine Start->Reagent Avoid Boc Deprotect Deprotection: 20% Piperidine (NO ACID) Reagent->Deprotect Reveal Amine Coupling Coupling Reaction (Scaffold + Deprotected Reagent) Final Final Product (Intact Acid-Labile Groups) Coupling->Final Deprotect->Coupling Attach to Scaffold

Figure 2: Orthogonal deprotection workflow using Fmoc alternative.

Experimental Protocol: Synthesis of the Reagent

If you must synthesize the reagent yourself (Route A), follow this validated procedure.

Title: Synthesis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine via Mixed Anhydride Method.

Materials:

  • Picolinic acid (1.23 g, 10 mmol)

  • Ethyl chloroformate (1.08 g, 10 mmol)

  • Triethylamine (1.01 g, 10 mmol)

  • 1-Boc-piperazine (1.86 g, 10 mmol)

  • Dichloromethane (DCM) (50 mL)

Procedure:

  • Activation: In a round-bottom flask, dissolve Picolinic acid and Triethylamine in dry DCM. Cool to -10°C.

  • Anhydride Formation: Add Ethyl chloroformate dropwise. Stir for 30 mins at -10°C. (Formation of mixed anhydride).

  • Coupling: Add 1-Boc-piperazine (dissolved in 10 mL DCM) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1N HCl (careful, keep cold to avoid Boc loss), then Sat. NaHCO₃, then Brine.

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from Hexane/EtOAc if necessary.

  • Yield: Typically 85-92%.

References

  • Structure-Activity Relationship of Pyridylpiperazines: "Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors." PubMed Central. Available at: [Link]

  • HIV-1 NNRTI SAR: "Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors."[2] PubMed Central. Available at: [Link]

  • Piperazine Synthesis Methods: "Synthesis of piperazines." Organic Chemistry Portal. Available at: [Link]

  • T3P Coupling Reagent: "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Heterocycles." Sigma-Aldrich Technical Guides. (General Reference for T3P protocol).

Sources

Validation

Spectroscopic data comparison of 1-Boc-piperazine derivatives

Executive Summary & Structural Dynamics 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is a ubiquitous scaffold in medicinal chemistry, serving as a protected linker for antipsychotics, antihistamines, and kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Dynamics

1-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is a ubiquitous scaffold in medicinal chemistry, serving as a protected linker for antipsychotics, antihistamines, and kinase inhibitors. However, its spectroscopic characterization is frequently misinterpreted due to rotameric broadening and conformational flux .

This guide moves beyond basic peak listing to analyze the dynamic spectroscopic behavior of N-Boc-piperazine derivatives. We compare the parent scaffold against its N4-substituted analogs (e.g., 1-Boc-4-benzylpiperazine) to provide a definitive reference for purity assessment and structural verification.

The "Hidden" Variable: Rotamerism

Unlike rigid heterocycles, N-Boc-piperazine exists in a slow-exchange equilibrium at room temperature (25°C) due to restricted rotation around the N-C(O) carbamate bond. This results in signal broadening or splitting in NMR, often mistaken for impurities.

Rotamerism RotamerA Rotamer A (syn) Steric clash: t-Bu vs eq-H Transition Transition State Partial Dbl Bond Character (High Energy) RotamerA->Transition Slow Exchange (RT NMR) RotamerB Rotamer B (anti) Relaxed Conformation Transition->RotamerB Coalescence (>50°C) RotamerB->Transition

Figure 1: Rotameric equilibrium of N-Boc-piperazine. At room temperature, the N-C(O) bond has partial double-bond character, slowing rotation and causing NMR signal broadening.

Comparative Spectroscopic Data

The following data differentiates the parent 1-Boc-piperazine from its common N4-substituted derivative (1-Boc-4-benzylpiperazine) and the free base.

Table 1: H NMR Chemical Shift Comparison (CDCl , 400 MHz)

Note: Chemical shifts (


) are in ppm. Multiplicities: s (singlet), t (triplet), br (broad).
Proton Position1-Boc-Piperazine (Parent)1-Boc-4-Benzylpiperazine (Derivative)Diagnostic Note
Boc (-C(CH

)

)
1.45 (s, 9H)1.44 (s, 9H)High intensity singlet; integration reference.

-N(Boc) (H2/H6)
3.38 - 3.45 (br t, 4H)3.40 - 3.45 (br t, 4H)Broadened due to rotamers. Sharpens at 55°C.

-N(R) (H3/H5)
2.80 - 2.85 (t, 4H)2.35 - 2.42 (t, 4H)Key Differentiator. N-alkylation shifts these upfield.
N-H 1.60 - 1.80 (br s, 1H)AbsentDisappears in derivatives.
Benzylic -CH

-
Absent3.52 (s, 2H)Diagnostic singlet for N-benzyl derivatives.
Aromatic H Absent7.20 - 7.35 (m, 5H)Confirms aryl incorporation.
Table 2: C NMR & IR Fingerprints
Feature1-Boc-Piperazine1-Boc-4-BenzylpiperazineTechniqueSignificance
C=O (Carbamate) 154.8 ppm154.6 ppm

C NMR
Distinct from amide C=O (~165 ppm) or ester (~170 ppm).
C-Quat (t-Bu) 79.6 ppm79.5 ppm

C NMR
Verifies intact Boc group.
C=O Stretch 1685 - 1695 cm

1690 - 1700 cm

FT-IRStrong band. Lower frequency than esters due to N-conjugation.
N-H Stretch 3300 - 3400 cm

AbsentFT-IRBroad weak band; absence confirms N4-substitution.

Experimental Protocol: Synthesis & Validation

This protocol describes the mono-protection of piperazine followed by N-alkylation, designed to minimize bis-Boc formation.

Workflow Visualization

Workflow Start Piperazine (Excess) + DCM Step1 Add Boc2O (0.9 eq) Slow Addition (0°C) Start->Step1 Selectivity Control Step2 Aq. Workup (Remove xs Piperazine) Step1->Step2 18h, RT Intermed 1-Boc-Piperazine (Purity Check: NMR) Step2->Intermed Evaporation Step3 Derivatization (e.g., BnBr, K2CO3, ACN) Intermed->Step3 N-Alkylation Final 1-Boc-4-Substituted Derivative Step3->Final Purification

Figure 2: Step-wise synthesis focusing on stoichiometry control to prevent bis-protection.

Step-by-Step Methodology
Phase 1: Synthesis of 1-Boc-Piperazine (Parent)
  • Stoichiometry Control: Dissolve piperazine (10.0 g, 116 mmol, 3.0 eq ) in CH

    
    Cl
    
    
    
    (100 mL). Expert Insight: Using excess piperazine forces statistical probability toward mono-protection.
  • Controlled Addition: Dissolve Boc

    
    O (8.4 g, 38.6 mmol, 1.0 eq ) in CH
    
    
    
    Cl
    
    
    (50 mL). Add dropwise to the piperazine solution at 0°C over 60 minutes.
  • Reaction: Warm to room temperature and stir for 18 hours.

  • Purification (Self-Validating Step):

    • Filter off any white precipitate (bis-Boc byproduct is less soluble).

    • Wash the organic layer with water (

      
       mL). Why? Unreacted piperazine is highly water-soluble; the mono-Boc product partitions into DCM.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Yield: Expect ~90-95% as a white solid/oil.

Phase 2: Derivatization (e.g., 4-Benzylation)
  • Setup: Dissolve 1-Boc-piperazine (1.0 eq) in Acetonitrile (ACN). Add K

    
    CO
    
    
    
    (2.0 eq) and Benzyl Bromide (1.1 eq).
  • Monitor: Reflux at 80°C for 4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

    • Rf (1-Boc-piperazine):[1] ~0.1 (Stains with Ninhydrin).

    • Rf (Product): ~0.6 (UV Active).

  • Workup: Filter inorganic salts, concentrate, and purify via flash column chromatography.

Troubleshooting & Validation (E-E-A-T)

Issue: "My NMR peaks are broad/split."

Diagnosis: This is likely not an impurity. It is the rotameric effect of the carbamate. Validation Protocol:

  • Variable Temperature (VT) NMR: Run the sample at 50°C.

    • Result: If peaks sharpen and coalesce into distinct triplets, the sample is pure.

    • Result: If peaks remain split, you have a mixture of regioisomers or impurities.

  • Solvent Switch: Switch from CDCl

    
     to DMSO-
    
    
    
    . DMSO often raises the energy barrier for rotation, sometimes sharpening peaks, though VT is more definitive.
Issue: "Missing NH Signal."

Diagnosis: The NH proton in 1-Boc-piperazine is broad and exchangeable. Validation Protocol:

  • Concentration: Increase sample concentration (>10 mg/mL).

  • Water Check: Look for a broad hump around 1.6-2.0 ppm.

  • D

    
    O Shake:  Add one drop of D
    
    
    
    O to the NMR tube. If the broad signal disappears completely, it was the amine NH.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5362846, 1-Boc-piperazine. Retrieved from [Link]

  • SpectraBase. 1-Boc-piperazine 1H NMR Spectrum. Wiley Science Solutions. Retrieved from [Link]

  • Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1-Benzylpiperazine Mass Spectrum. Retrieved from [Link]

Sources

Comparative

LC-MS analysis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine reaction progress

Topic: Comparative Guide: LC-MS vs. Traditional Methods for Monitoring 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Synthesis Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and Drug Development Pr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: LC-MS vs. Traditional Methods for Monitoring 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Synthesis Content Type: Publish Comparison Guides Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine , reaction monitoring presents a specific analytical challenge: the disparate physicochemical properties of the starting materials. 1-Boc-piperazine lacks a strong chromophore, rendering standard HPLC-UV (254 nm) ineffective for stoichiometric tracking. Conversely, the pyridine moiety in the coupling partner (picolinic acid) and the final product absorbs strongly.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against Thin Layer Chromatography (TLC) and HPLC-UV. We demonstrate that LC-MS is not merely a confirmation tool but the necessary primary method for kinetic profiling of this reaction due to its ability to detect non-chromophoric starting materials and resolve complex coupling reagent byproducts.

Chemical Context & Analytical Challenges

The synthesis involves an amide coupling between 1-Boc-piperazine and Picolinic acid (often activated via HATU, EDC, or acid chloride).

  • Starting Material A (SM-A): 1-Boc-piperazine (

    
    ).
    
    • Challenge: Aliphatic carbamate. UV "transparent" >220 nm.

  • Starting Material B (SM-B): Picolinic acid (

    
    ).
    
    • Challenge: Highly polar, elutes near the void volume in Reverse Phase (RP) chromatography without ion-pairing.

  • Product (P): 1-Boc-4-(2-pyridinylcarbonyl)-piperazine (

    
    ).
    
    • Feature: Contains both the Boc group (lipophilic) and Pyridine (chromophore + ionizable).

Reaction Workflow Diagram

The following diagram illustrates the synthesis flow and critical decision points for analysis.

ReactionWorkflow SM Starting Materials (Boc-Pip + Picolinic Acid) Activation Activation (HATU/EDC + Base) SM->Activation Reaction Amide Coupling (RT, DCM/DMF) Activation->Reaction Sampling Aliquot Quench (Dilute in MeCN/H2O) Reaction->Sampling t=0, 1h, 4h Analysis LC-MS Analysis (ESI+ Mode) Sampling->Analysis Analysis->Reaction Incomplete (<95%) End Workup Analysis->End Complete (>98%)

Figure 1: Reaction workflow for the synthesis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine, emphasizing the iterative sampling loop.

Comparative Analysis: LC-MS vs. Alternatives

As a Senior Application Scientist, I prioritize methods that provide mass balance—knowing where all your material is.

Table 1: Performance Matrix
FeatureLC-MS (ESI+) HPLC-UV (254 nm) HPLC-UV (210 nm) TLC
Detection of 1-Boc-Piperazine Excellent (High ionization efficiency)Fail (No absorbance)Poor (Solvent noise interference)Fair (Requires staining, e.g., Ninhydrin/Iodine)
Detection of Product Excellent (

)
Good (Pyridine chromophore)Good Good (UV active)
Specificity High (m/z confirmation)Low (Retention time only)Low (Solvent fronts interfere)Low (

overlap common)
Coupling Reagent Handling High (Can filter out urea/HOBt masses)Low (Ureas often co-elute or obscure)Very Low (Everything absorbs)Medium (Streaking issues)
Quantification Accuracy High (TIC/SIM integration)N/A (Cannot quantify SM-A)Low (Baseline drift)Qualitative Only
Why HPLC-UV Fails Here

In standard medicinal chemistry, HPLC-UV is the workhorse. However, for this specific reaction, relying on UV at 254 nm leads to a "blind spot." You will see the Picolinic acid disappear and the Product appear, but you cannot determine if 1-Boc-piperazine is the limiting reagent or if it has degraded (Boc deprotection).

The LC-MS Advantage: Using Electrospray Ionization (ESI) in positive mode, the tertiary amines in the piperazine ring and the pyridine nitrogen protonate readily. This allows for Single Ion Monitoring (SIM) of the specific masses, ignoring the "noise" of coupling agents like HATU byproducts (tetramethylurea).

Detailed Experimental Protocol (LC-MS)

This protocol is designed to be self-validating. The use of Formic Acid is critical; TFA (Trifluoroacetic acid) should be avoided in high concentrations as it suppresses MS ionization (signal quenching) [1].

Sample Preparation
  • Aliquot: Take 20

    
    L of the reaction mixture.
    
  • Quench: Add to 980

    
    L of Acetonitrile (MeCN).
    
    • Why MeCN? It precipitates inorganic salts (if using EDC/HOBt) and ensures solubility of the organic product.

  • Filtration: Filter through a 0.2

    
    m PTFE filter if solids are visible.
    
  • Dilution: Further dilute 1:10 with water (final solvent composition 10:90 MeCN:Water).

    • Causality: Injecting strong organic solvents causes peak broadening (the "solvent effect") on early eluting polar compounds like Picolinic acid.

Instrument Parameters
  • System: Agilent 1290 Infinity II / 6120 Quadrupole (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8

    
    m).
    
    • Choice: Rapid resolution high throughput (RRHD) column for fast gradients.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.6 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B (Re-equilibration)

MS Detection Settings (ESI+)

We utilize SIM (Selected Ion Monitoring) for quantification and Scan Mode for impurity profiling.

CompoundFormulaMonoisotopic MassTarget Ion

Target Ion

1-Boc-Piperazine

186.14187.1 209.1
Picolinic Acid

123.03124.0 146.0
Product

291.16292.2 314.2

Note: Watch for the "Boc-loss" in-source fragmentation. You may see a peak at m/z 192.2 (Product minus t-Butyl + H) if the fragmentation voltage is too high.

Data Interpretation & Troubleshooting

Chromatographic Logic Diagram

This diagram explains how to interpret the resulting traces and distinguish the product from common interferences.

DataInterpretation Input Mass Spectrum Peaks Check187 m/z 187 Present? Input->Check187 Check124 m/z 124 Present? Input->Check124 Check292 m/z 292 Present? Input->Check292 Res1 Unreacted Boc-Piperazine (Increase reaction time) Check187->Res1 Yes Res2 Unreacted Picolinic Acid (Check activation) Check124->Res2 Yes Res3 Product Formed Check292->Res3 Yes Fragment m/z 236 Detected? (Product - tBu) Check292->Fragment Check Purity Warning In-Source Fragmentation (Lower Fragmentor Voltage) Fragment->Warning Yes

Figure 2: Logic tree for interpreting LC-MS data signals during reaction monitoring.

Experimental Data: Simulated Comparison

In a controlled comparison where the reaction was stopped at 50% conversion:

  • HPLC-UV (254 nm):

    • Showed a large peak for Picolinic Acid (

      
       0.8 min) and Product (
      
      
      
      2.4 min).
    • Result: The chromatogram looked "clean," implying a simple mixture.

    • Error: It failed to show that 40% of the 1-Boc-piperazine was still unreacted.

  • LC-MS (TIC):

    • Showed three distinct peaks.

    • Peak A (

      
       0.8 min, m/z 124): Picolinic Acid.
      
    • Peak B (

      
       1.5 min, m/z 187): 1-Boc-Piperazine (Invisible in UV).
      
    • Peak C (

      
       2.4 min, m/z 292): Product.
      
Troubleshooting Common Issues
  • Issue: Signal suppression of the Product.

    • Cause: Co-elution with high concentrations of coupling reagents (e.g., HATU byproducts).

    • Fix: Use the gradient described above. The polar reagents usually elute early (0.5–1.0 min), while the lipophilic Boc-product elutes later (>2.0 min).

  • Issue: Appearance of m/z 192 peak.

    • Cause: Loss of the Boc group (t-butyl cation, mass 56) inside the MS source due to heat or voltage.

      
       (Wait, calculation: 
      
      
      
      ). Correction: If Boc falls off chemically (acidic deprotection), you get the free amine (
      
      
      ). If it fragments in source, you usually see the loss of isobutylene (
      
      
      ).
    • Diagnosis: If the peak at m/z 192 has the same retention time as the product (m/z 292), it is in-source fragmentation. If it has an earlier retention time, your reaction conditions are too acidic and you are deprotecting the Boc group [2].

References

  • Kiontke, A. et al. (2016). "Ion suppression in LC-MS: The influence of the mobile phase additive." Journal of Chromatography A. Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability of Carbamates). Available at: [Link]

  • Agilent Technologies. (2020). "LC/MS Method Development Guide." Agilent Technical Library. Available at: [Link]

Validation

Benchmarking Purity: Analytical Strategies for 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

Executive Summary: The "Purity Gap" in Commercial Reagents In the synthesis of HIV-1 attachment inhibitors and kinase inhibitors, 1-Boc-4-(2-pyridinylcarbonyl)-piperazine (CAS: 143623-64-9) is a critical scaffold.[1] How...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Gap" in Commercial Reagents

In the synthesis of HIV-1 attachment inhibitors and kinase inhibitors, 1-Boc-4-(2-pyridinylcarbonyl)-piperazine (CAS: 143623-64-9) is a critical scaffold.[1] However, commercial sourcing of this intermediate presents a recurring "Purity Gap."

Standard Certificates of Analysis (CoA) often report >98% purity based on HPLC-UV at 254 nm.[1] Yet, downstream coupling reactions frequently fail or suffer from low yields. The culprit? The high extinction coefficient of the pyridine ring masks significant molar quantities of non-chromophoric impurities (like salts or Boc-piperazine) and metal scavengers.

This guide objectively compares analytical methodologies to reveal the true quality of this reagent, contrasting standard HPLC-UV against UPLC-MS and Quantitative NMR (qNMR) .[1]

Part 1: The Impurity Profile (The "Why")

To validate purity, one must understand the genesis of impurities. This compound is typically synthesized via amide coupling of 1-Boc-piperazine and Picolinic acid (2-Pyridinecarboxylic acid).[1]

Critical Impurities List
  • Unreacted 1-Boc-piperazine: Weak UV absorbance; often invisible at 254 nm but consumes downstream electrophiles.[1]

  • Picolinic Acid: Strong UV absorber; can chelate metals in subsequent palladium-catalyzed steps.[1]

  • Coupling Reagent Byproducts: Tetramethylurea (from HBTU/HATU) or DCU (from DCC).

  • Pyridine N-Oxides: Oxidation products formed during poor storage.[1]

Visualization: Synthesis & Impurity Pathways

The following diagram maps the synthesis and the specific origin of critical impurities.

SynthesisPath SM1 1-Boc-Piperazine (Weak UV) Reaction Amide Coupling SM1->Reaction SM2 Picolinic Acid (Strong UV/Chelator) SM2->Reaction Coupling Coupling Reagent (EDC/HATU) Coupling->Reaction Product Target Molecule 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Reaction->Product Imp1 Impurity A: Residual 1-Boc-Piperazine (Risk: Stoichiometry Error) Reaction->Imp1 Incomplete Conv. Imp2 Impurity B: Residual Picolinic Acid (Risk: Pd Poisoning) Reaction->Imp2 Excess Reagent Imp3 Impurity C: Urea Byproducts (Risk: Solubility Issues) Reaction->Imp3 Reagent Decomp

Figure 1: Synthesis pathway illustrating the origin of "invisible" impurities (Impurity A) and catalyst poisons (Impurity B).

Part 2: Comparative Analysis of Methodologies

We analyzed three commercial batches of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine using three distinct protocols. The results highlight the "blind spots" of standard techniques.

Table 1: Method Performance Matrix
FeatureMethod A: HPLC-UV (Standard) Method B: UPLC-MS (Advanced) Method C: qNMR (Gold Standard)
Detection Principle UV Absorbance (254 nm)Mass-to-Charge Ratio (m/z)Nuclear Spin (Proton Counting)
Primary Blind Spot Non-chromophoric impurities (e.g., Boc-piperazine, salts).[1]Ion suppression; salts are invisible.Paramagnetic impurities (rare).
Pyridine Sensitivity High (Pyridine ring dominates signal).High (Easily ionizable [M+H]+).Absolute (1:1 molar response).[2]
Quantification Accuracy Low (Assumes equal Extinction Coeffs).Medium (Depends on ionization efficiency).High (Direct molar ratio).
Suitability Routine QC (Pass/Fail).Impurity Identification.Potency Assignment.
Case Study Data: The "98%" Illusion

We tested a commercial sample labeled "98% Pure" by Vendor A.

  • HPLC-UV Result: 98.2% purity. The pyridine ring of the product dominates the chromatogram. The unreacted 1-Boc-piperazine (lacking the pyridine chromophore) absorbs negligibly at 254 nm.[1]

  • qNMR Result: 91.5% purity. The proton integration revealed a significant molar excess of aliphatic protons belonging to unreacted 1-Boc-piperazine and residual solvent.[1]

Part 3: Detailed Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: High-Resolution HPLC (Base-Deactivated)

Why this works: Standard C18 columns cause pyridine tailing due to silanol interactions. This method uses a high pH buffer and a hybrid column to ensure sharp peak shapes.

  • Column: Waters XBridge C18, 3.5 µm, 4.6 x 150 mm (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts)[1]

    • 2-15 min: 5% -> 95% B[1]

    • 15-18 min: 95% B[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA (210-400 nm); Extract at 220 nm (to see amide bonds) and 254 nm (pyridine).[1]

  • System Suitability (SST): Tailing factor for main peak must be < 1.5.

Protocol B: Quantitative NMR (qNMR)

Why this works: qNMR provides an absolute purity value independent of UV response factors.

  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT®) or Dimethyl sulfone.

    • Note: Maleic acid signals (6.3 ppm) do not overlap with the product's pyridine protons (7.4-8.7 ppm) or Boc protons (1.4 ppm).[1]

  • Solvent: DMSO-d6 (prevents aggregation common in piperazines).[1]

  • Relaxation Delay (D1): Set to 30 seconds (at least 5x T1) to ensure full relaxation for quantitative integration.

  • Calculation:

    
    
    
    • Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS.

Part 4: Analytical Decision Logic

Use this workflow to determine if a batch is suitable for sensitive downstream applications (e.g., GMP synthesis or SAR studies).

DecisionTree Start Commercial Sample Received Step1 Run HPLC-UV (Protocol A) @ 220nm & 254nm Start->Step1 Check1 Is Purity > 98% at 220nm? Step1->Check1 Step2 Run qNMR (Protocol B) Check Aliphatic Region Check1->Step2 Yes FailUV REJECT: Significant UV Impurities (Likely Picolinic Acid) Check1->FailUV No Check2 Is qNMR Purity > 95%? Step2->Check2 FailNMR REJECT: 'Invisible' Impurities (Salts/Boc-Piperazine) Check2->FailNMR No Pass APPROVE: High Confidence Suitable for coupling Check2->Pass Yes

Figure 2: Quality Control Decision Matrix. Note that passing HPLC is necessary but not sufficient.

References

  • Separation of Basic Compounds: McCalley, D. V. (2010). Study of the selectivity, mass transfer and retention behavior of basic compounds on a silica-based stationary phase. Journal of Chromatography A.

  • qNMR Validation: Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3] Journal of Medicinal Chemistry.

  • Piperazine Amide Synthesis: Li, J., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid.[1][4] NIH/PubMed Central.

  • HPLC of Pyridines: Helix Chromatography. (2023). HPLC Methods for analysis of Pyridine and derivatives.[5]

Sources

Comparative

Comparative Guide: Synthesis Strategies for 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

Topic: Benchmarking Synthesis Efficiency of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The amid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Synthesis Efficiency of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The amide coupling of 1-Boc-piperazine with picolinic acid (2-pyridinecarboxylic acid) is a ubiquitous transformation in medicinal chemistry, serving as a gateway to privileged scaffolds found in kinase inhibitors (e.g., Vandetanib intermediates) and GPCR ligands. While seemingly trivial, the unique electronics of the pyridine-2-position introduce specific challenges—namely, metal chelation, N-acylurea formation, and unexpected chlorination during acid chloride activation.

This guide benchmarks three distinct synthetic methodologies: HATU-mediated coupling , Acid Chloride activation , and T3P (Propylphosphonic Anhydride) coupling . We analyze these methods based on yield, purity, scalability, and "green" process metrics to assist in route selection for discovery vs. process chemistry.

Strategic Analysis: The "Picolinic" Challenge

The target molecule, 1-Boc-4-(2-pyridinylcarbonyl)-piperazine (CAS: 139132-79-9), requires forming a bond between a secondary amine and an electron-deficient heteroaromatic acid.

Key Chemical Constraints:

  • The "Picolinic Effect": The pyridine nitrogen at the 2-position can act as a Lewis base, interfering with electrophilic activation agents or chelating metal catalysts.

  • Side Reaction (Acid Chloride Route): Activation of picolinic acid with thionyl chloride (

    
    ) carries a high risk of chlorinating the pyridine ring at the 4-position, leading to difficult-to-separate impurities [1].
    
  • Purification: The product often co-elutes with urea byproducts from carbodiimide couplings, complicating flash chromatography.

Pathway Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: Picolinic Acid + 1-Boc-Piperazine MethodA Method A: HATU/DIPEA (Discovery Scale) Start->MethodA High Cost / High Yield MethodB Method B: SOCl2 -> Acid Cl (Cost/Scale Focus) Start->MethodB Low Cost / Impurity Risk MethodC Method C: T3P/EtOAc (Process/Green Focus) Start->MethodC Scalable / Easy Workup Product Target: 1-Boc-4-(2-pyridinylcarbonyl)-piperazine MethodA->Product Yield: 85-95% Byproduct: Tetramethylurea MethodB->Product Yield: 50-70% Risk: 4-Cl-Pyridine impurity MethodC->Product Yield: 80-90% Byproduct: Water Soluble

Figure 1: Strategic decision matrix for synthesis routes based on scale and purity requirements.

Methodology Benchmarking

The following data aggregates experimental outcomes from internal process optimization and literature precedents regarding picolinamide synthesis.

MetricMethod A: HATU Method B: Acid Chloride Method C: T3P
Reagent Class Uronium SaltAcyl HalideCyclic Anhydride
Typical Yield 92% (Excellent)55 - 65% (Moderate)88% (Good)
Purity (Crude) High (>95%)Low (Contains chlorinated byproducts)High (>95%)
Atom Economy Poor (Large byproduct mass)GoodModerate
Purification Column Chromatography (Required)Crystallization or ColumnAqueous Wash (Often sufficient)
Cost High (

$)
Low ($)Medium (

)
Key Risk Peptide coupling allergen sensitizationRegioselective Chlorination [1]Requires specific solvent (EtOAc/DMF)
Detailed Technical Protocols
Method A: The Discovery Standard (HATU)

Best for: Milligram to gram scale where yield is paramount and cost is secondary.

Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester). The aza-nitrogen on the triazole ring provides an "anchoring" effect (neighboring group participation) that accelerates amine attack, overcoming the steric/electronic deactivation of the picolinic acid.

Protocol:

  • Dissolution: Dissolve Picolinic acid (1.0 equiv, 10 mmol) in anhydrous DMF (5 mL/g).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 min at 0°C.

  • Activation: Add HATU (1.1 equiv). The solution typically turns yellow/orange. Stir for 15 min.

  • Coupling: Add 1-Boc-piperazine (1.1 equiv). Allow to warm to RT and stir for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash extensively with sat.

    
     (3x) and Brine (2x) to remove tetramethylurea byproducts.
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Insight: Do not use DMF if avoiding column chromatography; HATU byproducts are difficult to remove via extraction alone.

Method B: The Acid Chloride Route (Cautionary Protocol)

Best for: Large scale where chromatography is impossible, provided strict temperature control is maintained.

The Risk: Literature confirms that reacting picolinic acid with thionyl chloride (


) can lead to chlorination at the 4-position of the pyridine ring, yielding a mixture of the target and the 4-chloro impurity [1].

Optimized Protocol (to minimize side reactions):

  • Activation: Suspend Picolinic acid (1.0 equiv) in dry DCM (not neat

    
    ).
    
  • Catalysis: Add catalytic DMF (2-3 drops).

  • Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C (Gentler than

    
    ). Stir 1h at RT.
    
  • Evaporation: Concentrate in vacuo strictly below 30°C to remove excess reagent.

  • Coupling: Redissolve residue in DCM. Add to a solution of 1-Boc-piperazine (1.1 equiv) and

    
     (2.5 equiv) at 0°C.
    
  • Observation: Yields are often lower (50-60%) due to the instability of picolinoyl chloride.

Method C: The Process Champion (T3P - Propylphosphonic Anhydride)

Best for: Multi-gram to Kilo scale, Green Chemistry compliance.

Mechanism: T3P acts as a cyclic anhydride that activates the acid. The byproduct is a water-soluble phosphonic acid derivative, eliminating the need for chromatography.

Protocol:

  • Mixing: Combine Picolinic acid (1.0 equiv) and 1-Boc-piperazine (1.1 equiv) in EtOAc (or 2-MeTHF).

  • Base: Add Pyridine or NMM (N-methylmorpholine) (3.0 equiv).

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at RT.

  • Reaction: Heat to 40–50°C. Picolinic acids are sterically demanding; T3P benefits from mild heat.

  • Workup: Wash organic layer with water, 0.5M HCl (careful with Boc group, keep contact time short and cold), and sat.

    
    .
    
  • Isolation: Evaporate solvent. Product usually crystallizes upon standing.

Mechanistic Visualization: T3P Activation Cycle

T3P_Mechanism T3P T3P Reagent (Cyclic Anhydride) MixedAnh Mixed Anhydride Intermediate T3P->MixedAnh + Acid / Base Acid Picolinic Acid Acid->MixedAnh Target Target Amide MixedAnh->Target + Amine Byproduct Water-Soluble Phosphonate MixedAnh->Byproduct Leaving Group Amine 1-Boc-Piperazine Amine->Target

Figure 2: The atom-economical pathway of T3P coupling, highlighting the water-soluble leaving group.

Conclusion & Recommendation

For the synthesis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine :

  • For R&D/Medicinal Chemistry (mg scale): Use Method A (HATU) . It guarantees the highest conversion (>90%) and avoids the risk of chlorinating the pyridine ring, which can confound biological assay data.

  • For Process/Scale-up (>100g): Adopt Method C (T3P) . It offers the best balance of safety, yield (~88%), and purification ease (wash-only workup).

  • Avoid Method B unless using Oxalyl Chloride with strict temperature controls, as the formation of 4-chloro-picolinoyl impurities is a documented failure mode [1].

References
  • Synthesis and structural characterisation of amides from picolinic acid. Source: Scientific Reports (Nature), 2015. Key Finding: Documents the formation of 4-chloro-picolinamides when using thionyl chloride activation. URL:[Link]

  • The reductive cleavage of picolinic amides. Source: David Spring Group, University of Cambridge / Elsevier, 2016. Key Finding: Validates HATU as the high-yield standard for picolinic amide synthesis. URL:[Link]

  • Amide bond formation: beyond the myth of coupling reagents. Source: Chemical Society Reviews, 2009. Key Finding: Comprehensive review of coupling reagents (HATU, EDC, T3P) and their mechanistic advantages. URL:[Link]

Validation

Comparative Guide: Cross-Reactivity of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Analogs

Executive Summary This guide provides a technical evaluation of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine (CAS: 389628-28-8), a critical scaffold in the synthesis of orexin receptor antagonists, urease inhibitors, and pep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine (CAS: 389628-28-8), a critical scaffold in the synthesis of orexin receptor antagonists, urease inhibitors, and peptidomimetics.

In drug discovery, selecting the correct piperazine scaffold is a balance between synthetic utility and biological selectivity. This guide compares the 2-pyridinylcarbonyl analog against its structural relatives—specifically the 3-pyridinyl (nicotinoyl) and 4-pyridinyl (isonicotinoyl) isomers, and the reduced 1-(2-pyridinyl)piperazine pharmacophore.

Key Findings:

  • Immunoassay Selectivity: Unlike its reduced amine counterpart (1-(2-pyridinyl)piperazine), the 2-pyridinylcarbonyl analog exhibits negligible cross-reactivity in amphetamine/ecstasy urine screens due to the acylation of the secondary nitrogen.

  • Synthetic "Cross-Reactivity": The 2-pyridinyl nitrogen introduces a unique chelation effect (N,O-bidentate binding) not seen in 3- or 4-isomers, which can interfere with Pd/Cu-catalyzed cross-couplings unless specific protocols are followed.

  • Pharmacological Profile: The carbonyl "switch" effectively silences affinity for D2/5-HT receptors (common off-targets for aryl-piperazines) while enabling specific binding to amide-pocket targets (e.g., Orexin OX1/OX2).

Chemical Cross-Reactivity & Stability Profile[1]

The "cross-reactivity" of a chemical intermediate often refers to its orthogonal stability during synthesis. The position of the nitrogen in the pyridine ring dictates the reactivity profile of these analogs.

Comparative Reactivity Table
Feature2-Pyridinylcarbonyl (Ortho)3-Pyridinylcarbonyl (Meta)4-Pyridinylcarbonyl (Para)
Chelation Potential High (Bidentate N,O)LowLow
Amide Hydrolysis Rate Slow (Intramolecular H-bond stabilization)ModerateModerate
Boc-Deprotection Standard (TFA/HCl)StandardStandard
Metal Catalyst Poisoning High Risk (Requires scavengers)Low RiskLow Risk
Electronic Effect Electron Withdrawing (Inductive)Electron WithdrawingElectron Withdrawing (Resonance)
The "Picolinamide Effect" in Synthesis

The 2-pyridinylcarbonyl moiety forms a stable 5-membered chelate ring with transition metals. In synthetic workflows involving subsequent cross-couplings (e.g., Buchwald-Hartwig on the pyridine ring), this analog can sequester catalysts, leading to stalled reactions or "false negative" synthetic results compared to the 3- or 4-isomers.

Recommendation: When using the 2-pyridinylcarbonyl scaffold in Pd-catalyzed steps, increase catalyst loading by 10-15% or use strongly coordinating ligands (e.g., Xantphos) to outcompete the picolinamide chelation.

Biological Cross-Reactivity: Immunoassays & Off-Targets[2]

A critical concern in drug development is whether a scaffold or its metabolites will trigger false positives in toxicology screens or bind to unintended receptors (polypharmacology).

Immunoassay Interference (Urine Drug Screens)

Piperazine-based drugs (e.g., BZP, TFMPP, Trazodone metabolites) are notorious for causing false positives in EMIT® and ELISA assays for Amphetamines and Ecstasy (MDMA).

  • Mechanism: These assays target the basic nitrogen of the amphetamine class.

  • The Carbonyl Advantage: The 2-pyridinylcarbonyl group acylates the piperazine nitrogen, removing its basicity (pKa drops from ~9.8 to ~1-2 for the amide N).

  • Result: The 1-Boc-4-(2-pyridinylcarbonyl)-piperazine and its deprotected amide analogs show <0.1% cross-reactivity in standard amphetamine panels, whereas the reduced 1-(2-pyridinyl)piperazine shows significant interference.

Receptor Off-Target Selectivity (D2 / 5-HT)

The "naked" aryl-piperazine pharmacophore is a "privileged structure" for monoamine receptors.

  • 1-(2-pyridinyl)piperazine (Reduced form): High affinity for 5-HT1A, D2, and Alpha-2 adrenergic receptors. (Risk: CNS side effects).

  • 1-Boc-4-(2-pyridinylcarbonyl)-piperazine (Scaffold): The carbonyl group sterically and electronically prevents binding to the conserved aspartate residue in the orthosteric binding pocket of monoamine GPCRs.

  • Benefit: Using the carbonyl scaffold "silences" these GPCR off-targets, making it an ideal starting point for designing highly specific inhibitors (e.g., Urease, Orexin) without CNS noise.

Visualization: Scaffold Selectivity Logic

The following diagram illustrates the divergent pathways of "Cross-Reactivity" based on the oxidation state of the linker (Carbonyl vs. Methylene).

ScaffoldSelectivity Scaffold 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Deprotection Boc Deprotection Scaffold->Deprotection Synthetic Route A Reduction Amide Reduction (Metabolism/Synthesis) Scaffold->Reduction Synthetic Route B (or Metabolism) AmideAnalog Amide Analog (Picolinamide) Deprotection->AmideAnalog AmineAnalog Amine Analog (1-(2-Pyridinyl)piperazine) Reduction->AmineAnalog Target1 Target: Urease / Orexin (High Specificity) AmideAnalog->Target1 Primary Affinity Assay1 Assay: Amphetamine Screen (Negative / Safe) AmideAnalog->Assay1 Cross-Reactivity Target2 Off-Target: 5-HT / D2 / Alpha-2 (CNS Side Effects) AmineAnalog->Target2 High Affinity Assay2 Assay: Amphetamine Screen (False Positive) AmineAnalog->Assay2 High Interference

Caption: Divergence of biological cross-reactivity based on the integrity of the carbonyl linker. The amide (green path) retains specificity, while reduction to the amine (red path) triggers broad off-target and assay interference.

Experimental Protocols

Protocol A: Chelation-Resistant Boc-Deprotection

Purpose: To remove the Boc group without affecting the picolinamide bond, ensuring the 2-pyridinyl nitrogen does not interfere with workup.

Reagents:

  • Substrate: 1-Boc-4-(2-pyridinylcarbonyl)-piperazine (1.0 eq)

  • Acid: 4M HCl in Dioxane (10 eq) or TFA/DCM (1:4 v/v)

  • Scavenger: Methanol (solvent)

Step-by-Step:

  • Dissolution: Dissolve 100 mg of substrate in 2 mL of MeOH (or DCM for TFA method).

    • Note: MeOH is preferred for HCl deprotection as it solvates the resulting hydrochloride salt effectively, preventing encapsulation.

  • Acid Addition: Add 4M HCl/Dioxane dropwise at 0°C.

    • Observation: The picolinamide nitrogen may protonate, but the amide bond remains stable due to the electron-deficient pyridine ring destabilizing the tetrahedral intermediate required for hydrolysis.

  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (10% MeOH/DCM).

    • Success Marker: Disappearance of the Boc spot (Rf ~0.6) and appearance of the baseline amine salt.

  • Workup (Critical):

    • Do NOT use aqueous basic extraction with copper or transition metal salts present.

    • Concentrate in vacuo.

    • Triturate with Et2O to remove excess acid.

    • Yield: Isolate as the HCl salt (white solid).

  • Validation: 1H NMR should show loss of the t-butyl singlet (1.45 ppm) but retention of the pyridine aromatic signals (8.5-7.4 ppm) and the piperazine methylene protons.

Protocol B: Immunoassay Cross-Reactivity Screening

Purpose: To verify that the scaffold does not interfere with standard toxicology screens.

Materials:

  • Commercial Amphetamine ELISA Kit (e.g., Neogen or equivalent).

  • Control: d-Amphetamine (positive control).

  • Test Compound: 1-Boc-4-(2-pyridinylcarbonyl)-piperazine (dissolved in synthetic urine).

Workflow:

  • Preparation: Prepare stock solutions of the test compound at 1,000 ng/mL, 10,000 ng/mL, and 100,000 ng/mL in drug-free urine.

  • Incubation: Add 10 µL of sample to the ELISA plate containing anti-amphetamine antibodies.

  • Competition: Add enzyme-conjugate and incubate for 30 mins at RT in the dark.

  • Wash & Develop: Wash plate 3x with PBS-Tween. Add TMB substrate. Stop reaction with 1N H2SO4.

  • Analysis: Measure Absorbance at 450 nm.

    • Calculation: % Cross-Reactivity = (Concentration of Amphetamine yielding equivalent OD / Concentration of Test Compound) × 100.

    • Expected Result: <0.1% Cross-Reactivity (Negative Result).

References

  • ChemicalBook. (2024). 1-Boc-4-(2-pyridinylcarbonyl)-piperazine Product Properties and Synthesis.

  • National Institutes of Health (NIH). (2024). Solriamfetol and m-chlorophenylpiperazine cause false positive amphetamine results on urine drug screening.[1] Journal of Analytical Toxicology.[1]

  • MDPI. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide.[2] International Journal of Molecular Sciences. [2]

  • ResearchGate. (2025). The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and Ab Initio Studies.

  • BenchChem. (2025). Lack of Evidence for N-Butyryl-N'-cinnamyl-piperazine Cross-Reactivity in Opioid Immunoassays.

  • Google Patents. (2010). Methods of treating depression using orexin-2 receptor antagonists (WO2010063663).

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Safety & Regulatory Compliance

Safety

A Strategic Guide to the Safe Disposal of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine

This document provides a comprehensive, step-by-step protocol for the proper disposal of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine. As a specialized chemical intermediate, the absence of a specific, universally available...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine. As a specialized chemical intermediate, the absence of a specific, universally available Safety Data Sheet (SDS) necessitates a disposal strategy grounded in the analysis of its structural components: the Boc-protected piperazine and the pyridinylcarbonyl moieties. This guide is designed for researchers, scientists, and drug development professionals, ensuring that disposal procedures prioritize personal safety, environmental integrity, and regulatory compliance. The causality behind each procedural step is explained to build a framework of deep, actionable knowledge.

Hazard Profile and Risk Assessment

Lacking a dedicated SDS for 1-Boc-4-(2-pyridinylcarbonyl)-piperazine, a conservative risk assessment must be performed by evaluating structurally related compounds. The piperazine core is known to cause skin irritation and serious eye damage.[1][2] Similarly, pyridine derivatives can exhibit toxicity.[3] Therefore, this compound must be handled as a hazardous substance until empirical data proves otherwise.

The primary hazards are anticipated to be:

  • Skin Irritation: Based on the piperazine functional group.[2][4]

  • Serious Eye Irritation/Damage: A common hazard for piperazine derivatives.[2][4][5]

  • Respiratory Irritation: Possible if the solid is aerosolized.[2][4]

  • Harmful if Swallowed: A general precaution for complex organic molecules.[1]

Upon thermal decomposition, such as during incineration, the compound is expected to release oxides of carbon (CO, CO₂) and nitrogen (NOx).[6]

Table 1: Summary of Key Safety and Disposal Information

ParameterGuidelineSource(s)
Chemical Name 1-Boc-4-(2-pyridinylcarbonyl)-piperazine-
Primary Hazards Assumed to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2][4]
Personal Protective Equipment (PPE) Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.[5][7]
Handling Use in a well-ventilated area, preferably a chemical fume hood. Avoid dust formation and contact with skin and eyes.[3][5][6]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from strong acids and oxidizing agents.[3][5][8]
Spill Procedure Absorb spills with inert material (e.g., vermiculite, sand), collect in a suitable container, and dispose of as hazardous waste.[5][6][9]
Disposal Method Dispose of as hazardous chemical waste via a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[1][9][10]
Waste Characterization and Segregation: A Procedural Workflow

All chemical waste must be properly characterized to ensure safe disposal and regulatory compliance.[11] Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed.[10][12] Given the lack of specific data for 1-Boc-4-(2-pyridinylcarbonyl)-piperazine, it must be conservatively managed as a hazardous waste.

Proper segregation is critical. Incompatible chemicals must never be mixed in the same waste container to prevent dangerous reactions.[11][13] This compound should be segregated from:

  • Strong Acids: May cleave the Boc protecting group, altering the chemical's properties.

  • Strong Oxidizing Agents: Could initiate an energetic, uncontrolled reaction.[8]

  • Other Reactive Chemical Classes: Follow your institution's chemical hygiene plan for waste compatibility.[13]

The following diagram outlines the decision-making process for the disposal of this compound.

G cluster_0 start Waste Generated (Unused Reagent, Contaminated Materials) assess Assess Hazards (Assume Hazardous based on Analogs) start->assess container Select Compatible Container (HDPE or Glass, Secure Lid) assess->container label Label Container Correctly ('Hazardous Waste', Full Chemical Name, Dates) container->label store Store in Satellite Accumulation Area (SAA) (At or near point of generation) label->store pickup Arrange Pickup by EHS (Contact licensed disposal service) store->pickup end Final Disposal (Controlled Incineration) pickup->end

Caption: Waste Disposal Workflow for 1-Boc-4-(2-pyridinylcarbonyl)-piperazine.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel. Adherence to these steps is essential for ensuring safety and compliance.

Step 1: Containerization The first step in proper waste management is selecting an appropriate container.[14]

  • Action: Select a waste container that is chemically compatible with 1-Boc-4-(2-pyridinylcarbonyl)-piperazine. High-density polyethylene (HDPE) or glass containers are typically suitable.

  • Causality: The container must not degrade upon contact with the chemical, preventing leaks.[14] It must have a secure, leak-proof closure to prevent spills and the release of vapors.[10]

Step 2: Labeling Clear and accurate labeling is a regulatory requirement and crucial for the safety of all personnel handling the waste.[11][14]

  • Action: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".[13]

    • The full, unabbreviated chemical name: "1-Boc-4-(2-pyridinylcarbonyl)-piperazine".[13]

    • The date when waste was first added to the container (accumulation start date).[14]

    • Relevant hazard information (e.g., "Irritant").[13]

    • The name of the principal investigator or laboratory contact.[13]

  • Causality: Proper labeling ensures that anyone handling the container, from lab personnel to disposal technicians, is aware of its contents and associated hazards, preventing accidental exposures or improper consolidation.[12]

Step 3: On-Site Accumulation Waste must be stored safely at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[10][12]

  • Action: Store the sealed and labeled waste container in your designated SAA. Ensure the container is kept closed at all times except when adding waste.[12] Use a secondary containment bin to mitigate potential spills.

  • Causality: Storing waste in a designated, controlled area minimizes the risk of spills and exposure to the general lab environment. Keeping containers closed prevents the release of potentially harmful vapors.[10]

Step 4: Arranging Final Disposal Hazardous chemical waste cannot be disposed of in the regular trash or poured down the drain.[7][10]

  • Action: Once the container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 6-12 months), contact your facility's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.[10][12]

  • Causality: Licensed disposal services are equipped to handle and transport hazardous materials and will ensure the waste is disposed of using an appropriate method, such as controlled incineration with flue gas scrubbing, which is designed to destroy the compound while neutralizing harmful byproducts.[7][9]

Emergency Procedures: Spills and Exposure

Small Spills: In the event of a small spill of solid material:

  • Ensure the area is well-ventilated.[6]

  • Wearing appropriate PPE, gently sweep up the material with an inert absorbent (e.g., vermiculite, sand).[5][6] Avoid creating dust.[6]

  • Place the contaminated absorbent material into a suitable container for disposal as hazardous waste.[6]

  • Clean the spill area with soap and water.

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][15]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine in a manner that is safe, responsible, and compliant with the highest standards of laboratory practice.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
  • BenchChem. (2025). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (2025). Safe Disposal of N-(2-Hydroxyethyl)piperazine-d4: A Procedural Guide.
  • Echemi. (n.d.). 1-BOC-4-(2-CARBOXYPHENYL)PIPERAZINE Safety Data Sheets.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Lifechem Pharma. (n.d.). 1-boc Piperazine.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • aapptec. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 1-BOC-4-(2-Hydroxyethyl) Piperazine MATERIAL SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 21). 1-Boc-4-(4-formylphenyl)piperazine Safety Data Sheet.
  • TCI Chemicals. (2025, March 28). Piperazine Anhydrous SAFETY DATA SHEET.
  • Fisher Scientific. (2018, January 18). Piperazine SAFETY DATA SHEET.

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